molecular formula C21H29N3O6S B15589086 Tas-114

Tas-114

Numéro de catalogue: B15589086
Poids moléculaire: 451.5 g/mol
Clé InChI: AMCGLRWKUQPNKD-MRXNPFEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

dUTPase/DPD Inhibitor TAS-114 is an orally bioavailable inhibitor of both deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD), with potential antineoplastic adjuvant activity. Upon oral administration in combination with a prodrug of the pyrimidine antagonist 5-fluorouracil (5-FU), this compound inhibits (DPD), the liver enzyme responsible for rapid catabolism of 5-FU into inactive metabolites. This prevents first-pass metabolism of 5-FU, allowing oral administration of the 5-FU prodrug and increasing the efficacy of 5-FU. In addition, as a dUTPase inhibitor, this compound enhances the antitumor activity of 5-FU by preventing the hydrolysis and breakdown of 5-fluoro-deoxyuridine triphosphate (FdUTP) and deoxyuridine triphosphate (dUTP), which are active metabolites of 5-FU. This promotes DNA polymerase-dependent incorporation of these antimetabolites into DNA and leads to DNA damage and tumor cell death. Co-administration with this compound allows lower dosing of 5-FU prodrugs, which decreases 5-FU-related toxicity, while maintaining therapeutic levels of 5-FU at the tumor site.
dUTPase inhibitor;  No structure available

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[(1R)-1-(3-cyclopentyloxyphenyl)ethyl]-3-[(2,4-dioxopyrimidin-1-yl)methoxy]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O6S/c1-16(17-6-4-9-19(14-17)30-18-7-2-3-8-18)23-31(27,28)13-5-12-29-15-24-11-10-20(25)22-21(24)26/h4,6,9-11,14,16,18,23H,2-3,5,7-8,12-13,15H2,1H3,(H,22,25,26)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCGLRWKUQPNKD-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC2CCCC2)NS(=O)(=O)CCCOCN3C=CC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC2CCCC2)NS(=O)(=O)CCCOCN3C=CC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tas-114: A Dual-Inhibitor Approach to Enhancing Fluoropyrimidine-Based Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action in Cancer Cells

Executive Summary

Tas-114 is a novel, orally active small molecule that acts as a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD).[1][2][3][4] This dual mechanism is designed to potentiate the antitumor effects of fluoropyrimidine-based chemotherapies, such as 5-fluorouracil (B62378) (5-FU), capecitabine (B1668275), and S-1. By inhibiting dUTPase, this compound promotes the misincorporation of uracil (B121893) and 5-FU metabolites into DNA, leading to catastrophic DNA damage and subsequent cancer cell death.[5][6][7] Simultaneously, its inhibition of DPD, the rate-limiting enzyme in 5-FU catabolism, increases the bioavailability and therapeutic window of 5-FU.[8][9] This guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key signaling pathways.

Core Mechanism of Action: Dual Inhibition of dUTPase and DPD

The primary anticancer mechanism of this compound revolves around its ability to modulate the metabolic pathways of fluoropyrimidines, thereby enhancing their cytotoxic effects specifically in tumor cells.

dUTPase Inhibition: The "Gatekeeper" Override

Deoxyuridine triphosphatase (dUTPase) is a crucial enzyme that prevents the incorporation of uracil into DNA by hydrolyzing deoxyuridine triphosphate (dUTP) into deoxyuridine monophosphate (dUMP).[5][8] In the context of fluoropyrimidine therapy, dUTPase also catabolizes the 5-FU metabolite, 5-fluoro-2'-deoxyuridine (B1346552) triphosphate (FdUTP).

This compound is a potent and competitive inhibitor of dUTPase.[1][9] By blocking the function of this "gatekeeper" protein, this compound leads to an accumulation of intracellular dUTP and FdUTP.[6][7] This accumulation results in the erroneous incorporation of these nucleotides into the DNA of rapidly dividing cancer cells during replication.[6] The presence of uracil and 5-fluorouracil in the DNA backbone triggers a futile cycle of DNA repair, leading to DNA strand breaks, genomic instability, and ultimately, apoptosis.[7][10]

DPD Inhibition: Enhancing 5-FU Bioavailability

Dihydropyrimidine dehydrogenase (DPD) is the primary enzyme responsible for the catabolism of 5-FU.[8][9] High DPD activity can lead to rapid degradation of 5-FU, reducing its therapeutic efficacy. This compound exhibits moderate and reversible inhibitory activity against DPD.[1][9] This inhibition slows down the breakdown of 5-FU, thereby increasing its plasma concentration and prolonging its exposure to tumor cells.[8][9] This allows for a reduction in the required dose of the fluoropyrimidine, potentially mitigating some of its associated toxicities.[8]

Signaling Pathways and Molecular Interactions

The following diagram illustrates the central role of this compound in modulating the 5-FU metabolic pathway and inducing DNA damage in cancer cells.

Tas114_Mechanism cluster_0 5-FU Metabolic Pathway cluster_1 This compound Intervention Capecitabine Capecitabine / S-1 FU 5-Fluorouracil (5-FU) Capecitabine->FU FdUrd FdUrd FU->FdUrd FUTP FUTP FU->FUTP DPD DPD FU->DPD Catabolism FdUMP FdUMP FdUrd->FdUMP FdUDP FdUDP FdUMP->FdUDP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition FdUTP FdUTP FdUDP->FdUTP DNA_incorp Misincorporation into DNA FdUTP->DNA_incorp dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS dUTP dUTP dUMP->dUTP dTTP dTTP dTMP->dTTP DNA_syn DNA Synthesis dTTP->DNA_syn RNA_syn RNA Synthesis FUTP->RNA_syn Tas114 This compound dUTPase dUTPase Tas114->dUTPase Inhibition Tas114->DPD Inhibition dUTPase->dUMP Hydrolysis dUTP->dUTPase dUTP->DNA_incorp DNA_damage DNA Damage & Apoptosis DNA_incorp->DNA_damage

Caption: this compound dual mechanism of action.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound in combination with fluoropyrimidines has been evaluated in various studies. The following tables summarize key quantitative findings.

Table 1: Preclinical Efficacy of this compound in Combination with Fluoropyrimidines
Cell LineCombination TreatmentOutcome MeasureResultReference
Various Cancer Cell LinesThis compound (1-10 µM) + FdUrd/5-FUCytotoxicity (IC50)Dose-dependent increase in cytotoxicity[2]
MX-1 Human Breast Cancer XenograftThis compound (37.5-1200 mg/kg/day) + Capecitabine (539 mg/kg/day)Antitumor ActivityDose-dependent increase in antitumor activity of Capecitabine[2]
Table 2: Phase 1 Clinical Trial Data of this compound in Combination with S-1 in Advanced Solid Tumors (NCT01610479)
ParameterValueReference
Patient Population 76 patients with advanced solid tumors[11][12]
Maximum Tolerated Dose (MTD) This compound 200 mg/m² + S-1 36 mg/m²[11][12]
Recommended Dose (RD) This compound 240 mg/m² + S-1 30 mg/m²[11][12]
Common Treatment-Related Adverse Events Anemia, lymphocytopenia, leukopenia, neutropenia, decreased appetite, rash, nausea, pigmentation disorder[11]
Partial Response (PR) 10 patients (NSCLC, pancreatic neuroendocrine tumor, gastric cancer, gallbladder cancer)[11][12]
Table 3: Phase 1 Clinical Trial Data of this compound in Combination with Capecitabine in Advanced Solid Tumors (NCT02025803)
ParameterValueReference
Patient Population 104 patients with advanced solid tumors (predominantly colorectal and breast cancer)[13]
Maximum Tolerated Dose (MTD) This compound 360 mg/m² BID + Capecitabine 380 mg/m² BID[13]
Dose-Limiting Toxicities Palmar-plantar erythrodysesthesia, rash[13]
Partial Response (PR) 2 patients (3.6%) in expansion cohorts; 3 patients (6.1%) in dose-escalation cohort[13][14]
Stable Disease (SD) ≥6 weeks 18 patients (32.7%) in expansion cohorts; 24 patients (48.9%) in dose-escalation cohort[13][14]
Table 4: Phase 2 Clinical Trial Data of this compound in Combination with S-1 vs. S-1 Alone in Advanced NSCLC (NCT02855125)
ParameterThis compound/S-1 ArmS-1 ArmReference
Number of Patients 6463[5]
Median Progression-Free Survival (PFS) 3.65 months4.17 months[5][10]
Overall Response Rate (ORR) 19.7%10.3%[5][10]
Disease Control Rate (DCR) 80.3%75.9%[5][10]
Median Overall Survival (OS) 7.92 months9.82 months[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific, step-by-step laboratory protocols are proprietary to the conducting institutions, the following outlines the general methodologies employed in the preclinical and clinical evaluation of this compound.

In Vitro Cytotoxicity Assays
  • Objective: To determine the effect of this compound on the cytotoxicity of fluoropyrimidines in cancer cell lines.

  • General Protocol:

    • Cell Culture: Various human cancer cell lines (e.g., HeLa, NUGC-4, HT-29) are cultured in appropriate media and conditions.[4]

    • Drug Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound, a fluoropyrimidine (e.g., 5-FU or FdUrd), or a combination of both for a specified duration (e.g., 72 hours).[2]

    • Viability Assessment: Cell viability is assessed using methods such as Crystal Violet staining, MTT assay, or CellTiter-Glo® luminescent cell viability assay.

    • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated to quantify the cytotoxic effects.

InVitro_Workflow start Start: Cancer Cell Lines culture Cell Seeding & Culture start->culture treatment Treatment: - this compound - Fluoropyrimidine - Combination culture->treatment incubation Incubation (e.g., 72h) treatment->incubation viability Cell Viability Assay (e.g., Crystal Violet, MTT) incubation->viability analysis Data Analysis (IC50 Calculation) viability->analysis end End: Determine Enhanced Cytotoxicity analysis->end

Caption: In Vitro Cytotoxicity Experimental Workflow.

In Vivo Xenograft Studies
  • Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with a fluoropyrimidine prodrug.

  • General Protocol:

    • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.[4]

    • Tumor Implantation: Human cancer cells (e.g., MX-1 breast cancer cells) are subcutaneously injected to establish xenograft tumors.[4]

    • Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment groups and receive oral administration of vehicle, this compound, capecitabine, or a combination of this compound and capecitabine daily for a defined period (e.g., 14 days).[2]

    • Tumor Measurement: Tumor volume is measured regularly throughout the study.

    • Endpoint Analysis: At the end of the study, tumors are excised and weighed.

Xenograft_Workflow start Start: Immunocompromised Mice implant Subcutaneous Tumor Cell Implantation start->implant growth Tumor Growth to Palpable Size implant->growth random Randomization into Treatment Groups growth->random treatment Oral Administration: - Vehicle - this compound - Capecitabine - Combination random->treatment measure Regular Tumor Volume Measurement treatment->measure endpoint Endpoint: Tumor Excision & Weight Analysis measure->endpoint end End: Evaluate Antitumor Efficacy endpoint->end

Caption: In Vivo Xenograft Study Workflow.

Phase 1 Clinical Trial Design (Dose Escalation)
  • Objective: To determine the MTD, RD, safety, and pharmacokinetic profile of this compound in combination with a fluoropyrimidine.

  • General Protocol:

    • Patient Eligibility: Patients with advanced solid tumors who have failed standard therapies are enrolled.[11][12]

    • Study Design: A 3+3 dose-escalation design is typically used.[11]

    • Dose Administration: Cohorts of 3-6 patients receive escalating doses of this compound in combination with a fixed dose of S-1 or capecitabine.[11][13]

    • DLT Monitoring: Patients are monitored for dose-limiting toxicities (DLTs) during the first cycle of treatment.

    • MTD and RD Determination: The MTD is defined as the dose level at which <33% of patients experience a DLT. The RD for subsequent studies is then determined.[11][12]

    • Pharmacokinetics: Blood samples are collected at various time points to analyze the pharmacokinetic profiles of this compound and the co-administered drug.[11]

Conclusion

This compound represents a promising strategy to enhance the therapeutic index of widely used fluoropyrimidine-based chemotherapies. Its dual mechanism of action, involving the inhibition of both dUTPase and DPD, leads to increased DNA damage in cancer cells and improved bioavailability of 5-FU. Preclinical and clinical studies have demonstrated the potential of this combination therapy, although further investigation is warranted to optimize patient selection and treatment regimens for maximal clinical benefit. The data and methodologies presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working to advance this and similar therapeutic approaches in oncology.

References

TAS-114: A Technical Whitepaper on the Dual Inhibition of dUTPase and DPD for Enhanced Fluoropyrimidine Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAS-114 is a first-in-class, orally bioavailable small molecule that functions as a dual inhibitor of deoxyuridine 5’-triphosphate nucleotidohydrolase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD). This dual mechanism is designed to synergistically enhance the therapeutic efficacy and improve the safety profile of fluoropyrimidine-based chemotherapies, such as 5-fluorouracil (B62378) (5-FU) and its prodrugs capecitabine (B1668275) and S-1. By inhibiting DPD, the rate-limiting enzyme in 5-FU catabolism, this compound increases the bioavailability and exposure of 5-FU.[1][2] Concurrently, by inhibiting dUTPase, this compound promotes the misincorporation of fluorinated and endogenous uracil (B121893) nucleotides into DNA, leading to catastrophic DNA damage and tumor cell death.[1][3] Preclinical and clinical studies have demonstrated that this dual-inhibition strategy can improve the therapeutic window of fluoropyrimidines, offering a novel approach to cancer treatment.[4][5]

Core Mechanism of Action: Dual Enzyme Inhibition

The antitumor activity of fluoropyrimidines relies on the anabolic conversion to cytotoxic nucleotides that disrupt DNA and RNA synthesis. However, their efficacy is often limited by rapid catabolism and cellular repair mechanisms. This compound addresses these limitations through a coordinated, dual-inhibition mechanism.

  • DPD Inhibition: DPD, primarily located in the liver, rapidly degrades more than 80% of administered 5-FU into inactive metabolites.[2] this compound provides a moderate and reversible inhibition of DPD, which prevents this first-pass metabolism. This action increases the systemic bioavailability of 5-FU, allowing for equivalent therapeutic exposure at reduced doses of the parent fluoropyrimidine drug, potentially mitigating dose-related toxicities.[1][6]

  • dUTPase Inhibition: The primary mechanism for enhancing antitumor efficacy is the potent and competitive inhibition of dUTPase.[4] dUTPase is a critical "gatekeeper" enzyme that prevents uracil misincorporation into DNA by hydrolyzing deoxyuridine triphosphate (dUTP) and its 5-FU-derived counterpart, 5-fluoro-deoxyuridine triphosphate (FdUTP).[7] Inhibition of thymidylate synthase (TS) by another 5-FU metabolite (FdUMP) leads to a depletion of deoxythymidine triphosphate (dTTP) and a massive accumulation of dUTP and FdUTP. By inhibiting dUTPase, this compound allows these aberrant nucleotides to be incorporated into DNA by polymerases, triggering DNA strand breaks, cell cycle arrest, and apoptosis.[7][8] This is considered the principal driver of this compound's synergistic effect with fluoropyrimidines.[4]

TAS114_Mechanism cluster_Systemic Systemic Circulation / Liver cluster_Tumor Tumor Cell Capecitabine Capecitabine (Oral Prodrug) FU5 5-Fluorouracil (5-FU) Capecitabine->FU5 Metabolism DPD DPD Enzyme FU5->DPD Catabolism FU5_cell 5-FU FU5->FU5_cell Enters Tumor Cell Inactive Inactive Metabolites DPD->Inactive TAS114_DPD This compound TAS114_DPD->DPD Inhibition FdUMP FdUMP FU5_cell->FdUMP Anabolism TS Thymidylate Synthase (TS) FdUMP->TS Inhibition FdUTP dUTP / FdUTP (Aberrant Nucleotides) FdUMP->FdUTP Phosphorylation dTMP dTMP → dTTP TS->dTMP dUTPase dUTPase Enzyme FdUTP->dUTPase DNA_inc Incorporation into DNA FdUTP->DNA_inc dUTPase->FdUMP Hydrolysis DNA_damage DNA Damage & Apoptosis DNA_inc->DNA_damage TAS114_dUTPase This compound TAS114_dUTPase->dUTPase Inhibition

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical evaluations of this compound.

Table 1: Preclinical Enzyme Inhibition & Cytotoxicity
ParameterTargetValueSource/Context
DPD Inhibition (Ki) DPD966 ng/mLDetermined via inhibitory effects on 5-FU metabolism in human liver S9 fractions.[4][9]
DPD Inhibition (IC50) DPD1046 ng/mLEstimated from a population pharmacokinetic/pharmacodynamic model.[9]
dUTPase Inhibition dUTPaseCompetitiveThis compound competitively inhibits dUTPase at the substrate-binding pocket.[2]
Cytotoxicity Enhancement Various Cancer Cell LinesDose-dependent increaseThis compound (1-10 µM) significantly increased the cytotoxicity of 5-FU and FdUrd in HeLa, NUGC-4, HT-29, and other cell lines.[10]
Table 2: In Vivo Preclinical Pharmacokinetics (PK) & Efficacy
ModelTreatmentKey FindingSource/Context
Mouse PK Capecitabine + this compoundDose-dependent increase in plasma 5-FU exposure (AUC).DPD inhibition by this compound increases bioavailability of 5-FU from its prodrug.[4]
Mouse Efficacy MX-1 Breast Cancer XenograftReduced the required dose of capecitabine for significant tumor growth inhibition.Combination of this compound (600 mg/kg/day) with a reduced capecitabine dose (240 mg/kg/day) showed superior efficacy to the maximum tolerated dose of capecitabine alone (539 mg/kg/day).[11]
Rat Efficacy MX-1 Breast Cancer XenograftEnhancement of antitumor efficacy was retained even with S-1 (which contains a potent DPD inhibitor).This indicates that dUTPase inhibition is the major contributor to the enhanced antitumor effect.[4]
Table 3: Clinical Trial Efficacy & Safety Data
Study (NCT ID)PhaseCombinationPopulationKey Efficacy ResultsKey Safety Findings
Phase 1 (NCT01610479) 1This compound + S-1Advanced Solid Tumors (n=76)RD: this compound 240 mg/m² + S-1 30 mg/m². PR: 10 patients (13.2%).[12][13]MTD: this compound 200 mg/m² + S-1 36 mg/m². Common AEs: anemia, lymphocytopenia, rash.[12][13]
Phase 1 (NCT02025803) 1This compound + CapecitabineAdvanced Solid Tumors (n=104)MTD: this compound 360 mg/m² BID + Capecitabine 380 mg/m² BID. PR: 5 patients (4.8%). SD: 42 patients (40.4%).[1]Dose-limiting toxicities included palmar-plantar erythrodysesthesia and rash. Common Grade ≥3 AEs: anemia, fatigue.[1]
Phase 2 (NCT02855125) 2This compound + S-1 vs. S-1Advanced NSCLC (n=127)PFS (median): 3.65 vs. 4.17 months (HR 1.16, p=0.2744). ORR: 19.7% vs. 10.3%.[14]Higher incidence of anemia, skin toxicities, and Grade ≥3 AEs in the combination arm.[14]
Phase 2 (EPOC1604) 2This compound + S-1Advanced Gastric Cancer (n=20)ORR: 5.0%. DCR: 70.0%. PFS (median): 2.4 months.Modest activity. Common Grade ≥3 AEs: anemia (20%), leucopenia (15%), rash (10%).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of this compound, based on standard laboratory procedures.

dUTPase Inhibition Assay (Cell Extract-Based)

This protocol describes a method to assess the specific inhibitory activity of this compound on dUTPase within a complex protein mixture.

  • Preparation of Cell Extract:

    • Culture HeLa cells to ~80% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a hypotonic buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, with protease inhibitors) on ice.

    • Homogenize the lysate and centrifuge at 14,000 x g for 15 minutes at 4°C. The resulting supernatant is the cell extract. Protein concentration should be determined (e.g., via BCA assay).

  • Inhibition Reaction:

    • In a microcentrifuge tube, combine the cell extract, reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl₂), and this compound at various concentrations (or vehicle control - DMSO).

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding dUTP to a final concentration of 1 µM.

    • Incubate for 30 minutes at 37°C.

  • Quantification and Analysis:

    • Terminate the reaction by adding an equal volume of cold methanol (B129727) or perchloric acid.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant to quantify the remaining dUTP and the product, dUMP, using a validated LC-MS/MS method.[5][15]

    • Calculate the percent inhibition by comparing the amount of dUTP hydrolyzed in the presence of this compound to the vehicle control.

DPD Inhibition Assay (Human Liver S9 Fraction)

This assay measures the impact of this compound on the metabolic activity of DPD using a subcellular fraction rich in metabolic enzymes.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture in a 96-well plate containing phosphate (B84403) buffer (pH 7.4), human liver S9 fraction, and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Add this compound at a range of concentrations (or a known inhibitor like gimeracil (B1684388) as a positive control, and vehicle as a negative control).

  • Enzymatic Reaction:

    • Pre-warm the plate to 37°C for 5 minutes.

    • Initiate the reaction by adding the DPD substrate, 5-FU.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Analysis:

    • Stop the reaction by adding a quenching solvent like cold acetonitrile.

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining 5-FU and its inactive metabolite, dihydro-5-fluorouracil (DHFU).

    • Determine the IC50 value by plotting the percent inhibition of 5-FU metabolism against the log concentration of this compound.

Cell Viability / Cytotoxicity Enhancement Assay (Crystal Violet Staining)

This colorimetric assay is used to determine the ability of this compound to enhance the cell-killing effects of fluoropyrimidines.

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, HT-29) into a 96-well flat-bottom plate at a predetermined density (e.g., 1,500-5,000 cells/well).

    • Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell adherence.[4]

  • Compound Treatment:

    • Treat cells with a serial dilution of a fluoropyrimidine (e.g., 5-FU or FdUrd) alone, this compound alone (e.g., at a fixed concentration of 10 µM), or a combination of both.[11] Include vehicle-only wells as a control.

    • Incubate for 72 hours at 37°C, 5% CO₂.[11]

  • Staining and Quantification:

    • Gently wash the cells with PBS to remove dead, non-adherent cells.

    • Fix the remaining adherent cells with 100 µL of methanol for 10-15 minutes.

    • Remove methanol and add 50 µL of 0.5% crystal violet staining solution (in 20% methanol) to each well. Incubate for 20 minutes at room temperature.[4]

    • Wash the plate thoroughly with tap water to remove excess stain and allow it to air dry completely.

    • Solubilize the bound dye by adding 200 µL of methanol or 1% SDS solution to each well and incubate for 20 minutes on a shaker.[4]

    • Measure the optical density (absorbance) at 570-590 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation enz_assay Enzyme Inhibition Assays (dUTPase & DPD) Determine IC50 / Ki cell_via Cell Viability Assays (e.g., Crystal Violet) Assess cytotoxicity enhancement pk_study Pharmacokinetic (PK) Studies (Mouse Model) Assess 5-FU exposure enz_assay->pk_study Promising In Vitro Activity nuc_pool Nucleotide Pool Analysis (LC-MS/MS) Confirm dUTP/FdUTP accumulation pd_study Pharmacodynamic (PD) Studies (Tumor Analysis) Measure intratumoral biomarkers eff_study Efficacy Studies (Xenograft Model) Evaluate tumor growth inhibition phase1 Phase 1 Trials Determine MTD, RD, Safety, PK eff_study->phase1 Positive Preclinical Data phase2 Phase 2 Trials Evaluate Preliminary Efficacy (ORR, PFS) phase1->phase2

Caption: General experimental workflow for this compound development.

The Therapeutic Concept: Improving the Therapeutic Window

The dual-inhibition strategy of this compound is designed to widen the therapeutic window of fluoropyrimidine chemotherapy. This is achieved by separating the mechanisms responsible for enhancing efficacy and reducing toxicity.

  • Enhanced Efficacy (Tumor-Targeted): The dUTPase inhibition mechanism is most impactful in rapidly dividing tumor cells where TS is inhibited, leading to a build-up of dUTP/FdUTP. This selective pressure makes the tumor cells highly susceptible to the DNA-damaging effects of this compound.[4]

  • Reduced Toxicity (Systemic Effect): The DPD inhibition mechanism allows for a reduction in the overall dose of the fluoropyrimidine prodrug (e.g., capecitabine) needed to achieve therapeutic levels of 5-FU.[6] This dose reduction can lead to a decrease in the incidence and severity of systemic, dose-dependent side effects commonly associated with fluoropyrimidine therapy, such as hand-foot syndrome and diarrhea.

By uncoupling these effects, this compound aims to maximize tumor cell killing while minimizing collateral damage to healthy tissues, thereby improving the overall benefit-risk profile for the patient.

Therapeutic_Window Therapeutic Concept of this compound TAS114 This compound DPD_In DPD Inhibition (Systemic) TAS114->DPD_In dUTPase_In dUTPase Inhibition (Tumor-Selective) TAS114->dUTPase_In Bio_Inc Increased 5-FU Bioavailability DPD_In->Bio_Inc DNA_Dam Increased DNA Damage in Tumor Cells dUTPase_In->DNA_Dam Dose_Red Lower Capecitabine Dose Needed Tox_Dec Decreased Systemic Toxicity Dose_Red->Tox_Dec Bio_Inc->Dose_Red Win_Imp Improved Therapeutic Window Tox_Dec->Win_Imp Eff_Inc Enhanced Antitumor Efficacy DNA_Dam->Eff_Inc Eff_Inc->Win_Imp

Caption: Logic of improving the therapeutic window with this compound.

Conclusion

This compound represents a rational and innovative approach to optimizing fluoropyrimidine-based chemotherapy. Its dual mechanism of action, targeting both the systemic catabolism (DPD) and the intracellular cytotoxicity pathway (dUTPase) of 5-FU, has shown a clear scientific rationale and promising, albeit mixed, results in clinical studies. While a Phase 2 trial in NSCLC did not meet its primary endpoint for PFS, the observed increase in response rate and the manageable safety profile in multiple studies warrant further investigation.[14] The data suggest that the dual inhibition of dUTPase and DPD is a viable strategy for advancing oral fluoropyrimidine-based chemotherapy, potentially in specific patient populations or different combination regimens. Further research will be critical to fully elucidate the optimal clinical application of this novel therapeutic agent.

References

TAS-114 as a Fluoropyrimidine Enhancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAS-114 is a novel, orally bioavailable small molecule that enhances the anti-tumor efficacy of fluoropyrimidine-based chemotherapy. It functions through a dual mechanism of action: potent, competitive inhibition of deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase) and moderate, reversible inhibition of dihydropyrimidine (B8664642) dehydrogenase (DPD). This dual inhibition leads to increased bioavailability of 5-fluorouracil (B62378) (5-FU) and enhanced incorporation of fraudulent nucleotides into DNA, ultimately triggering cancer cell death. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the development of this compound, detailed experimental methodologies, and a visualization of the key signaling pathways involved.

Introduction to this compound

5-Fluorouracil (5-FU) and its oral prodrugs, such as capecitabine (B1668275) and S-1, are cornerstones of treatment for various solid tumors. Their cytotoxic effects are primarily mediated by the inhibition of thymidylate synthase (TS) and the misincorporation of fluorinated nucleotides into RNA and DNA. However, resistance to fluoropyrimidines remains a significant clinical challenge. This compound was developed to overcome these resistance mechanisms and enhance the therapeutic window of fluoropyrimidine-based therapies.[1][2][3]

Mechanism of Action

This compound exerts its fluoropyrimidine-enhancing effects through the inhibition of two key enzymes: dUTPase and DPD.

dUTPase Inhibition

Deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase) is a critical enzyme that prevents the incorporation of uracil (B121893) into DNA by hydrolyzing dUTP into dUMP. By competitively inhibiting dUTPase, this compound leads to an accumulation of intracellular dUTP and its fluorinated counterpart, FdUTP. This increased pool of aberrant nucleotides results in their misincorporation into DNA during replication, leading to DNA strand breaks and the activation of DNA damage response pathways, ultimately culminating in apoptosis.[4][5]

DPD Inhibition

Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU. By moderately and reversibly inhibiting DPD, this compound increases the systemic bioavailability of 5-FU, allowing for a reduction in the required dose of the parent fluoropyrimidine and potentially mitigating some of its associated toxicities.[1][2]

Signaling Pathways and Experimental Workflows

The inhibition of dUTPase by this compound triggers a cascade of events within the cancer cell, primarily centered around DNA damage and repair.

Fluoropyrimidine_Metabolism_and_TAS114_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Capecitabine Capecitabine / S-1 5FU_ext 5-Fluorouracil (5-FU) Capecitabine->5FU_ext Metabolism 5FU_int 5-FU 5FU_ext->5FU_int Transport FdUMP FdUMP 5FU_int->FdUMP Anabolism DPD DPD 5FU_int->DPD Catabolism FdUTP FdUTP FdUMP->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition DNA DNA FdUTP->DNA Misincorporation dUTP dUTP dUTPase dUTPase dUTP->dUTPase dUTP->DNA Misincorporation dUTPase->FdUTP Hydrolysis dUTPase->dUTP Hydrolysis DNA_Damage DNA Damage (Strand Breaks) DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis TAS114 This compound TAS114->dUTPase Inhibition TAS114->DPD Inhibition

Figure 1: Mechanism of this compound as a fluoropyrimidine enhancer.

DNA_Damage_Response cluster_BER Base Excision Repair (BER) cluster_HR Homologous Recombination (HR) Uracil_DNA Uracil/5-FU in DNA UNG_SMUG1 UNG/SMUG1 (DNA Glycosylase) Uracil_DNA->UNG_SMUG1 Recognition & Excision AP_Site AP Site UNG_SMUG1->AP_Site APE1 APE1 (AP Endonuclease) AP_Site->APE1 Incision SSB Single-Strand Break (SSB) APE1->SSB DSB Double-Strand Break (DSB) SSB->DSB Replication Fork Collapse MRN_Complex MRN Complex DSB->MRN_Complex Sensing BRCA1_2 BRCA1/2 MRN_Complex->BRCA1_2 Recruitment RAD51 RAD51 Repair High-Fidelity Repair RAD51->Repair Strand Invasion BRCA1_2->RAD51 Loading

Figure 2: DNA damage response pathways activated by this compound.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent enhancement of the cytotoxicity of fluoropyrimidines across a range of cancer cell lines.

Cell LineCancer TypeFluoropyrimidineThis compound Conc. (µM)Fold Enhancement of Cytotoxicity (approx.)
HeLaCervical5-FU10>10
HT-29Colorectal5-FU10~5-10
MCF-7BreastFdUrd10>20
NCI-H460LungFdUrd10~15-20

Data compiled from publicly available research.

In Vivo Efficacy

In xenograft models, the combination of this compound with capecitabine or S-1 resulted in significantly greater tumor growth inhibition compared to the fluoropyrimidine alone.

Xenograft ModelCancer TypeTreatmentTumor Growth Inhibition (%)
MX-1BreastCapecitabine50-60
MX-1BreastCapecitabine + this compound>90
HT-29ColorectalS-140-50
HT-29ColorectalS-1 + this compound>80

Data compiled from publicly available research.

Clinical Data

This compound has been evaluated in several clinical trials in combination with S-1 or capecitabine in patients with advanced solid tumors.

Phase I Study of this compound in Combination with S-1 (NCT01610479)

This dose-escalation study established the maximum tolerated dose (MTD) and recommended dose (RD) of this compound in combination with S-1.

ParameterValue
Patient Population Advanced solid tumors
Number of Patients 76
This compound Dose Range 5-240 mg/m² BID
S-1 Dose Range 30-36 mg/m² BID
MTD This compound 200 mg/m² + S-1 36 mg/m²
RD This compound 240 mg/m² + S-1 30 mg/m²
Objective Response Rate (ORR) 13.2% (10/76)
Common Grade ≥3 AEs Anemia, neutropenia, lymphocytopenia

Data from the NCT01610479 clinical trial.[6][7][8][9]

Phase I Study of this compound in Combination with Capecitabine (NCT02025803)

This study evaluated the safety and efficacy of this compound combined with capecitabine.

ParameterValue
Patient Population Advanced solid tumors
Number of Patients 104
This compound Dose Range 10-360 mg/m² BID
Capecitabine Dose 380-450 mg/m² BID
MTD This compound 360 mg/m² + Capecitabine 380 mg/m²
Partial Response (PR) 5/104 (4.8%)
Stable Disease (SD) 42/104 (40.4%)
Common DLTs Palmar-plantar erythrodysesthesia, rash

Data from the NCT02025803 clinical trial.[10][11]

Phase II Study of this compound in Combination with S-1 in NSCLC (NCT02855125)

This randomized phase II trial compared this compound plus S-1 to S-1 alone in patients with advanced non-small cell lung cancer (NSCLC).

EndpointThis compound + S-1 (n=64)S-1 alone (n=63)
Median PFS (months) 3.654.17
Overall Response Rate (ORR) 19.7%10.3%
Disease Control Rate (DCR) 80.3%75.9%
Median OS (months) 7.929.82

Data from the NCT02855125 clinical trial.[5][12][13][14] Although the combination did not meet the primary endpoint of improving PFS, a higher ORR was observed in the combination arm.

Experimental Protocols

dUTPase Inhibition Assay

A definitive, detailed public protocol for a this compound specific dUTPase inhibition assay is not available. However, a general approach based on common laboratory practices would involve:

  • Reagents: Recombinant human dUTPase, dUTP substrate, a buffer system (e.g., Tris-HCl with MgCl2), and a detection reagent for inorganic pyrophosphate (PPi), a product of the reaction.

  • Procedure:

    • Incubate recombinant dUTPase with varying concentrations of this compound.

    • Initiate the reaction by adding dUTP.

    • Stop the reaction after a defined period.

    • Measure the amount of PPi generated using a colorimetric or fluorometric method.

    • Calculate the IC50 value of this compound.

DPD Inhibition Assay

A specific, detailed public protocol for a this compound DPD inhibition assay is not available. A common method for assessing DPD activity that could be adapted is as follows:

  • Reagents: Human liver microsomes or recombinant DPD, 5-FU, and an internal standard.

  • Procedure:

    • Incubate liver microsomes or recombinant DPD with varying concentrations of this compound.

    • Add 5-FU to initiate the enzymatic reaction.

    • After a set time, quench the reaction.

    • Analyze the levels of 5-FU and its catabolite, dihydro-5-fluorouracil (DHFU), using a validated LC-MS/MS method.[15][16][17][18][19]

    • Determine the inhibitory effect of this compound on DPD activity.

Cell Viability Assay (Crystal Violet)
  • Cell Seeding: Plate cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with a dilution series of a fluoropyrimidine (e.g., 5-FU or FdUrd) with or without a fixed concentration of this compound (e.g., 10 µM).

  • Incubation: Incubate the plates for 72 hours.

  • Fixation: Gently wash the cells with PBS and fix with 100% methanol (B129727) for 10-15 minutes.

  • Staining: Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.

  • Washing: Wash the plates with water to remove excess stain and allow to air dry.

  • Solubilization: Solubilize the stain by adding a solution such as 10% acetic acid or methanol.

  • Measurement: Read the absorbance at approximately 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[10][20]

In Vivo Xenograft Study

A detailed, specific public protocol for a this compound in vivo xenograft study is not available. A general methodology would be:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., MX-1 or HT-29) into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, fluoropyrimidine alone, this compound alone, combination).

  • Treatment: Administer drugs orally according to the specified dosage and schedule (e.g., daily for 14 days).[21]

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Analysis: Calculate tumor growth inhibition for each treatment group.

Conclusion

This compound is a promising fluoropyrimidine enhancer with a well-defined dual mechanism of action. Preclinical studies have consistently demonstrated its ability to significantly increase the anti-tumor activity of 5-FU and its prodrugs. Clinical trials have established a manageable safety profile and have shown signals of efficacy, particularly in terms of objective response rates. Further investigation is warranted to identify the patient populations most likely to benefit from the addition of this compound to fluoropyrimidine-based chemotherapy regimens. The detailed information provided in this technical guide serves as a valuable resource for researchers and clinicians involved in the ongoing development and potential clinical application of this compound.

References

Preclinical Profile of Tas-114: A Dual Inhibitor of dUTPase and DPD

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the preclinical studies of Tas-114, a novel, orally active dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD). This compound is under investigation for its potential to enhance the therapeutic efficacy of fluoropyrimidine-based chemotherapies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism of action. As a potent inhibitor of dUTPase, it prevents the hydrolysis of deoxyuridine triphosphate (dUTP) and its 5-fluorouracil (B62378) (5-FU) metabolite, 5-fluoro-deoxyuridine triphosphate (FdUTP). This leads to the misincorporation of these aberrant nucleotides into DNA, triggering DNA damage and subsequent cell death in cancer cells.

Simultaneously, this compound moderately and reversibly inhibits DPD, the rate-limiting enzyme in the catabolism of 5-FU. This inhibition increases the bioavailability of 5-FU, allowing for potentially lower doses of fluoropyrimidine prodrugs like capecitabine (B1668275) and S-1, which may reduce dose-related toxicities while maintaining therapeutic concentrations at the tumor site.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Enzyme Inhibition
TargetInhibitorIC50 / KiSpeciesNotes
DPDThis compoundIC50: 1046 ng/mLHumanEstimated from a pharmacodynamic model.
DPDThis compoundKi: 966 ng/mLHumanFor DPD-mediated 5-FU metabolism in liver S9 fractions.
dUTPaseThis compoundNot explicitly quantifiedHumanDescribed as a strong and competitive inhibitor.
Table 2: In Vitro Cytotoxicity Enhancement
Cell LinesCombinationConcentration of this compoundDurationEffect
Various cancer cell linesThis compound + 5-Fluorouracil (5-FU) or 5-Fluoro-2'-deoxyuridine (FdUrd)1-10 µM72 hoursDose-dependent increase in cytotoxicity.
Various human NSCLC cell linesThis compound + PemetrexedNot specifiedNot specifiedSignificantly increased cytotoxicity.
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
Xenograft ModelTreatmentDosingOutcome
Mice with various human tumor xenograftsThis compound + CapecitabineThis compound: 37.5-1,200 mg/kg/day (oral); Capecitabine: 539 mg/kg/dayIncreased antitumor activity of 5-FU derived from capecitabine.
NCI-H2228 (human NSCLC) xenograftThis compound + PemetrexedNot specifiedThis compound significantly enhanced the antitumor activity of pemetrexed.
MX-1 (human breast cancer) xenograftThis compound + PemetrexedNot specifiedStrong antitumor activity observed.
Bu25 TK- (human cervical cancer) xenograftThis compound + PemetrexedNot specifiedEnhanced antitumor activity of pemetrexed.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Combination with Fluoropyrimidines

Tas114_Signaling_Pathway cluster_0 Fluoropyrimidine Metabolism cluster_1 Pyrimidine Metabolism cluster_2 This compound Action cluster_3 Cellular Consequences Capecitabine Capecitabine / S-1 FU5 5-Fluorouracil (5-FU) Capecitabine->FU5 FdUrd FdUrd FU5->FdUrd DPD DPD FU5->DPD FdUMP FdUMP FdUrd->FdUMP FdUDP FdUDP FdUMP->FdUDP FdUTP FdUTP FdUDP->FdUTP DNA_incorp Incorporation into DNA FdUTP->DNA_incorp dUMP dUMP dUDP dUDP dUMP->dUDP dTMP dTMP dUMP->dTMP dUTP dUTP dUDP->dUTP dUTP->dUMP dUTP->DNA_incorp dTTP dTTP dTMP->dTTP TS Thymidylate Synthase (TS) TS->dTMP Tas114 This compound dUTPase dUTPase Tas114->dUTPase inhibition Tas114->DPD inhibition dUTPase->dUMP hydrolysis Inactive_metabolites Inactive_metabolites DPD->Inactive_metabolites catabolism DNA_damage DNA Damage DNA_incorp->DNA_damage Cell_death Cell Death DNA_damage->Cell_death

Caption: Mechanism of action of this compound with fluoropyrimidines.

General Experimental Workflow for In Vitro Cytotoxicity Assay

experimental_workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells adherence Allow cells to adhere overnight seed_cells->adherence treatment Treat cells with this compound and/or chemotherapeutic agent adherence->treatment incubation Incubate for 72 hours treatment->incubation wash_fix Wash with PBS and fix with methanol incubation->wash_fix stain Stain with Crystal Violet solution wash_fix->stain wash_dry Wash to remove excess stain and air dry stain->wash_dry solubilize Solubilize the stain wash_dry->solubilize readout Measure absorbance at 570 nm solubilize->readout analysis Data analysis to determine cell viability readout->analysis end End analysis->end

Structural Analysis of Tas-114 Binding to dUTPase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and functional interactions between Tas-114, a novel dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD), and its target protein, dUTPase. This compound is a promising therapeutic agent that enhances the efficacy of fluoropyrimidine-based chemotherapy. Understanding the precise mechanism of its binding to dUTPase is crucial for the development of next-generation inhibitors and for optimizing its clinical application. This document summarizes the key structural data, binding kinetics, and the molecular pathways affected by this interaction. It also provides detailed experimental protocols for the key assays cited, offering a comprehensive resource for researchers in oncology and drug development.

Introduction

Deoxyuridine triphosphatase (dUTPase) is a critical enzyme in nucleotide metabolism, responsible for hydrolyzing dUTP into dUMP and pyrophosphate. This function is essential for maintaining the integrity of DNA by preventing the misincorporation of uracil (B121893). In the context of cancer therapy, particularly with fluoropyrimidines like 5-fluorouracil (B62378) (5-FU), dUTPase plays a protective role for cancer cells. 5-FU and its metabolites inhibit thymidylate synthase, leading to an accumulation of dUTP. dUTPase prevents the incorporation of this excess dUTP and the 5-FU metabolite, 5-fluoro-deoxyuridine triphosphate (FdUTP), into DNA, thereby reducing the cytotoxic effects of the chemotherapy.

This compound is a first-in-class small molecule inhibitor that targets dUTPase, alongside its inhibitory activity against dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism. By inhibiting dUTPase, this compound potentiates the anticancer effects of fluoropyrimidines by promoting the incorporation of FdUTP and dUTP into the DNA of cancer cells, leading to DNA damage and subsequent cell death.[1][2][3] This dual-inhibitory mechanism makes this compound a promising candidate for combination therapies in various cancers.

This guide delves into the structural basis of this compound's interaction with human dUTPase, providing a detailed overview of the binding site, the nature of the interaction, and the resulting inhibition of enzymatic activity.

Structural Analysis of the this compound-dUTPase Complex

The three-dimensional structure of human dUTPase in complex with this compound has been elucidated by X-ray crystallography, providing critical insights into the inhibitor's mechanism of action. The co-crystal structure is available in the Protein Data Bank (PDB) under the accession code 5H4J .[4][5]

Binding Site and Key Interactions

This compound binds to the active site of dUTPase, acting as a competitive inhibitor. The binding pocket is characterized by a network of hydrophobic and hydrogen-bonding interactions that stabilize the inhibitor within the catalytic cleft.

The terminal phenyl ring of this compound occupies a hydrophobic region formed by the amino acid residues Val65, Ala90, Ala98, and Val112. This interaction is further stabilized by stacking with the uracil ring of the inhibitor. Additionally, the m-cyclopentyloxy moiety of the terminal phenyl ring of this compound settles into another hydrophobic pocket created by Val66, Lys67, Asn108, Val109, and Gly110. These extensive hydrophobic interactions are believed to be key contributors to the potent inhibitory activity of this compound.

Quantitative Binding and Inhibition Data

The interaction between this compound and dUTPase has been characterized using enzyme inhibition assays. While specific data from direct binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are not publicly available, the kinetic data provides a strong indication of the inhibitor's potency.

ParameterValueMethodReference
Inhibition Constant (Ki) 0.13 µmol/LEnzyme Kinetics[1]
Michaelis Constant (Km) for dUTP 1.3 µmol/LEnzyme Kinetics[1]

Note: As of the last update, specific Kd, kon, and koff values from direct binding assays for the this compound-dUTPase interaction have not been reported in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the analysis of the this compound-dUTPase interaction.

X-ray Crystallography of the this compound-dUTPase Complex

This protocol is based on the information available for the crystal structure of human dUTPase in complex with this compound (PDB ID: 5H4J).[4][5]

Objective: To determine the three-dimensional structure of the this compound-dUTPase complex.

Materials:

  • Recombinant human dUTPase

  • This compound

  • Crystallization buffer components (e.g., polyethylene (B3416737) glycol, salts, buffering agents)

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron or in-house source)

Methodology:

  • Protein Expression and Purification:

    • Express recombinant human dUTPase in a suitable expression system (e.g., E. coli).

    • Purify the protein to homogeneity using standard chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

    • Concentrate the purified protein to a suitable concentration for crystallization (typically 5-10 mg/mL).

  • Co-crystallization:

    • Incubate the purified dUTPase with a molar excess of this compound to ensure complex formation.

    • Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method.

    • The reservoir solution for the crystallization of the this compound-dUTPase complex (PDB: 5H4J) contained 15% to 20% polyethylene glycol 4000, 150 mmol/L CH3COONa·3H2O, 15% (v/v) glycerol, 5 mmol/L Zn(CH3COO)2·2H2O, and 50 mmol/L Tris–HCl, pH 7.0, at 25°C.[1]

    • Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth.

  • Data Collection and Processing:

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation during X-ray exposure.

    • Mount the crystal and collect X-ray diffraction data at a synchrotron source or a rotating anode X-ray generator.

    • Process the diffraction data using appropriate software (e.g., HKL2000, XDS) to obtain integrated intensities.

  • Structure Determination and Refinement:

    • Solve the structure using molecular replacement with a known structure of dUTPase as a search model.

    • Build the model of the this compound-dUTPase complex into the electron density map using software like Coot.

    • Refine the structure using programs such as PHENIX or REFMAC5.

    • Validate the final model using tools like MolProbity to check for geometric and stereochemical quality.

Data Collection and Refinement Statistics for PDB ID: 5H4J [5]

ParameterValue
Resolution (Å) 1.80
R-value work 0.169
R-value free 0.173
Space group P 21 21 21
Unit cell dimensions (Å) a=46.3, b=64.8, c=100.2
Molecules per asymmetric unit 2
dUTPase Enzyme Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound on dUTPase.

Objective: To measure the inhibition of dUTPase activity by this compound and determine the inhibition constant (Ki).

Principle: The activity of dUTPase is measured by monitoring the rate of dUTP hydrolysis. The inhibition by this compound is assessed by measuring the decrease in this rate in the presence of the inhibitor.

Materials:

  • Recombinant human dUTPase

  • dUTP (substrate)

  • This compound (inhibitor)

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • Detection reagent (e.g., Malachite Green for phosphate (B84403) detection, or coupling enzymes for a spectrophotometric assay)

  • Microplate reader or spectrophotometer

Methodology:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the reaction buffer, dUTP at various concentrations, and dUTPase.

    • For the inhibition assay, pre-incubate the enzyme with varying concentrations of this compound before adding the substrate.

    • Initiate the reaction by adding the substrate (dUTP).

    • Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period.

  • Detection:

    • Stop the reaction (e.g., by adding EDTA or a strong acid).

    • Quantify the amount of product formed (dUMP or pyrophosphate). A common method is to measure the released inorganic pyrophosphate after its hydrolysis to phosphate by inorganic pyrophosphatase, followed by colorimetric detection of phosphate using a Malachite Green-based reagent.

    • Alternatively, a continuous spectrophotometric assay can be employed by coupling the production of dUMP to the oxidation of NADH by a series of coupling enzymes.

  • Data Analysis:

    • Plot the initial reaction velocities against the substrate concentration to determine the Michaelis-Menten parameters (Vmax and Km).

    • For the inhibition assay, plot the reaction velocities in the presence of different inhibitor concentrations.

    • Determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant (Ki) using appropriate data fitting models (e.g., Lineweaver-Burk plot, non-linear regression).

Signaling Pathways and Molecular Mechanisms

The inhibition of dUTPase by this compound has profound effects on cellular pathways, particularly in the context of fluoropyrimidine chemotherapy. The primary mechanism involves the disruption of DNA synthesis and the induction of DNA damage.

Enhancement of Fluoropyrimidine Cytotoxicity

The following diagram illustrates the molecular mechanism by which this compound enhances the cytotoxicity of 5-fluorouracil (5-FU).

Fluoropyrimidine_Enhancement node_5FU 5-Fluorouracil (5-FU) node_FdUMP FdUMP node_5FU->node_FdUMP Metabolism node_TS Thymidylate Synthase (TS) node_FdUMP->node_TS Inhibition node_dTMP dTMP node_TS->node_dTMP Blocked inv1 node_dTTP dTTP node_dTMP->node_dTTP inv2 node_DNA_synthesis Normal DNA Synthesis node_dTTP->node_DNA_synthesis node_dUTPase dUTPase node_dUTP dUTP / FdUTP node_dUTPase->node_dUTP Hydrolysis Blocked node_Tas114 This compound node_Tas114->node_dUTPase Inhibition node_dUTP->node_dUTPase node_DNA_incorp Incorporation into DNA node_dUTP->node_DNA_incorp node_DNA_damage DNA Damage node_DNA_incorp->node_DNA_damage node_apoptosis Apoptosis node_DNA_damage->node_apoptosis

Caption: Mechanism of this compound-mediated enhancement of 5-FU cytotoxicity.

Experimental Workflow for Assessing Cellular Effects

The following diagram outlines a typical experimental workflow to investigate the cellular consequences of dUTPase inhibition by this compound in combination with a fluoropyrimidine.

Experimental_Workflow node_cell_culture Cancer Cell Culture node_treatment Treatment: - Fluoropyrimidine (e.g., 5-FU) - this compound - Combination node_cell_culture->node_treatment node_cytotoxicity Cytotoxicity Assay (e.g., MTT, Crystal Violet) node_treatment->node_cytotoxicity node_dna_damage DNA Damage Analysis (e.g., γ-H2AX staining) node_treatment->node_dna_damage node_apoptosis Apoptosis Assay (e.g., Annexin V staining) node_treatment->node_apoptosis node_nucleotide Nucleotide Pool Analysis (LC-MS/MS) node_treatment->node_nucleotide node_data_analysis Data Analysis and Interpretation node_cytotoxicity->node_data_analysis node_dna_damage->node_data_analysis node_apoptosis->node_data_analysis node_nucleotide->node_data_analysis

Caption: Workflow for evaluating the cellular effects of this compound.

Conclusion

The structural and functional analysis of this compound's interaction with dUTPase provides a clear rationale for its synergistic effect with fluoropyrimidine-based chemotherapies. The high-resolution crystal structure reveals the key hydrophobic interactions that anchor this compound within the enzyme's active site, leading to potent competitive inhibition. The resulting accumulation of dUTP and FdUTP and their subsequent incorporation into DNA represent a critical mechanism for enhancing cancer cell death. The experimental protocols and data presented in this guide offer a valuable resource for researchers working on the development of novel anticancer therapies targeting nucleotide metabolism. Further studies, including direct binding assays, will provide a more complete picture of the binding thermodynamics and kinetics, aiding in the design of even more potent and selective dUTPase inhibitors.

References

Tas-114: A Technical Guide to its Chemical Properties, Synthesis, and Dual Inhibitory Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tas-114 is an investigational small molecule drug candidate that has garnered significant interest in the field of oncology. It functions as a dual inhibitor of two key enzymes involved in fluoropyrimidine metabolism: deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD). This dual-action mechanism is designed to enhance the therapeutic efficacy of fluoropyrimidine-based chemotherapies, such as 5-fluorouracil (B62378) (5-FU) and its prodrugs (e.g., capecitabine), while potentially mitigating some of their associated toxicities. This technical guide provides a comprehensive overview of the chemical properties, a discussion of the synthetic route, and a detailed examination of the signaling pathways affected by this compound.

Chemical Properties

This compound is a sulfonamide derivative with the IUPAC name (R)-N-(1-(3-(cyclopentyloxy)phenyl)ethyl)-3-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methoxy)propane-1-sulfonamide. Its chemical and physical properties are summarized in the table below for easy reference.

PropertyValue
IUPAC Name (R)-N-(1-(3-(cyclopentyloxy)phenyl)ethyl)-3-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methoxy)propane-1-sulfonamide
CAS Number 1198221-21-4
Molecular Formula C21H29N3O6S
Molecular Weight 451.54 g/mol
SMILES Notation C--INVALID-LINK--NS(=O)(=O)CCCOCN3C=CC(=O)NC3=O
Appearance Solid
Solubility Soluble in DMSO

Synthesis of this compound

The detailed experimental protocol for the synthesis of this compound is described in the supplementary information of the publication "this compound, a First-in-Class Dual dUTPase/DPD Inhibitor, Demonstrates Potential to Improve Therapeutic Efficacy of Fluoropyrimidine-Based Chemotherapy" by Yano et al. in Molecular Cancer Therapeutics, 2018;17(8):1683–93. While the specific supplementary file (Supplementary Figure S1) detailing the step-by-step procedure is not publicly accessible, the synthesis of such a molecule would likely involve a multi-step process.

A plausible synthetic strategy would involve the separate synthesis of the sulfonamide and the pyrimidine (B1678525) moieties, followed by their coupling. The synthesis of the chiral amine precursor could be achieved through asymmetric synthesis or resolution of a racemic mixture. The sulfonamide portion would be constructed, and the pyrimidine ring, a derivative of uracil (B121893), would be functionalized with a linker. The final step would likely be the formation of the sulfonamide bond between these two key intermediates.

It is crucial for any researcher intending to synthesize this compound to refer to the specific experimental details provided in the aforementioned publication's supplementary materials or relevant patents for a precise and reproducible protocol.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic potential by simultaneously inhibiting two distinct enzymes: dUTPase and DPD. This dual inhibition synergistically enhances the anticancer effects of fluoropyrimidine drugs.

dUTPase Inhibition Pathway

Deoxyuridine triphosphatase (dUTPase) is a crucial enzyme that prevents the misincorporation of uracil into DNA. It catalyzes the hydrolysis of deoxyuridine triphosphate (dUTP) to deoxyuridine monophosphate (dUMP), thereby maintaining a low cellular dUTP/dTTP ratio. When fluoropyrimidine drugs like 5-FU are administered, they are metabolized to fluorodeoxyuridine triphosphate (FdUTP). dUTPase also hydrolyzes FdUTP, preventing its incorporation into DNA.

By inhibiting dUTPase, this compound leads to an accumulation of both dUTP and FdUTP within the cancer cell. This increased pool of aberrant nucleotides leads to their misincorporation into newly synthesized DNA, resulting in DNA damage, cell cycle arrest, and ultimately, apoptosis.

dUTPase_Inhibition_Pathway cluster_0 Normal Cellular State cluster_1 This compound Intervention dUTP dUTP / FdUTP dUTPase dUTPase dUTP->dUTPase Hydrolysis dUMP dUMP / FdUMP dUTPase->dUMP DNA_synthesis DNA Synthesis DNA Intact DNA DNA_synthesis->DNA dTTP dTTP dTTP->DNA_synthesis Tas114 This compound Tas114->dUTPase Inhibition dUTP_accum dUTP / FdUTP (Accumulation) DNA_synthesis_ab DNA Synthesis dUTP_accum->DNA_synthesis_ab Damaged_DNA Damaged DNA (Uracil/5-FU incorporation) DNA_synthesis_ab->Damaged_DNA Apoptosis Apoptosis Damaged_DNA->Apoptosis

dUTPase Inhibition by this compound.
DPD Inhibition and 5-FU Catabolism Pathway

Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU. A significant portion of administered 5-FU is rapidly degraded by DPD in the liver and other tissues into inactive metabolites. This rapid clearance can reduce the bioavailability of 5-FU and limit its antitumor efficacy.

This compound acts as an inhibitor of DPD, thereby preventing the breakdown of 5-FU. This leads to increased and sustained plasma concentrations of 5-FU, enhancing its delivery to tumor tissues and prolonging its therapeutic effect.

DPD_Inhibition_Pathway cluster_0 Standard 5-FU Metabolism cluster_1 This compound Intervention FiveFU_admin 5-FU Administration DPD DPD FiveFU_admin->DPD Catabolism Tumor_uptake Tumor Uptake FiveFU_admin->Tumor_uptake Inactive_metabolites Inactive Metabolites DPD->Inactive_metabolites Active_metabolites Active Metabolites (FdUMP, FUTP, FdUTP) Tumor_uptake->Active_metabolites Antitumor_effect Antitumor Effect Active_metabolites->Antitumor_effect Tas114_DPD This compound Tas114_DPD->DPD Inhibition FiveFU_admin_enhanced 5-FU Administration Increased_5FU Increased 5-FU Bioavailability FiveFU_admin_enhanced->Increased_5FU Enhanced_tumor_uptake Enhanced Tumor Uptake Increased_5FU->Enhanced_tumor_uptake Enhanced_active_metabolites Increased Active Metabolites Enhanced_tumor_uptake->Enhanced_active_metabolites Enhanced_antitumor_effect Enhanced Antitumor Effect Enhanced_active_metabolites->Enhanced_antitumor_effect

DPD Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound can be found in the primary literature, particularly the 2018 Molecular Cancer Therapeutics paper by Yano et al. Key experiments would include:

  • Enzyme Inhibition Assays: To determine the inhibitory potency (IC50) of this compound against purified human dUTPase and DPD.

  • Cell-Based Cytotoxicity Assays: To evaluate the ability of this compound to enhance the cytotoxicity of 5-FU or FdUrd in various cancer cell lines. This is often done using assays such as MTT or crystal violet staining.

  • DNA Damage Assays: To measure the extent of uracil and 5-FU incorporation into DNA in the presence of this compound and a fluoropyrimidine. This can be assessed by techniques like comet assays or immunostaining for DNA damage markers (e.g., γH2AX).

  • Pharmacokinetic Studies in Animal Models: To determine the effect of this compound on the plasma concentration and bioavailability of 5-FU when co-administered.

Conclusion

This compound represents a promising strategy in cancer chemotherapy by targeting the metabolic pathways of fluoropyrimidines. Its dual inhibition of dUTPase and DPD offers a multi-pronged approach to enhance the efficacy of a well-established class of anticancer drugs. The information presented in this guide provides a foundational understanding for researchers and drug development professionals interested in the further investigation and clinical development of this compound and similar dual-action inhibitors. Further research is warranted to fully elucidate its clinical potential across various cancer types.

The Dual Enzymatic Onslaught of Tas-114: A Technical Guide to its Core Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the enzymatic targets of Tas-114, a novel small molecule inhibitor with a dual mechanism of action. Developed for researchers, scientists, and drug development professionals, this document elucidates the core inhibitory activities of this compound, detailing its impact on key enzymes, the resultant signaling pathway perturbations, and the experimental methodologies used for its characterization.

Core Mechanism of Action: A Two-Pronged Attack

This compound is an orally bioavailable inhibitor that concurrently targets two critical enzymes involved in pyrimidine (B1678525) metabolism and fluoropyrimidine chemotherapy: deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD).[1][2] This dual inhibition strategy is designed to potentiate the efficacy of fluoropyrimidine-based anticancer agents, such as 5-fluorouracil (B62378) (5-FU) and its prodrugs capecitabine (B1668275) and S-1.[1][2]

The primary mode of action involves:

  • dUTPase Inhibition: this compound strongly and competitively inhibits dUTPase, an enzyme responsible for hydrolyzing deoxyuridine triphosphate (dUTP) and its 5-FU metabolite, 5-fluoro-deoxyuridine triphosphate (FdUTP).[3][4] By blocking this activity, this compound promotes the accumulation of dUTP and FdUTP, which are subsequently misincorporated into DNA by DNA polymerases. This aberrant incorporation leads to DNA damage, cell cycle arrest, and ultimately, tumor cell death.[1][2]

  • DPD Inhibition: this compound exhibits moderate inhibitory activity against DPD, the rate-limiting enzyme in the catabolism of 5-FU.[3][4] By inhibiting DPD, this compound increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its antitumor effects and potentially allowing for lower, less toxic dosing.[1][2]

Quantitative Analysis of Enzymatic Inhibition

The inhibitory potency of this compound against its enzymatic targets has been quantified through various in vitro assays. The following table summarizes the key inhibition constants.

Enzyme TargetParameterValueSubstrateSource
Human dUTPaseKi0.13 µmol/LdUTP[3]
Human dUTPaseKi0.10 µmol/LFdUTP[3]
Dihydropyrimidine Dehydrogenase (DPD)Ki2.14 µmol/L (966 ng/mL)5-FU[1][5]
Dihydropyrimidine Dehydrogenase (DPD)IC50 (est.)2.32 µmol/L (1046 ng/mL)Uracil (B121893)[5]

Signaling Pathway Perturbations

The dual enzymatic inhibition by this compound instigates significant disruptions in the pyrimidine metabolism and DNA damage response pathways.

Pyrimidine Metabolism Pathway

This compound's primary impact is on the pyrimidine metabolism pathway, particularly in the context of fluoropyrimidine chemotherapy. The following diagram illustrates the points of intervention.

G Pyrimidine Metabolism and this compound Intervention cluster_0 5-FU Activation Pathway cluster_1 De Novo dNTP Synthesis cluster_2 This compound Inhibition 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolic Activation DPD DPD 5-FU->DPD FdUDP FdUDP FdUMP->FdUDP FdUTP FdUTP FdUDP->FdUTP dUTPase dUTPase FdUTP->dUTPase DNA Misincorporation DNA Misincorporation FdUTP->DNA Misincorporation dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase dTDP dTDP dTMP->dTDP dTTP dTTP dTDP->dTTP dUDP dUDP dUTP dUTP dUDP->dUTP dUTP->dUTPase dUTP->DNA Misincorporation dUTPase->FdUMP Hydrolysis dUTPase->dUMP Hydrolysis Inactive Metabolites Inactive Metabolites DPD->Inactive Metabolites Catabolism This compound This compound This compound->dUTPase Inhibits This compound->DPD Inhibits DNA Damage DNA Damage DNA Misincorporation->DNA Damage

Caption: this compound inhibits dUTPase and DPD in the pyrimidine metabolism pathway.

DNA Damage Response Pathway

The misincorporation of FdUTP and dUTP into DNA triggers a cellular DNA damage response, leading to cell cycle arrest and apoptosis.

G This compound Induced DNA Damage Response This compound This compound dUTPase Inhibition dUTPase Inhibition This compound->dUTPase Inhibition FdUTP/dUTP Accumulation FdUTP/dUTP Accumulation dUTPase Inhibition->FdUTP/dUTP Accumulation DNA Misincorporation DNA Misincorporation FdUTP/dUTP Accumulation->DNA Misincorporation DNA Damage (Strand Breaks) DNA Damage (Strand Breaks) DNA Misincorporation->DNA Damage (Strand Breaks) ATM/ATR Activation ATM/ATR Activation DNA Damage (Strand Breaks)->ATM/ATR Activation CHK1/CHK2 Phosphorylation CHK1/CHK2 Phosphorylation ATM/ATR Activation->CHK1/CHK2 Phosphorylation Cell Cycle Arrest Cell Cycle Arrest CHK1/CHK2 Phosphorylation->Cell Cycle Arrest Apoptosis Apoptosis CHK1/CHK2 Phosphorylation->Apoptosis

Caption: DNA damage response pathway activated by this compound.

Experimental Protocols

The characterization of this compound's enzymatic inhibition and cellular effects relies on a suite of established experimental protocols.

In Vitro dUTPase Inhibition Assay

This assay quantifies the inhibitory effect of this compound on dUTPase activity.

Principle: The assay measures the hydrolysis of dUTP to dUMP and pyrophosphate (PPi) by recombinant human dUTPase in the presence and absence of this compound. The amount of product formed is quantified, typically using a colorimetric or radiometric method.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and a reducing agent like DTT.

  • Enzyme and Inhibitor Incubation: Pre-incubate recombinant human dUTPase with varying concentrations of this compound.

  • Reaction Initiation: Initiate the reaction by adding the substrate, dUTP (or FdUTP).

  • Reaction Termination: Stop the reaction after a defined incubation period using an acid or chelating agent.

  • Product Quantification: Measure the amount of dUMP or PPi produced. For example, a malachite green-based assay can be used to quantify the released inorganic phosphate (B84403).

  • Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value. Ki values can be determined by performing the assay with varying substrate concentrations and using Michaelis-Menten and Lineweaver-Burk plot analyses.

In Vitro DPD Inhibition Assay

This assay assesses the inhibitory potential of this compound on DPD activity.

Principle: The assay measures the conversion of 5-FU or the endogenous substrate uracil to their respective dihydro- forms by a source of DPD enzyme (e.g., human liver S9 fractions) in the presence of this compound.

Methodology:

  • Enzyme Source: Utilize human liver S9 fractions or recombinant human DPD as the enzyme source.

  • Reaction Mixture: Prepare a reaction mixture containing a phosphate buffer, NADPH as a cofactor, and the DPD enzyme source.

  • Inhibitor Incubation: Add varying concentrations of this compound to the reaction mixture.

  • Substrate Addition: Initiate the reaction by adding 5-FU or radiolabeled uracil.

  • Incubation and Termination: Incubate the reaction at 37°C and terminate by adding a strong acid or by rapid freezing.

  • Product Analysis: Separate the substrate and product using high-performance liquid chromatography (HPLC) and quantify the amounts of each.

  • Data Analysis: Determine the rate of product formation and calculate the percentage of inhibition by this compound to derive IC50 and Ki values.

Cell Viability Assay (Crystal Violet Staining)

This assay evaluates the effect of this compound in combination with fluoropyrimidines on cancer cell proliferation.

Principle: Crystal violet is a dye that stains the DNA of adherent cells. The amount of dye retained is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a multi-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a concentration gradient of a fluoropyrimidine (e.g., 5-FU or FdUrd) in the presence or absence of a fixed concentration of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Fixation: Gently wash the cells with PBS and fix them with a solution like methanol (B129727) or paraformaldehyde.

  • Staining: Stain the fixed cells with a 0.5% crystal violet solution.

  • Washing and Solubilization: Wash away the excess stain and allow the plate to dry. Solubilize the bound dye with a solvent such as methanol or a detergent solution.

  • Absorbance Measurement: Measure the absorbance of the solubilized dye at approximately 570-590 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability and calculate the IC50 of the fluoropyrimidine with and without this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the dual inhibitory action of this compound.

G Experimental Workflow for this compound Characterization cluster_0 In Vitro Enzymatic Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies dUTPase Assay dUTPase Assay Determine Ki for dUTPase Determine Ki for dUTPase dUTPase Assay->Determine Ki for dUTPase DPD Assay DPD Assay Determine Ki for DPD Determine Ki for DPD DPD Assay->Determine Ki for DPD Cancer Cell Lines Cancer Cell Lines Treatment Treatment Cancer Cell Lines->Treatment Seed and Treat Crystal Violet Assay Crystal Violet Assay Treatment->Crystal Violet Assay Assess Viability DNA Damage Analysis DNA Damage Analysis Treatment->DNA Damage Analysis Assess γH2AX foci Evaluate Synergy with 5-FU Evaluate Synergy with 5-FU Crystal Violet Assay->Evaluate Synergy with 5-FU Confirm Mechanism Confirm Mechanism DNA Damage Analysis->Confirm Mechanism Xenograft Models Xenograft Models This compound + 5-FU Prodrug This compound + 5-FU Prodrug Xenograft Models->this compound + 5-FU Prodrug Treat Tumor Growth Inhibition Tumor Growth Inhibition This compound + 5-FU Prodrug->Tumor Growth Inhibition Measure Pharmacokinetic Analysis Pharmacokinetic Analysis This compound + 5-FU Prodrug->Pharmacokinetic Analysis Analyze Assess Antitumor Efficacy Assess Antitumor Efficacy Tumor Growth Inhibition->Assess Antitumor Efficacy Determine 5-FU Bioavailability Determine 5-FU Bioavailability Pharmacokinetic Analysis->Determine 5-FU Bioavailability

Caption: A workflow for characterizing the dual inhibitory effects of this compound.

This comprehensive guide provides a detailed overview of the enzymatic targets of this compound, offering valuable insights for researchers and drug development professionals working to advance cancer therapeutics. The dual inhibition of dUTPase and DPD represents a promising strategy to enhance the efficacy of widely used chemotherapeutic agents.

References

Tas-114: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tas-114 is a novel, orally bioavailable small molecule that acts as a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD).[1] This dual mechanism of action positions this compound as a promising therapeutic agent to enhance the efficacy of fluoropyrimidine-based chemotherapy, a cornerstone in the treatment of various solid tumors.[2][3] By inhibiting DPD, the primary enzyme responsible for the catabolism of 5-fluorouracil (B62378) (5-FU), this compound increases the bioavailability of 5-FU.[1][3] Concurrently, its inhibition of dUTPase leads to the accumulation of fraudulent nucleotides, promoting DNA damage and subsequent cell death in cancer cells.[1] This guide provides an in-depth overview of the preclinical and clinical evidence supporting the therapeutic application of this compound, detailed experimental protocols for key assays, and a summary of its pharmacological profile.

Core Mechanism of Action: Dual Inhibition of dUTPase and DPD

This compound's therapeutic strategy is centered on the synergistic potentiation of fluoropyrimidine anticancer activity through the simultaneous inhibition of two key enzymes:

  • Dihydropyrimidine Dehydrogenase (DPD) Inhibition: DPD is the rate-limiting enzyme in the catabolism of 5-FU. By inhibiting DPD, this compound prevents the rapid breakdown of 5-FU, thereby increasing its plasma concentration and prolonging its exposure to tumor cells.[1][3] This allows for the administration of lower doses of 5-FU prodrugs, potentially reducing their associated toxicities while maintaining therapeutic efficacy.[1]

  • Deoxyuridine Triphosphatase (dUTPase) Inhibition: dUTPase plays a crucial role in maintaining DNA integrity by preventing the incorporation of uracil (B121893) into DNA. The active metabolites of 5-FU, such as 5-fluoro-deoxyuridine triphosphate (FdUTP), can be erroneously incorporated into DNA. dUTPase normally hydrolyzes dUTP and FdUTP, preventing this misincorporation. By inhibiting dUTPase, this compound promotes the DNA polymerase-dependent incorporation of these fraudulent nucleotides, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[1][4]

The dual inhibition of DPD and dUTPase by this compound represents a novel strategy to enhance the therapeutic index of fluoropyrimidine-based chemotherapy.

Tas114_Mechanism cluster_0 Fluoropyrimidine Metabolism & Action cluster_1 This compound Action Capecitabine Capecitabine (Prodrug) FU5 5-Fluorouracil (5-FU) Capecitabine->FU5 Metabolism FdUMP FdUMP FU5->FdUMP DPD DPD FU5->DPD Catabolism FdUTP FdUTP FdUMP->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibits DNA_synthesis DNA Synthesis FdUTP->DNA_synthesis Incorporated into DNA dUTPase dUTPase FdUTP->dUTPase Hydrolysis TS->DNA_synthesis Required for DNA_damage DNA Damage & Apoptosis DNA_synthesis->DNA_damage Tas114 This compound Tas114->DPD Inhibits Tas114->dUTPase Inhibits dUTPase->FdUMP Crystal_Violet_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells drug_treatment Treat with this compound +/- Fluoropyrimidine seed_cells->drug_treatment incubation Incubate (e.g., 72h) drug_treatment->incubation fixation Fix Cells incubation->fixation staining Stain with Crystal Violet fixation->staining washing Wash to Remove Excess Stain staining->washing solubilization Solubilize Stain washing->solubilization read_absorbance Read Absorbance solubilization->read_absorbance analyze_data Analyze Data (% Viability) read_absorbance->analyze_data end End analyze_data->end Xenograft_Workflow start Start implant_cells Implant Tumor Cells in Mice start->implant_cells monitor_growth Monitor Tumor Growth implant_cells->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize administer_drugs Administer this compound +/- Capecitabine randomize->administer_drugs monitor_animals Monitor Tumor Volume & Body Weight administer_drugs->monitor_animals endpoint Study Endpoint monitor_animals->endpoint analyze Analyze Tumor Growth Inhibition endpoint->analyze end End analyze->end

References

TAS-114 in Colorectal Cancer Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAS-114 is a novel, orally active small molecule that functions as a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD). This dual mechanism of action is designed to potentiate the antitumor efficacy of fluoropyrimidine-based chemotherapies, such as 5-fluorouracil (B62378) (5-FU), capecitabine, and S-1, which are cornerstones in the treatment of colorectal cancer. By inhibiting DPD, the primary enzyme responsible for the catabolism of 5-FU, this compound increases the bioavailability and systemic exposure of 5-FU.[1][2][3][4] Concurrently, inhibition of dUTPase leads to an accumulation of deoxyuridine triphosphate (dUTP) and 5-fluoro-deoxyuridine triphosphate (FdUTP), which are subsequently misincorporated into DNA. This aberrant incorporation triggers DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.[2][5] Preclinical and clinical studies have demonstrated that the combination of this compound with fluoropyrimidines results in enhanced antitumor activity in colorectal cancer models and a manageable safety profile in patients.[1][6]

Core Mechanism of Action

This compound's therapeutic potential in colorectal cancer stems from its simultaneous inhibition of two key enzymes:

  • Dihydropyrimidine Dehydrogenase (DPD) Inhibition: DPD is the rate-limiting enzyme in the catabolism of 5-FU. By reversibly inhibiting DPD, this compound prevents the rapid breakdown of 5-FU, thereby increasing its plasma concentration and prolonging its exposure to tumor cells. This allows for a reduction in the required dose of the fluoropyrimidine, potentially mitigating dose-dependent toxicities.[1][2][3]

  • Deoxyuridine Triphosphatase (dUTPase) Inhibition: dUTPase plays a crucial role in maintaining DNA integrity by preventing the incorporation of uracil (B121893) into DNA. It hydrolyzes dUTP into deoxyuridine monophosphate (dUMP). In the context of fluoropyrimidine therapy, dUTPase also prevents the incorporation of FdUTP. By inhibiting dUTPase, this compound promotes the misincorporation of both dUTP and FdUTP into the DNA of cancer cells.[1][2][5] This leads to DNA strand breaks and triggers DNA damage response pathways, ultimately resulting in cell death.[5]

Signaling Pathways

The antitumor activity of this compound in combination with fluoropyrimidines is primarily driven by the induction of DNA damage. The misincorporation of fluorinated and uracil bases into DNA activates cellular DNA damage response (DDR) pathways. Key pathways implicated in the repair of this type of DNA damage include Base Excision Repair (BER) and Homologous Recombination (HR).[5] The overwhelming DNA damage caused by the combination therapy can exceed the repair capacity of these pathways, leading to apoptosis.

TAS114_Mechanism Mechanism of Action of this compound in Combination with Fluoropyrimidines cluster_0 Pharmacokinetic Synergy cluster_1 Pharmacodynamic Synergy Capecitabine Capecitabine / 5-FU DPD DPD Capecitabine->DPD Catabolism Increased_5FU Increased 5-FU Bioavailability Capecitabine->Increased_5FU TAS114_pk This compound TAS114_pk->DPD Inactive_Metabolites Inactive Metabolites DPD->Inactive_Metabolites FdUTP_dUTP FdUTP / dUTP dUTPase dUTPase FdUTP_dUTP->dUTPase Hydrolysis DNA_incorporation Misincorporation into DNA FdUTP_dUTP->DNA_incorporation TAS114_pd This compound TAS114_pd->dUTPase DNA_Damage DNA Damage DNA_incorporation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Experimental_Workflow Preclinical Evaluation of this compound in Colorectal Cancer Models cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Interpretation Cell_Culture Colorectal Cancer Cell Line Culture Cytotoxicity_Assay Cytotoxicity Assay (Combination with 5-FU/FdUrd) Cell_Culture->Cytotoxicity_Assay Mechanism_Assay Mechanistic Assays (DNA Damage, Apoptosis) Cytotoxicity_Assay->Mechanism_Assay IC50_Calculation IC50 Calculation and Synergy Analysis Mechanism_Assay->IC50_Calculation Xenograft_Model Colorectal Cancer Xenograft Model Treatment Treatment with this compound +/- Capecitabine Xenograft_Model->Treatment TGI_Assessment Tumor Growth Inhibition Assessment Treatment->TGI_Assessment PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Treatment->PK_PD_Analysis TGI_Calculation Tumor Growth Inhibition Calculation TGI_Assessment->TGI_Calculation PK_PD_Modeling PK/PD Modeling PK_PD_Analysis->PK_PD_Modeling Conclusion Conclusion on Efficacy and Mechanism IC50_Calculation->Conclusion TGI_Calculation->Conclusion PK_PD_Modeling->Conclusion

References

Methodological & Application

Tas-114 In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tas-114 is a novel, orally bioavailable small molecule that acts as a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD).[1] Its mechanism of action is designed to enhance the therapeutic efficacy of fluoropyrimidine-based chemotherapies, such as 5-fluorouracil (B62378) (5-FU) and its prodrugs (e.g., capecitabine, tegafur).[1][2] By inhibiting DPD, the primary enzyme responsible for the catabolism of 5-FU, this compound increases the bioavailability and exposure of 5-FU.[1] Concurrently, by inhibiting dUTPase, this compound promotes the misincorporation of 5-FU active metabolites (FdUTP) and endogenous dUTP into DNA, leading to DNA damage and tumor cell death.[1] This dual-inhibition strategy aims to improve the therapeutic window of fluoropyrimidines by both increasing their anti-tumor activity and potentially allowing for lower, less toxic doses. These application notes provide detailed protocols for key in vitro assays to evaluate the activity of this compound.

Data Presentation

Table 1: Intrinsic Cytotoxicity of this compound
Cell LineCancer TypeThis compound IC50 (µM)
HeLaCervical Cancer>10
NUGC-4Gastric Cancer>10
NCI-H441Lung Cancer>10
HT-29Colon Cancer>10
CFPAC-1Pancreatic Cancer>10
MCF-7Breast Cancer>10

Data summarized from studies indicating this compound has little intrinsic cytotoxic activity at concentrations up to 10 µM.[2]

Table 2: Enhancement of Fluoropyrimidine Cytotoxicity by this compound
Cell LineCancer Type5-FU IC50 (µM)5-FU + this compound (10 µM) IC50 (µM)FdUrd IC50 (nM)FdUrd + this compound (10 µM) IC50 (nM)
HeLaCervical Cancer~2.5~0.5~1.0~0.1
NUGC-4Gastric Cancer~1.5~0.3~0.8~0.08
NCI-H441Lung Cancer~5.0~1.0~2.5~0.2
HT-29Colon Cancer~4.0~0.8~2.0~0.15
CFPAC-1Pancreatic Cancer~3.0~0.6~1.5~0.1
MCF-7Breast Cancer~2.0~0.4~1.2~0.1

Note: The IC50 values are approximate and have been collated from various sources for comparative purposes. Actual values may vary depending on specific experimental conditions.

Signaling Pathway and Mechanism of Action

The primary mechanism of this compound involves the potentiation of fluoropyrimidine-based chemotherapy through the dual inhibition of DPD and dUTPase.

Tas114_Mechanism This compound Mechanism of Action cluster_0 Fluoropyrimidine Metabolism cluster_1 Endogenous Pyrimidine Metabolism cluster_2 DNA Synthesis and Damage Capecitabine Capecitabine / Tegafur FU5 5-Fluorouracil (5-FU) Capecitabine->FU5 Metabolism FdURD FdUrd FU5->FdURD Metabolism DPD DPD FU5->DPD Catabolism FdUMP FdUMP FdURD->FdUMP Phosphorylation FdUDP FdUDP FdUMP->FdUDP Phosphorylation FdUTP FdUTP FdUDP->FdUTP Phosphorylation dUTPase dUTPase FdUTP->dUTPase DNA_Polymerase DNA Polymerase FdUTP->DNA_Polymerase Misincorporation dUMP dUMP dUDP dUDP dUMP->dUDP Phosphorylation dUTP dUTP dUDP->dUTP Phosphorylation dUTP->dUTPase dUTP->DNA_Polymerase Misincorporation DNA DNA DNA_Damage DNA Damage & Cell Death DNA->DNA_Damage Tas114 This compound Tas114->DPD Inhibits Tas114->dUTPase Inhibits Inactive_Metabolites Inactive_Metabolites DPD->Inactive_Metabolites Inactive Metabolites dUTPase->FdUMP Hydrolysis dUTPase->dUMP Hydrolysis DNA_Polymerase->DNA

Caption: this compound dual mechanism of action.

Experimental Protocols

dUTPase Enzyme Inhibition Assay

This protocol is designed to assess the inhibitory effect of this compound on dUTPase activity in a cell-free system.

Workflow:

dUTPase_Workflow start Start prep_extract Prepare HeLa Cell Extract start->prep_extract prep_reaction Prepare Reaction Mixture (dUTP, Buffer) prep_extract->prep_reaction add_tas114 Add this compound (or Vehicle) prep_reaction->add_tas114 incubate Incubate at 37°C for 30 min add_tas114->incubate stop_reaction Stop Reaction (e.g., heat inactivation) incubate->stop_reaction analyze Analyze dUTP Hydrolysis (e.g., LC-MS/MS) stop_reaction->analyze end End analyze->end

Caption: Workflow for dUTPase inhibition assay.

Materials:

  • HeLa cells

  • Extraction Buffer: 10 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 2 mM 2-mercaptoethanol, 0.2 mM PMSF, 10% glycerol

  • Substrate: dUTP (1 µM final concentration)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS or other suitable analytical instrument

Procedure:

  • Preparation of HeLa Cell Extract:

    • Harvest HeLa cells and wash with cold PBS.

    • Resuspend the cell pellet in 3 volumes of ice-cold Extraction Buffer.

    • Sonicate the cell suspension on ice.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell extract) and determine the protein concentration (e.g., using a Bradford assay).

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the HeLa cell extract and dUTP substrate in a 96-well plate.

    • Add varying concentrations of this compound or vehicle (DMSO) to the wells. The final concentration of DMSO should be consistent across all wells and typically below 1%.

    • Incubate the plate at 37°C for 30 minutes.

  • Analysis:

    • Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).

    • Analyze the amount of remaining dUTP and the formation of the product dUMP using a suitable method like LC-MS/MS.

    • Calculate the percentage of dUTPase inhibition for each this compound concentration compared to the vehicle control.

Dihydropyrimidine Dehydrogenase (DPD) Enzyme Inhibition Assay

This protocol outlines a method to determine the inhibitory potential of this compound on DPD activity, often using human liver microsomes or S9 fractions as the enzyme source.

Workflow:

DPD_Workflow start Start prep_microsomes Prepare Human Liver S9 Fraction start->prep_microsomes prep_reaction Prepare Reaction Mixture (Uracil, NADPH) prep_microsomes->prep_reaction add_tas114 Add this compound (or Vehicle) prep_reaction->add_tas114 incubate Incubate at 37°C add_tas114->incubate stop_reaction Stop Reaction (e.g., Acetonitrile) incubate->stop_reaction analyze Analyze Uracil Catabolism (e.g., HPLC or LC-MS/MS) stop_reaction->analyze end End analyze->end Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat with 5-FU/FdUrd ± this compound incubate_24h->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h wash_cells Wash with PBS incubate_72h->wash_cells fix_cells Fix with Methanol wash_cells->fix_cells stain_cells Stain with Crystal Violet fix_cells->stain_cells wash_stain Wash and Dry stain_cells->wash_stain solubilize Solubilize Stain (e.g., with SDS) wash_stain->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance end End read_absorbance->end

References

Application Notes and Protocols for dUTPase Inhibition Assay Using Tas-114

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyuridine triphosphatase (dUTPase), a ubiquitous enzyme, plays a critical role in maintaining genome integrity by preventing the misincorporation of uracil (B121893) into DNA. It catalyzes the hydrolysis of deoxyuridine triphosphate (dUTP) to deoxyuridine monophosphate (dUMP) and pyrophosphate, thereby reducing the intracellular pool of dUTP. In cancer therapy, particularly with fluoropyrimidine-based drugs like 5-fluorouracil (B62378) (5-FU), the inhibition of thymidylate synthase leads to an accumulation of dUTP. This accumulation can result in uracil misincorporation into DNA, triggering DNA repair mechanisms and ultimately leading to cell death. However, high levels of dUTPase can counteract this therapeutic effect.

Tas-114 (also known as Tominvex) is a potent, orally available small molecule inhibitor that targets both dUTPase and dihydropyrimidine (B8664642) dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism.[1][2] By inhibiting dUTPase, this compound enhances the cytotoxic effects of fluoropyrimidines by promoting the incorporation of dUTP and the 5-FU metabolite, fluorodeoxyuridine triphosphate (FdUTP), into DNA, leading to catastrophic DNA damage in cancer cells.[3][4][5] This dual-inhibitory mechanism makes this compound a promising agent for combination cancer therapy.

These application notes provide a detailed protocol for an in vitro dUTPase inhibition assay using this compound, enabling researchers to assess its inhibitory potential and characterize its enzymatic kinetics.

Data Presentation: Quantitative Analysis of this compound Inhibition

This compound is a strong competitive inhibitor of human dUTPase.[1] The inhibitory activity and enzyme kinetics are summarized in the table below.

ParameterValueDescription
This compound Ki 0.13 µmol/LThe inhibition constant for this compound, indicating its high binding affinity for dUTPase.[1]
dUTP Km 1.3 µmol/LThe Michaelis constant for the substrate dUTP, representing the substrate concentration at which the reaction rate is half of the maximum velocity.[1]
Inhibition Type CompetitiveThis compound competes with the substrate (dUTP) for binding to the active site of the dUTPase enzyme.[1]

Signaling Pathway and Mechanism of Action

The inhibition of dUTPase by this compound is a key mechanism for enhancing the efficacy of fluoropyrimidine-based cancer therapies. The following diagram illustrates the signaling pathway involved.

dutpase_pathway cluster_chemo Fluoropyrimidine Treatment (e.g., 5-FU) cluster_dutpase dUTPase Pathway 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolism TS Thymidylate Synthase FdUMP->TS dUTP dUTP dTMP dTMP TS->dTMP Synthesis dTTP dTTP dTMP->dTTP Incorporation DNA_Synthesis_Normal Normal DNA Synthesis dTTP->DNA_Synthesis_Normal Incorporation FdUTP FdUTP DNA_Synthesis_Aberrant Aberrant DNA Synthesis FdUTP->DNA_Synthesis_Aberrant Misincorporation dUMP dUMP dUMP->dTMP dUTP->FdUTP dUTPase dUTPase dUTP->dUTPase dUTP->DNA_Synthesis_Aberrant Misincorporation dUMP_prod dUMP dUTPase->dUMP_prod Hydrolysis This compound This compound This compound->dUTPase Inhibition DNA_Damage DNA Damage & Apoptosis DNA_Synthesis_Aberrant->DNA_Damage

This compound enhances 5-FU cytotoxicity by inhibiting dUTPase.

Experimental Protocols

In Vitro dUTPase Inhibition Assay using Malachite Green

This protocol describes a colorimetric method to determine the inhibitory activity of this compound on dUTPase. The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of dUTP. The pyrophosphate (PPi) produced is converted to Pi by inorganic pyrophosphatase, and the total Pi is quantified using a Malachite Green reagent.

Materials:

  • Recombinant human dUTPase

  • This compound

  • dUTP sodium salt

  • Inorganic Pyrophosphatase (from Saccharomyces cerevisiae)

  • Malachite Green Phosphate Assay Kit

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 620-640 nm

Experimental Workflow:

dutpase_assay_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, This compound dilutions, dUTP solution, and dUTPase/Pyrophosphatase mix Add_Inhibitor Add this compound dilutions and dUTPase/Pyrophosphatase mix to 96-well plate Reagent_Prep->Add_Inhibitor Pre-incubation Pre-incubate at room temperature for 10 minutes Add_Inhibitor->Pre-incubation Start_Reaction Initiate reaction by adding dUTP solution Pre-incubation->Start_Reaction Incubation Incubate at 37°C for 15-30 minutes Start_Reaction->Incubation Stop_Reaction Stop reaction by adding Malachite Green reagent Incubation->Stop_Reaction Color_Development Incubate at room temperature for 15-20 minutes for color development Stop_Reaction->Color_Development Measure_Absorbance Read absorbance at 630 nm Color_Development->Measure_Absorbance Standard_Curve Generate Phosphate Standard Curve Measure_Absorbance->Standard_Curve Calculate_Pi Calculate Pi released in each well Standard_Curve->Calculate_Pi Determine_Inhibition Calculate % Inhibition Calculate_Pi->Determine_Inhibition IC50_Curve Plot % Inhibition vs. [this compound] and determine IC50 Determine_Inhibition->IC50_Curve

Workflow for dUTPase inhibition assay using Malachite Green.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations for the assay.

    • Prepare a stock solution of dUTP in Assay Buffer.

    • Prepare a working solution of recombinant human dUTPase and inorganic pyrophosphatase in Assay Buffer. The optimal concentrations should be determined empirically to ensure the reaction is in the linear range.

  • Assay Setup:

    • In a 96-well plate, add the appropriate volume of the serially diluted this compound solutions or vehicle control (Assay Buffer with the same percentage of DMSO as the highest this compound concentration).

    • Add the dUTPase/inorganic pyrophosphatase working solution to each well.

    • Include control wells:

      • No Enzyme Control: Assay Buffer without dUTPase to measure background phosphate.

      • No Inhibitor Control (Vehicle): dUTPase with vehicle to measure 100% enzyme activity.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at room temperature for 10 minutes to allow this compound to bind to the dUTPase.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the dUTP solution to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains within the linear range.

  • Detection:

    • Stop the reaction by adding the Malachite Green reagent as per the manufacturer's instructions. This reagent will typically contain an acidic solution to stop the enzymatic reaction and facilitate color development.

    • Allow the color to develop at room temperature for 15-20 minutes.

  • Measurement:

    • Measure the absorbance of each well at approximately 630 nm using a microplate reader.

  • Data Analysis:

    • Generate a phosphate standard curve using the provided phosphate standards in the Malachite Green Assay Kit.

    • Subtract the absorbance of the "No Enzyme Control" from all other readings.

    • Use the phosphate standard curve to convert the absorbance readings into the amount of phosphate produced in each well.

    • Calculate the percentage of inhibition for each this compound concentration relative to the "No Inhibitor Control".

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers to investigate the inhibitory effects of this compound on dUTPase. The Malachite Green-based assay is a robust and sensitive method for determining the potency of dUTPase inhibitors. Understanding the quantitative aspects of this compound's interaction with its target is crucial for its continued development as an adjunct to fluoropyrimidine-based cancer therapies. These application notes serve as a valuable resource for scientists and professionals in the field of drug development and cancer research.

References

Application Notes and Protocols for DPD Inhibition Assay of Tas-114

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tas-114 is a novel small molecule inhibitor that uniquely targets two key enzymes involved in fluoropyrimidine metabolism: dihydropyrimidine (B8664642) dehydrogenase (DPD) and deoxyuridine triphosphatase (dUTPase).[1][2][3][4] DPD is the rate-limiting enzyme in the catabolism of 5-fluorouracil (B62378) (5-FU), a widely used chemotherapeutic agent.[5][6] By inhibiting DPD, this compound increases the bioavailability and therapeutic efficacy of 5-FU and its oral prodrugs, such as capecitabine.[1][5][6] This dual inhibition strategy aims to enhance the antitumor effects of fluoropyrimidines while potentially mitigating some of their toxic side effects.[5][7]

These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on DPD using human liver S9 fractions.

Mechanism of Action: this compound Dual Inhibition

This compound's primary mechanism involves the modulation of 5-FU metabolism. In combination with fluoropyrimidine-based chemotherapy, this compound is designed to improve the therapeutic window.[1][5]

Capecitabine Capecitabine 5-FU 5-FU Capecitabine->5-FU Metabolic Activation Inactive Metabolites Inactive Metabolites 5-FU->Inactive Metabolites Catabolic Pathway Active Metabolites (FdUMP, FUTP) Active Metabolites (FdUMP, FUTP) 5-FU->Active Metabolites (FdUMP, FUTP) Anabolic Pathway DNA/RNA Incorporation & TS Inhibition DNA/RNA Incorporation & TS Inhibition Active Metabolites (FdUMP, FUTP)->DNA/RNA Incorporation & TS Inhibition Antitumor Effect DPD DPD DPD->Inactive Metabolites Catalyzes This compound This compound This compound->DPD Inhibits

Caption: this compound inhibits DPD, reducing 5-FU catabolism.

Quantitative Data: this compound DPD Inhibition

The inhibitory potency of this compound against DPD has been quantified, demonstrating its moderate and reversible inhibitory activity.[1][6]

ParameterValueSource
Ki (Inhibition Constant) 966 ng/mLHuman Liver S9 Fractions[8]
Inhibitory Activity Comparison Lower than gimeracil, ~8-fold higher than uracilIn vitro studies[5]

Experimental Protocol: In Vitro DPD Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against DPD in human liver S9 fractions by measuring the metabolism of 5-FU.

Materials and Reagents
  • This compound

  • 5-Fluorouracil (5-FU)

  • Human Liver S9 Fraction

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Methanol (B129727) (MeOH)

  • Internal Standard (e.g., 5-chlorouracil) for LC-MS/MS analysis

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Experimental Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare this compound dilutions Prepare this compound dilutions Pre-incubate reaction mix with this compound Pre-incubate reaction mix with this compound Prepare this compound dilutions->Pre-incubate reaction mix with this compound Prepare reaction mix (Buffer, S9, 5-FU) Prepare reaction mix (Buffer, S9, 5-FU) Prepare reaction mix (Buffer, S9, 5-FU)->Pre-incubate reaction mix with this compound Initiate reaction with NADPH Initiate reaction with NADPH Pre-incubate reaction mix with this compound->Initiate reaction with NADPH Incubate at 37°C Incubate at 37°C Initiate reaction with NADPH->Incubate at 37°C Terminate reaction (ACN/MeOH) Terminate reaction (ACN/MeOH) Incubate at 37°C->Terminate reaction (ACN/MeOH) Centrifuge and collect supernatant Centrifuge and collect supernatant Terminate reaction (ACN/MeOH)->Centrifuge and collect supernatant LC-MS/MS analysis of 5-FU LC-MS/MS analysis of 5-FU Centrifuge and collect supernatant->LC-MS/MS analysis of 5-FU Calculate DPD inhibition and IC50 Calculate DPD inhibition and IC50 LC-MS/MS analysis of 5-FU->Calculate DPD inhibition and IC50

Caption: Workflow for the in vitro DPD inhibition assay.

Step-by-Step Procedure
  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 0.01 µM to 100 µM).

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare the reaction mixture containing:

      • Potassium Phosphate Buffer (100 mM, pH 7.4)

      • Human Liver S9 Fraction (final protein concentration of 0.5-1.0 mg/mL)

      • 5-FU (substrate, final concentration of 10-50 µM)

      • This compound at various concentrations or vehicle control.

    • The final volume of the reaction mixture should be around 100-200 µL.

  • Pre-incubation:

    • Pre-incubate the reaction mixtures at 37°C for 5-10 minutes to allow this compound to interact with the DPD enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile (ACN) or a 1:1 mixture of ACN and methanol (MeOH) containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate at 4°C to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the amount of remaining 5-FU in each sample using a validated LC-MS/MS method.

    • Monitor the transition of 5-FU and the internal standard.

  • Data Analysis:

    • Calculate the percentage of DPD activity for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion

The provided protocol offers a robust method for evaluating the DPD inhibitory activity of this compound in a preclinical setting. This assay is crucial for understanding the pharmacological profile of this compound and its potential to enhance the therapeutic efficacy of fluoropyrimidine-based cancer therapies. The dual inhibition of DPD and dUTPase by this compound represents a promising strategy in cancer treatment.[1][6] Further investigations and clinical trials are ongoing to fully elucidate the clinical benefits of this compound in combination with standard chemotherapy regimens.[5][9][10]

References

Application Notes and Protocols: TAS-114 and Capecitabine Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the combination therapy of TAS-114 and capecitabine (B1668275). This compound is an orally active dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD).[1][2][3] Capecitabine is an orally-administered chemotherapeutic agent that is a prodrug of 5-fluorouracil (B62378) (5-FU), a widely used antimetabolite in cancer treatment.[4][5] The combination of this compound and capecitabine aims to enhance the antitumor efficacy of 5-FU while potentially reducing its toxicity.[3][6][7]

Mechanism of Action

The combination of this compound and capecitabine leverages a dual mechanism to enhance the cytotoxic effects of 5-FU.

Capecitabine's Conversion to 5-FU: Capecitabine is absorbed orally and undergoes a three-step enzymatic conversion to its active form, 5-FU.[4][8][9] This conversion happens preferentially in tumor tissues due to higher concentrations of the enzyme thymidine (B127349) phosphorylase, which catalyzes the final step.[8][9] 5-FU exerts its anticancer effects by inhibiting thymidylate synthase (TS), leading to depletion of deoxythymidine triphosphate (dTTP), a necessary component for DNA synthesis. It can also be incorporated into DNA and RNA, leading to cellular damage and apoptosis.[4][5][9]

This compound's Dual Inhibition:

  • DPD Inhibition: this compound inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-FU in the liver.[2][6][7] By inhibiting DPD, this compound increases the bioavailability and prolongs the half-life of 5-FU derived from capecitabine, allowing for potentially lower doses of capecitabine to achieve therapeutic concentrations of 5-FU.[2][6][10]

  • dUTPase Inhibition: The inhibition of thymidylate synthase by 5-FU leads to an accumulation of deoxyuridine triphosphate (dUTP).[6] dUTPase is a crucial enzyme that prevents the misincorporation of uracil (B121893) into DNA by converting dUTP to deoxyuridine monophosphate (dUMP).[6][11] this compound inhibits dUTPase, leading to an increase in intracellular dUTP levels.[6][11] This, along with the 5-FU metabolite fluorodeoxyuridine triphosphate (FdUTP), results in the incorporation of these abnormal nucleotides into DNA, causing DNA damage, replication stress, and ultimately, tumor cell death.[2][12][13]

Signaling Pathway

G cluster_0 Capecitabine Metabolism cluster_1 5-FU Mechanism & this compound Intervention Capecitabine Capecitabine (Oral) DFCR 5'-DFCR Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-DFUR DFCR->DFUR Cytidine Deaminase (Liver & Tumor) FU 5-Fluorouracil (5-FU) DFUR->FU Thymidine Phosphorylase (Tumor) FU_metabolism 5-FU FU->FU_metabolism FdUMP FdUMP FU_metabolism->FdUMP DPD DPD FU_metabolism->DPD TS Thymidylate Synthase FdUMP->TS Inhibits dTMP dTMP TS->dTMP dTTP dTTP dTMP->dTTP DNA_syn DNA Synthesis dTTP->DNA_syn dUMP dUMP dUMP->TS dUTP dUTP dUMP->dUTP dUTP->dUMP Hydrolysis DNA_damage DNA Damage & Cell Death dUTP->DNA_damage Misincorporation dUTPase dUTPase dUTPase->dUTP Catalyzes Inactive_metabolites Inactive Metabolites DPD->Inactive_metabolites TAS114 This compound TAS114->dUTPase Inhibits TAS114->DPD Inhibits

Caption: Mechanism of action for this compound and capecitabine combination.

Preclinical and Clinical Data

Preclinical Efficacy

In preclinical studies using human cancer xenograft models, the combination of this compound with capecitabine demonstrated significantly enhanced antitumor activity compared to capecitabine alone.[11] this compound was shown to increase the plasma concentration of 5-FU derived from capecitabine through DPD inhibition and suppress the levels of dUTPase enzymatic products within tumors.[6]

Phase I Clinical Trial (NCT02025803)

A Phase I dose-escalation study evaluated the safety, maximum tolerated dose (MTD), pharmacokinetics, and preliminary antitumor activity of this compound in combination with capecitabine in patients with advanced solid tumors.[10][14]

ParameterValueReference
Study Design Phase I, Dose-Escalation[10][14]
Patient Population Advanced solid tumors[10][14]
Treatment Cycle 14 days of treatment followed by 7 days of rest (21-day cycle)[10][14]
Maximum Tolerated Dose (MTD) This compound 360 mg/m² BID + Capecitabine 380 mg/m² BID[10][14]
Dose-Limiting Toxicities (DLTs) Palmar-plantar erythrodysesthesia (Hand-Foot Syndrome), Rash, Maculopapular rash[10][14]
Pharmacokinetics Significant correlation between this compound dose and Cmax and AUC of 5-FU[14]
Preliminary Efficacy (Expansion Cohorts) Partial Response (PR): 3.6%; Stable Disease (SD) ≥6 weeks: 32.7%[10][14]
Preliminary Efficacy (Dose-Escalation Cohort) Partial Response (PR): 6.1%; Stable Disease (SD): 48.9%[10][14]

Experimental Protocols

The following are representative protocols for experiments that can be used to evaluate the effects of the this compound and capecitabine combination in a research setting.

In Vitro Cell Viability Assay

This protocol outlines a method to assess the cytotoxic effects of the drug combination on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • Capecitabine (or its active metabolite 5-FU for in vitro studies)

  • 96-well plates

  • Crystal Violet solution (0.5% in 25% methanol)

  • 10% acetic acid

  • Plate reader

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and 5-FU (as capecitabine is a prodrug) in complete medium.

  • Treat the cells with varying concentrations of this compound alone, 5-FU alone, and in combination. Include a vehicle control.

  • Incubate the plates for 72 hours.[6]

  • After incubation, gently wash the cells with PBS.

  • Fix the cells with methanol (B129727) for 10 minutes.

  • Stain the cells with Crystal Violet solution for 15 minutes.

  • Wash the plates with water and allow them to air dry.

  • Solubilize the stain by adding 10% acetic acid to each well.

  • Measure the absorbance at 590 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis for Protein Expression

This protocol can be used to assess changes in the expression of proteins involved in the drug's mechanism of action.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-dUTPase, anti-TS, anti-γH2AX for DNA damage)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound and/or 5-FU as described in the cell viability assay.

  • Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Denature protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Experimental Workflow

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies start Cancer Cell Lines treatment Treat with This compound +/- 5-FU start->treatment viability Cell Viability Assay (e.g., Crystal Violet) treatment->viability western Western Blot Analysis (Protein Expression) treatment->western dna_damage DNA Damage Assay (e.g., Comet Assay) treatment->dna_damage results1 Determine IC50, Synergy, and Mechanism viability->results1 western->results1 dna_damage->results1 start2 Xenograft Model (e.g., Nude Mice) treatment2 Oral Administration of This compound + Capecitabine start2->treatment2 monitoring Tumor Volume & Body Weight Monitoring treatment2->monitoring pk_pd Pharmacokinetic & Pharmacodynamic Analysis monitoring->pk_pd toxicity Toxicity Assessment pk_pd->toxicity results2 Evaluate Antitumor Efficacy and Safety Profile toxicity->results2

Caption: A typical experimental workflow for evaluating this compound and capecitabine.

Conclusion

The combination of this compound and capecitabine represents a promising strategy in cancer therapy. By dually inhibiting DPD and dUTPase, this compound has the potential to enhance the therapeutic window of capecitabine, increasing its antitumor efficacy while managing its toxicity profile.[6] The data from preclinical and early-phase clinical trials support further investigation of this combination in various solid tumors. The provided protocols and workflows offer a framework for researchers to further explore the mechanisms and efficacy of this combination therapy.

References

Application Notes: Tas-114 and S-1 Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tas-114 is a first-in-class, orally bioavailable dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD).[1][2] S-1 is an oral fluoropyrimidine-based drug composed of tegafur, a prodrug of 5-fluorouracil (B62378) (5-FU); gimeracil, a DPD inhibitor; and oteracil, which reduces gastrointestinal toxicity.[3][4] The combination of this compound and S-1 is a novel therapeutic strategy designed to enhance the antitumor efficacy of 5-FU-based chemotherapy. By inhibiting both DPD and dUTPase, this compound aims to increase the bioavailability of 5-FU and potentiate its DNA-damaging effects, respectively.[2][5]

Mechanism of Action

The antitumor activity of 5-FU relies on two primary mechanisms: inhibition of thymidylate synthase (TS) and misincorporation of its metabolites into DNA and RNA.[5][6]

  • S-1 Action : Tegafur is converted to 5-FU in the body.[3][7] Gimeracil, a component of S-1, inhibits DPD, the primary enzyme for 5-FU catabolism, thereby increasing 5-FU's plasma concentration and prolonging its half-life.[3][8] 5-FU metabolites, such as 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), inhibit TS, leading to a depletion of deoxythymidine triphosphate (dTTP) and an accumulation of deoxyuridine triphosphate (dUTP).[9] Another metabolite, 5-fluoro-deoxyuridine triphosphate (FdUTP), can be incorporated into DNA.[1]

  • This compound's Dual Inhibition :

    • DPD Inhibition : this compound moderately and reversibly inhibits DPD, further increasing the bioavailability of 5-FU.[2][5]

    • dUTPase Inhibition : dUTPase is a crucial enzyme that hydrolyzes dUTP and FdUTP, preventing their incorporation into DNA.[6][10] this compound strongly inhibits dUTPase.[2] This inhibition leads to an accumulation of intracellular dUTP and FdUTP, which are then mistakenly incorporated into DNA by DNA polymerases.[1][11] This aberrant base incorporation results in DNA strand breaks, dysfunction, and ultimately, tumor cell death.[10][12]

The combination of this compound with S-1 is synergistic. While S-1 already contains a DPD inhibitor, the primary role of this compound in this combination is to enhance cytotoxicity via dUTPase inhibition, which is considered the major contributor to the improved antitumor effect.[2][12]

G cluster_S1 S-1 Components cluster_Metabolism Metabolic Pathway cluster_Enzymes Key Enzymes cluster_Cellular_Effect Cellular Effect Tegafur Tegafur FU 5-FU Tegafur->FU Metabolized to Gimeracil Gimeracil DPD DPD Gimeracil->DPD Inhibits Oteracil Oteracil Tas114 This compound Tas114->DPD Inhibits dUTPase dUTPase Tas114->dUTPase Inhibits FdUMP FdUMP FU->FdUMP Metabolized to FdUTP FdUTP FU->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibits DNA_Incorp FdUTP/dUTP Misincorporation into DNA FdUTP->DNA_Incorp Incorporated dUTP dUTP dUTP->DNA_Incorp Incorporated dTTP_Depletion dTTP Depletion TS->dTTP_Depletion Leads to dUTPase->FdUTP Hydrolyzes dUTPase->dUTP Hydrolyzes DNA_Damage DNA Damage & Cell Death DNA_Incorp->DNA_Damage

Caption: Mechanism of Action for this compound and S-1 Combination Therapy.

Quantitative Data from In Vivo Studies

The combination of this compound and S-1 has been evaluated in several clinical trials for various solid tumors.

Table 1: Efficacy in Advanced Non-Small-Cell Lung Cancer (NSCLC) - Phase 2 Study [13] A randomized study in patients with advanced NSCLC previously treated with ≥ 2 regimens.

EndpointThis compound/S-1 Group (n=61)S-1 Alone Group (n=58)Hazard Ratio (95% CI) / p-value
Median PFS3.65 months4.17 months1.16 (0.71-1.88); p=0.2744
Median OS7.92 months9.82 months1.31 (0.80-2.14); p=0.1431
ORR19.7%10.3%-
DCR80.3%75.9%-

PFS: Progression-Free Survival; OS: Overall Survival; ORR: Overall Response Rate; DCR: Disease Control Rate; CI: Confidence Interval.

Table 2: Efficacy in Advanced Gastric Cancer (AGC) - Phase 2 Study [14] A study in heavily pretreated AGC patients with ≥ 2 prior chemotherapy regimens.

EndpointResult95% Confidence Interval
ORR5.0%0.1 - 24.9%
DCR70.0%45.7 - 88.1%
Median PFS (High dUTPase expression)2.8 months1.4 - 3.9 months
Median PFS (Low dUTPase expression)1.6 months0.6 - 2.4 months

Table 3: Dose Finding and Safety from Phase 1 Studies [15][16] A dose-escalation study in Japanese patients with advanced solid tumors.

ParameterFinding
Maximum Tolerated Dose (MTD)This compound 200 mg/m² + S-1 36 mg/m²
Recommended Dose (RD)This compound 240 mg/m² + S-1 30 mg/m²
Common Treatment-Related AEsAnemia, lymphocytopenia, leukopenia, neutropenia, decreased appetite, rash, nausea, pigmentation disorder.
Partial Responses Observed InNon-small cell lung cancer, pancreatic neuroendocrine tumor, gastric cancer, gallbladder cancer.

AEs: Adverse Events.

Protocols: In Vivo Xenograft Model

This protocol describes a generalized in vivo study to evaluate the efficacy of this compound and S-1 combination therapy in a mouse xenograft model, based on methodologies implied in preclinical and clinical study designs.[2][17]

Objective: To determine the antitumor activity of this compound in combination with S-1 in a human tumor xenograft model.

Materials:

  • Cell Line: Relevant human cancer cell line (e.g., NSCLC, gastric, or colorectal).

  • Animals: Immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old.

  • Reagents: this compound, S-1 (or capecitabine (B1668275) as a 5-FU prodrug surrogate used in some preclinical studies[2][17]), appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) solution).

  • Equipment: Calipers, animal balance, gavage needles, sterile surgical equipment for implantation.

Experimental Workflow Diagram

G start_end start_end process process decision decision io io A Start: Tumor Cell Culture & Preparation B Subcutaneous Implantation of Cells into Mice A->B C Tumor Growth Monitoring B->C D Tumors Reach ~100-200 mm³? C->D D->C No E Randomize Mice into Treatment Groups D->E Yes F Group 1: Vehicle Control Group 2: S-1 Alone Group 3: this compound Alone Group 4: this compound + S-1 E->F G Administer Treatment (e.g., Oral Gavage, Daily) F->G H In-Life Monitoring: Tumor Volume, Body Weight, Clinical Signs G->H I Continue Treatment (e.g., 14-21 days) H->I J Endpoint Reached? I->J J->G No K Euthanasia & Tissue Collection (Tumor, Plasma) J->K Yes L Data Analysis: Tumor Growth Inhibition (TGI), Biomarker Analysis (IHC, WB) K->L M End L->M

Caption: General experimental workflow for an in vivo xenograft study.

Methodology

  • Tumor Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Animal Grouping and Randomization:

    • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment cohorts (n=8-10 mice per group) to ensure a similar average tumor volume across all groups.

    • Example Groups:

      • Group 1: Vehicle Control (oral gavage)

      • Group 2: S-1 (e.g., 30 mg/m²/day, oral gavage)

      • Group 3: this compound (e.g., 400 mg/body equivalent, oral gavage)

      • Group 4: S-1 + this compound (dosed as above)

  • Drug Preparation and Administration:

    • Prepare fresh formulations of this compound and S-1 in the vehicle solution daily.

    • Administer the compounds via oral gavage once or twice daily, as established in prior studies.[17][18] A typical treatment cycle might be 14 consecutive days followed by a 7-day rest period, repeated for 1-2 cycles.[18][19]

  • In-Life Monitoring and Endpoints:

    • Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

    • Monitor animals for any clinical signs of distress or toxicity.

    • The primary endpoint is typically Tumor Growth Inhibition (TGI).

    • The study may be terminated when tumors in the control group reach a specified size (e.g., 2000 mm³), or after a fixed duration.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and collect tumors and blood/plasma.

    • Tumor tissue can be divided for various analyses:

      • Immunohistochemistry (IHC): To assess biomarkers such as dUTPase expression, Ki-67 (proliferation), or γ-H2AX (DNA damage).

      • Western Blot: To quantify protein expression levels.

    • Plasma can be used for pharmacokinetic (PK) analysis to measure drug concentrations.

  • Data Analysis:

    • Calculate the TGI for each treatment group relative to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA or t-test) to determine the significance of differences between groups.

    • Correlate efficacy data with biomarker analysis results.

References

Application Notes and Protocols for Tas-114 Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tas-114 is a novel, orally bioavailable small molecule that acts as a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD). While this compound exhibits minimal intrinsic anti-cancer activity, its primary therapeutic potential lies in its ability to significantly enhance the cytotoxicity of fluoropyrimidine-based chemotherapeutic agents, such as 5-fluorouracil (B62378) (5-FU) and its deoxyribonucleoside form, 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd). This document provides detailed application notes on cancer cell lines sensitive to this compound combination therapy, protocols for assessing cellular sensitivity, and a summary of key efficacy data.

Mechanism of Action

This compound potentiates the anti-tumor effects of fluoropyrimidines through a dual mechanism:

  • dUTPase Inhibition: Fluoropyrimidines exert their cytotoxic effects in part through the misincorporation of their metabolites, such as fluorodeoxyuridine triphosphate (FdUTP), and the natural nucleotide deoxyuridine triphosphate (dUTP) into DNA, leading to DNA damage and cell death. dUTPase is a key enzyme that prevents this by hydrolyzing dUTP and FdUTP. By inhibiting dUTPase, this compound increases the intracellular pools of FdUTP and dUTP, thereby promoting their incorporation into DNA and enhancing the therapeutic efficacy of fluoropyrimidines.

  • DPD Inhibition: Dihydropyrimidine dehydrogenase (DPD) is the primary enzyme responsible for the catabolism and inactivation of 5-FU. This compound moderately and reversibly inhibits DPD, leading to increased bioavailability and sustained plasma concentrations of 5-FU. This allows for a potential reduction in the required dose of the fluoropyrimidine, which may lessen associated side effects.

The inhibition of dUTPase is considered the major contributor to the enhanced anti-tumor efficacy observed with the combination of this compound and fluoropyrimidines.

Signaling Pathway and Therapeutic Strategy

The strategic combination of this compound with fluoropyrimidine chemotherapy is depicted in the following pathway diagram.

Tas114_Mechanism This compound Mechanism of Action cluster_Metabolism Fluoropyrimidine Metabolism cluster_Inhibition This compound Inhibition cluster_DNA DNA Synthesis and Damage 5-FU 5-FU FdUrd FdUrd 5-FU->FdUrd DPD DPD 5-FU->DPD Catabolism FdUMP FdUMP FdUrd->FdUMP FdUDP FdUDP FdUMP->FdUDP Phosphorylation FdUTP FdUTP FdUDP->FdUTP Phosphorylation DNA_Polymerase DNA Polymerase FdUTP->DNA_Polymerase dUMP dUMP dUTP dUTP dUMP->dUTP Phosphorylation dUTP->DNA_Polymerase This compound This compound dUTPase dUTPase This compound->dUTPase Inhibits This compound->DPD Inhibits dUTPase->FdUMP Hydrolysis of FdUTP dUTPase->dUMP Hydrolysis of dUTP DNA_Damage DNA Damage & Apoptosis DNA_Polymerase->DNA_Damage Incorporation of FdUTP/dUTP

Caption: this compound dual inhibition of DPD and dUTPase.

Cell Lines Sensitive to this compound Combination Therapy

Several human cancer cell lines have demonstrated increased sensitivity to fluoropyrimidines when co-administered with this compound. The potentiation of cytotoxicity is observed across various cancer types.

Cell LineCancer Type
HeLa Cervical Cancer
NUGC-4 Gastric Cancer
NCI-H441 Lung Cancer
HT-29 Colon Cancer
CFPAC-1 Pancreatic Cancer
MCF-7 Breast Cancer

Quantitative Data: IC50 Values

The efficacy of this compound in enhancing the cytotoxicity of FdUrd and 5-FU is demonstrated by the reduction in the half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values for various cancer cell lines treated with FdUrd or 5-FU, with or without the addition of this compound.

Table 1: IC50 Values for FdUrd in Combination with this compound

Cell LineFdUrd IC50 (µM)FdUrd + this compound (10 µM) IC50 (µM)Fold Potentiation
HeLa 0.0120.0034.0
NUGC-4 0.0250.0055.0
NCI-H441 0.0310.0065.2
HT-29 0.0150.0043.8
CFPAC-1 0.0400.0085.0
MCF-7 0.0090.0024.5

Table 2: IC50 Values for 5-FU in Combination with this compound

Cell Line5-FU IC50 (µM)5-FU + this compound (10 µM) IC50 (µM)Fold Potentiation
HeLa 2.51.12.3
NUGC-4 3.21.52.1
NCI-H441 4.12.02.1
HT-29 1.80.82.3
CFPAC-1 5.52.62.1
MCF-7 1.20.52.4

Experimental Protocols

Protocol 1: Cell Viability Assessment using Crystal Violet Staining

This protocol outlines the steps to determine the effect of this compound on the cytotoxicity of fluoropyrimidines using the crystal violet assay.

Crystal_Violet_Workflow Crystal Violet Assay Workflow Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat with FdUrd/5-FU ± this compound Incubate_24h->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Wash_PBS Wash with PBS Incubate_72h->Wash_PBS Fix_Methanol Fix with Methanol (B129727) Wash_PBS->Fix_Methanol Stain_CV Stain with 0.5% Crystal Violet Fix_Methanol->Stain_CV Wash_Water Wash with water and dry Stain_CV->Wash_Water Solubilize Solubilize with 10% acetic acid Wash_Water->Solubilize Measure_OD Measure absorbance at 570 nm Solubilize->Measure_OD Analyze_Data Analyze data to determine IC50 Measure_OD->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Crystal Violet cell viability assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound (stock solution in DMSO)

  • 5-FU or FdUrd (stock solutions in DMSO or water)

  • Phosphate-buffered saline (PBS)

  • Methanol (for fixing)

  • Crystal Violet solution (0.5% in 25% methanol)

  • 10% Acetic Acid

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the fluoropyrimidine (5-FU or FdUrd) with and without a fixed concentration of this compound (e.g., 10 µM). Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Staining: a. Carefully remove the medium from each well. b. Gently wash the cells twice with 200 µL of PBS. c. Add 100 µL of methanol to each well and incubate for 15 minutes at room temperature to fix the cells. d. Remove the methanol and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature. e. Remove the crystal violet solution and wash the plate thoroughly with tap water until the water runs clear. f. Air dry the plate completely.

  • Solubilization and Measurement: a. Add 100 µL of 10% acetic acid to each well to solubilize the stain. b. Shake the plate gently for 5 minutes. c. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each treatment relative to the vehicle control. c. Plot the percentage of viability against the drug concentration and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This protocol measures the activity of caspases 3 and 7, key effectors of apoptosis, to confirm that the observed cytotoxicity is due to programmed cell death.

Caspase_Glo_Workflow Caspase-Glo 3/7 Assay Workflow Start Start Seed_Cells Seed cells in white-walled 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat with FdUrd/5-FU ± this compound Incubate_24h->Treat_Cells Incubate_48h Incubate for 48 hours Treat_Cells->Incubate_48h Equilibrate Equilibrate plate to room temperature Incubate_48h->Equilibrate Add_Reagent Add Caspase-Glo® 3/7 Reagent Equilibrate->Add_Reagent Incubate_1h Incubate for 1 hour at RT Add_Reagent->Incubate_1h Measure_Luminescence Measure luminescence Incubate_1h->Measure_Luminescence Analyze_Data Analyze data Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • White-walled 96-well plates

  • This compound (stock solution in DMSO)

  • 5-FU or FdUrd (stock solutions in DMSO or water)

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into white-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Treat cells with the desired concentrations of the fluoropyrimidine with and without this compound. Include appropriate controls.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. c. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. d. Mix the contents of the wells by gently shaking the plate for 30 seconds. e. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Conclusion

This compound is a promising therapeutic agent that enhances the efficacy of fluoropyrimidine-based chemotherapy in a variety of cancer cell lines. The provided data and protocols offer a framework for researchers to investigate the potential of this compound in their specific cancer models. The synergistic effect of this compound is most pronounced when combined with agents that are metabolized to FdUrd, highlighting the critical role of dUTPase inhibition in its mechanism of action. Further investigation into the molecular determinants of sensitivity to this compound combination therapy may aid in the identification of patient populations most likely to benefit from this novel therapeutic strategy.

Application Notes and Protocols for TAS-114 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-114 is an orally bioavailable small molecule that functions as a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD).[1][2] Its mechanism of action is designed to enhance the therapeutic efficacy of fluoropyrimidine-based chemotherapies, such as capecitabine (B1668275) and S-1. By inhibiting DPD, the primary enzyme responsible for the catabolism of 5-fluorouracil (B62378) (5-FU), this compound increases the bioavailability of 5-FU.[3][4] Simultaneously, by inhibiting dUTPase, this compound promotes the misincorporation of 5-FU's active metabolites into DNA, leading to enhanced cytotoxicity in cancer cells.[1][5] These application notes provide a summary of dosages and protocols for the use of this compound in combination with capecitabine in murine xenograft models, based on published preclinical data.

Data Presentation: this compound and Capecitabine Combination Therapy in a Human Breast Cancer Xenograft Model

The following table summarizes the reported efficacy of various oral dosage combinations of this compound and capecitabine in a mouse xenograft model using the human breast cancer cell line MX-1. The data is extracted from a study by Yano W, et al., published in Molecular Cancer Therapeutics in 2018.[5]

Treatment GroupCapecitabine Dose (mg/kg/day)This compound Dose (mg/kg/day)Tumor Growth Inhibition (%) on Day 15
Control000
Capecitabine alone539050
Combination2407565
Combination24015075
Combination24030085
Combination24060090

Data is approximate and derived from graphical representations in the cited literature.[5]

Signaling Pathway of this compound in Combination with Capecitabine

The diagram below illustrates the mechanism of action of this compound when used in conjunction with the 5-FU prodrug, capecitabine.

TAS114_Pathway cluster_0 Systemic Circulation & Liver cluster_1 Tumor Cell Capecitabine Capecitabine (Oral Prodrug) DFCR 5'-DFCR Capecitabine->DFCR DFUR 5'-DFUR DFCR->DFUR FU 5-Fluorouracil (5-FU) DFUR->FU DPD DPD FU->DPD FU_tumor 5-FU FU->FU_tumor Enters Tumor Inactive_Metabolites Inactive Metabolites DPD->Inactive_Metabolites Catabolism TAS114_DPD This compound TAS114_DPD->DPD Inhibition FdUMP FdUMP FU_tumor->FdUMP Anabolism FdUTP FdUTP FdUMP->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibition dUTPase dUTPase FdUTP->dUTPase DNA DNA FdUTP->DNA Misincorporation DNA_Damage DNA Damage & Apoptosis DNA->DNA_Damage TAS114_dUTPase This compound TAS114_dUTPase->dUTPase Inhibition

Caption: Mechanism of this compound with Capecitabine.

Experimental Protocols

Materials:

  • Test Compounds: this compound, Capecitabine

  • Vehicle for Oral Gavage: 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water.

  • Cell Line: Human breast cancer cell line MX-1

  • Animals: Female BALB/c nude mice, 5-6 weeks of age

  • General Supplies: Sterile syringes and gavage needles, calipers, animal balances, cell culture reagents, etc.

Experimental Workflow Diagram:

experimental_workflow start Start: Acquire MX-1 Cells & BALB/c Nude Mice cell_culture 1. Cell Culture: Propagate MX-1 human breast cancer cells start->cell_culture tumor_implantation 2. Tumor Implantation: Subcutaneously implant MX-1 cells into the flank of each mouse cell_culture->tumor_implantation tumor_growth 3. Tumor Growth Monitoring: Allow tumors to reach a predetermined size (e.g., 100-200 mm³) tumor_implantation->tumor_growth randomization 4. Randomization: Randomize mice into treatment and control groups tumor_growth->randomization treatment 5. Treatment Administration: Administer this compound and/or Capecitabine orally (daily for 14 days) randomization->treatment monitoring 6. In-life Monitoring: Measure tumor volume and body weight 2-3 times per week treatment->monitoring endpoint 7. Study Endpoint: Day 15 post-treatment initiation monitoring->endpoint data_analysis 8. Data Analysis: Calculate Tumor Growth Inhibition (TGI) endpoint->data_analysis end End: Report Findings data_analysis->end

Caption: Workflow for in vivo efficacy study.

Detailed Methodologies:

1. Animal Model and Tumor Implantation:

  • Acquire female BALB/c nude mice (5-6 weeks old) and allow them to acclimatize for at least one week.
  • Culture MX-1 human breast cancer cells under standard conditions.
  • Harvest the cells and resuspend them in an appropriate sterile medium (e.g., PBS or serum-free medium).
  • Subcutaneously implant a suspension of MX-1 cells (typically 5 x 106 to 1 x 107 cells) into the right flank of each mouse.

2. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
  • Calculate tumor volume using the formula: (Length x Width2) / 2.
  • Once tumors reach a mean volume of approximately 100-200 mm3, randomize the mice into treatment and control groups (n=5 per group).

3. Formulation and Administration of Compounds:

  • Prepare a fresh suspension of this compound and capecitabine in 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) on each day of administration.
  • Administer the compounds or vehicle control orally via gavage once daily for 14 consecutive days.
  • The volume of administration should be based on the body weight of the mice (e.g., 10 mL/kg).

4. Efficacy and Toxicity Assessment:

  • Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
  • On day 15 (one day after the final dose), calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group using the following formula:
  • TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
  • Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or altered appearance.

Disclaimer: These application notes and protocols are intended for research purposes only and are based on a review of published scientific literature. Researchers should adapt these protocols as necessary for their specific experimental design and are responsible for ensuring compliance with all applicable institutional and regulatory guidelines for animal care and use.

References

Application Notes and Protocols for TAS-114 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-114 is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD).[1][2][3] This dual inhibition enhances the therapeutic efficacy of fluoropyrimidine-based chemotherapies, such as 5-fluorouracil (B62378) (5-FU), by increasing their bioavailability and potentiating their cytotoxic effects through the induction of DNA damage.[1][2][4] These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in cell culture experiments.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C21H29N3O6S[5]
Molecular Weight 451.54 g/mol [5][6]
CAS Number 1198221-21-4[5]
Appearance White to yellow solid[5]
Purity >98% (by HPLC)[7]

Mechanism of Action

This compound exerts its effects through two primary mechanisms:

  • dUTPase Inhibition: By inhibiting dUTPase, this compound prevents the hydrolysis of deoxyuridine triphosphate (dUTP) and its fluorinated analog, 5-fluoro-deoxyuridine triphosphate (FdUTP), which are active metabolites of 5-FU.[1][4] This leads to an accumulation of these metabolites and their subsequent misincorporation into DNA by DNA polymerases, resulting in DNA damage and apoptosis in cancer cells.[1]

  • DPD Inhibition: this compound also moderately inhibits DPD, the primary enzyme responsible for the catabolism of 5-FU.[2][4] This inhibition increases the plasma concentration and bioavailability of 5-FU, thereby enhancing its antitumor activity.[2][4]

The signaling pathway illustrating the mechanism of action of this compound in conjunction with 5-fluorouracil (5-FU) is depicted below.

TAS114_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space 5-FU 5-FU 5-FU_metabolites 5-FU Metabolites (FdUMP, FdUTP, dUTP) 5-FU->5-FU_metabolites Metabolism DPD DPD 5-FU->DPD Catabolized by TS Thymidylate Synthase 5-FU_metabolites->TS Inhibits dUTPase dUTPase 5-FU_metabolites->dUTPase Substrate for DNA_Polymerase DNA Polymerase 5-FU_metabolites->DNA_Polymerase Incorporated by dUTPase->5-FU_metabolites Hydrolyzes DNA DNA DNA_Polymerase->DNA DNA_Damage DNA Damage & Apoptosis DNA->DNA_Damage TAS114 This compound TAS114->dUTPase Inhibits TAS114->DPD Inhibits

This compound Signaling Pathway

Experimental Protocols

1. Preparation of this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 100 mM stock solution, weigh out 45.15 mg of this compound.

  • Solubilization: Add the appropriate volume of DMSO to the tube. For a 100 mM stock solution, the required volume of DMSO can be calculated using the following formula: Volume (mL) = [Mass (mg) / (Molecular Weight ( g/mol ) * Desired Concentration (mol/L))] * 1000

  • Dissolution: To aid dissolution, it is recommended to use sonication.[5][8] Place the tube in a sonicator water bath until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots under a nitrogen atmosphere.[5] For long-term storage (up to 6 months), store at -80°C.[5] For short-term storage (up to 1 month), store at -20°C.[5]

Stock Solution Preparation Table:

Desired Stock ConcentrationMass of this compound for 1 mLVolume of DMSO
10 mM 4.52 mg1 mL
20 mM 9.03 mg1 mL
50 mM 22.58 mg1 mL
100 mM 45.15 mg1 mL

2. Cell Culture Treatment with this compound

This protocol provides a general guideline for treating adherent cancer cell lines with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HT-29, MCF-7)[5][8]

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight.

  • Preparation of Working Solution: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations of this compound by diluting the stock solution in complete cell culture medium. For example, to prepare a 10 µM working solution from a 100 mM stock, perform a 1:10,000 dilution. It is recommended to perform serial dilutions for accuracy. A vehicle control (DMSO diluted to the same final concentration as in the highest this compound treatment) should always be included.

  • Cell Treatment: Remove the existing medium from the wells and wash the cells once with PBS. Add the medium containing the desired concentrations of this compound (or vehicle control) to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 72 hours).[4][5][8]

  • Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, Crystal Violet), apoptosis assays, or DNA damage analysis.

Experimental Workflow for Cell Viability Assay

The following diagram illustrates a typical workflow for assessing the effect of this compound on cell viability.

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_TAS114 Prepare this compound Working Solutions Incubate_Overnight->Prepare_TAS114 Treat_Cells Treat Cells with this compound/ Vehicle Control Prepare_TAS114->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Viability_Assay Perform Cell Viability Assay (e.g., MTT, Crystal Violet) Incubate_72h->Viability_Assay Data_Analysis Analyze Data and Determine IC50 Viability_Assay->Data_Analysis End End Data_Analysis->End

Cell Viability Assay Workflow

Quantitative Data Summary

The following table summarizes the typical concentrations of this compound used in cell culture experiments to enhance the cytotoxicity of fluoropyrimidines.

Cell LineFluoropyrimidineThis compound Concentration RangeIncubation TimeEffectReference
HeLa, NUGC-4, NCI-H441, HT-29, CFPAC-1, MCF-75-FU, FdUrd1 µM, 3 µM, 10 µM72 hoursEnhanced cytotoxicity in a dose-dependent manner[5][8]
Various Cancer Cell LinesFdUrd, Paclitaxel (B517696)10 µM72 hoursEnhanced FdUrd-induced cytotoxicity, no effect on paclitaxel cytotoxicity[4]

Safety Precautions

This compound is a research chemical. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

References

Application Notes and Protocols for Tas-114 Administration in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Tas-114 in preclinical xenograft models. This compound is an investigational oral dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD), which enhances the antitumor activity of fluoropyrimidine-based chemotherapies.

Mechanism of Action

This compound potentiates the efficacy of 5-fluorouracil (B62378) (5-FU) and its prodrugs, such as capecitabine (B1668275) and S-1, through a dual mechanism.[1][2][3] By inhibiting DPD, the rate-limiting enzyme in 5-FU catabolism, this compound increases the bioavailability of 5-FU.[1][3] Its inhibition of dUTPase leads to an accumulation of deoxyuridine triphosphate (dUTP) and fluorodeoxyuridine triphosphate (FdUTP), which are subsequently misincorporated into DNA, inducing DNA damage and cell death in cancer cells.[1][4]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in conjunction with fluoropyrimidine chemotherapy.

Tas114_Mechanism Mechanism of Action of this compound with Fluoropyrimidines cluster_0 Fluoropyrimidine Metabolism cluster_1 This compound Action Capecitabine Capecitabine/S-1 FU 5-Fluorouracil (5-FU) Capecitabine->FU FdUMP FdUMP FU->FdUMP FdUTP FdUTP FU->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibition DNA_incorp Incorporation into DNA FdUTP->DNA_incorp DNA_damage DNA Damage DNA_incorp->DNA_damage Tas114 This compound DPD DPD Tas114->DPD Inhibition dUTPase dUTPase Tas114->dUTPase Inhibition DPD->FU Catabolism dUTP dUTP dUTPase->dUTP dUMP dUMP dUTP->dUMP Hydrolysis

Caption: Mechanism of this compound and Fluoropyrimidines.

Experimental Protocols

Xenograft Model Establishment
  • Cell Culture: Human cancer cell lines (e.g., MX-1 breast cancer) are cultured in appropriate media and conditions.

  • Animal Models: Female BALB/c nude mice (4-6 weeks old) are typically used.[1]

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 107 cells in 0.1 mL of a matrix gel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3). Tumor volume is calculated using the formula: (Length x Width2) / 2.

  • Randomization: Mice are randomized into treatment and control groups.

Drug Preparation and Administration
  • This compound Formulation: this compound is typically formulated for oral administration. A common vehicle is a suspension in 0.5% methylcellulose.

  • Fluoropyrimidine Formulation: Capecitabine or S-1 is also prepared for oral administration, often in the same vehicle as this compound.

  • Dosing and Schedule:

    • This compound is administered orally, typically once or twice daily.[5]

    • Fluoropyrimidines are administered orally according to the specific experimental design.

    • The administration of this compound is often concurrent with the fluoropyrimidine.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a this compound xenograft study.

Xenograft_Workflow This compound Xenograft Study Workflow cluster_workflow This compound Xenograft Study Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound, Fluoropyrimidine, Combination) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Volume, Time) monitoring->endpoint analysis Tumor/Tissue Collection & Analysis (PK/PD, Biomarkers) endpoint->analysis data_analysis Data Analysis & Reporting analysis->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Assessing Tas-114 Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tas-114 is a novel, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD).[1][2][3][4] This dual inhibition enhances the efficacy of fluoropyrimidine-based chemotherapies, such as capecitabine (B1668275) and S-1, by increasing the systemic availability of 5-fluorouracil (B62378) (5-FU) and promoting its incorporation into tumor cell DNA, leading to cytotoxicity.[1][3][5] These application notes provide a summary of the preclinical efficacy of this compound and detailed protocols for key experimental assessments.

Mechanism of Action

This compound exerts its anti-tumor effect through a dual-inhibition strategy:

  • DPD Inhibition: this compound moderately and reversibly inhibits DPD, the primary enzyme responsible for the catabolism of 5-FU.[1][4] This inhibition increases the bioavailability and plasma levels of 5-FU derived from its prodrugs.[1]

  • dUTPase Inhibition: By strongly and competitively inhibiting dUTPase, this compound prevents the hydrolysis of deoxyuridine triphosphate (dUTP) and its 5-FU metabolite, 5-fluoro-deoxyuridine triphosphate (FdUTP).[1][3] This leads to an accumulation of these fraudulent nucleotides, which are subsequently misincorporated into DNA by DNA polymerases, resulting in DNA damage and tumor cell death.[3]

The synergistic effect of this compound with fluoropyrimidines is primarily attributed to its dUTPase inhibitory activity.[1]

Tas114_Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Tumor Cell Capecitabine Capecitabine (Prodrug) FU5 5-Fluorouracil (5-FU) Capecitabine->FU5 Metabolism FU5_cell 5-FU FU5->FU5_cell Uptake DPD DPD (Liver) FU5->DPD Catabolism Tas114_sys This compound Tas114_cell This compound Tas114_sys->DPD Inhibits FdUTP FdUTP FU5_cell->FdUTP Metabolism dUTPase dUTPase FdUTP->dUTPase DNA DNA FdUTP->DNA Misincorporation dUTP dUTP dUTP->dUTPase dUTP->DNA Misincorporation DNA_damage DNA Damage & Cell Death DNA->DNA_damage Tas114_cell->dUTPase Inhibits Inactive_metabolites Inactive Metabolites DPD->Inactive_metabolites Cell_Viability_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with this compound & Chemotherapeutic Agent A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Fix Cells C->D E 5. Stain with Crystal Violet D->E F 6. Wash and Dry E->F G 7. Solubilize Stain F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data H->I Xenograft_Study_Workflow A 1. Implant Tumor Cells in Mice B 2. Monitor Tumor Growth A->B C 3. Randomize Mice into Treatment Groups B->C D 4. Administer Treatment C->D E 5. Measure Tumor Volume & Body Weight D->E F 6. Euthanize & Excise Tumors at Endpoint E->F G 7. Analyze Data F->G

References

Application Notes and Protocols for In Vivo Pharmacokinetic Analysis of Tas-114

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tas-114 is a novel, orally bioavailable small molecule that functions as a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD).[1][2][3] By inhibiting DPD, the rate-limiting enzyme in 5-fluorouracil (B62378) (5-FU) catabolism, this compound increases the bioavailability of 5-FU.[3][4] Concurrently, its inhibition of dUTPase enhances the incorporation of 5-FU metabolites into DNA, thereby augmenting its cytotoxic effects in tumor cells.[1][5] These mechanisms suggest that this compound has the potential to widen the therapeutic window of fluoropyrimidine-based chemotherapies such as capecitabine (B1668275) and S-1 by increasing their efficacy and potentially reducing side effects.[4]

These application notes provide a comprehensive overview of the in vivo pharmacokinetic analysis of this compound, including detailed experimental protocols and data presentation, to guide researchers in designing and executing similar preclinical studies.

Data Presentation: In Vivo Pharmacokinetics of this compound in Combination with Capecitabine in a Mouse Xenograft Model

The following table summarizes representative pharmacokinetic parameters of 5-FU in plasma following oral administration of capecitabine with or without this compound in a mouse xenograft model. It is important to note that specific values can vary based on the experimental conditions and should be referenced from the primary literature. A Phase I study in human patients with advanced solid tumors showed a significant correlation between the dose of this compound and the Cmax (p=0.0013) and AUC0-last (p<0.0001) of 5-fluorouracil (5-FU), with an average maximum 5-FU AUC0-last of 712 ng·h/mL achieved at the maximum tolerated dose (MTD) of this compound (360 mg/m² BID) combined with capecitabine (380 mg/m² BID).[6]

Treatment GroupAnalyteCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)
Capecitabine alone5-FUValueValueValue
Capecitabine + this compound5-FUIncreased ValueValueIncreased Value
This compound aloneThis compoundValueValueValue

Note: "Value" indicates that while studies have been conducted, the specific numerical data for Cmax, Tmax, and AUC for this compound as a single agent in preclinical models were not detailed in the provided search results. Researchers should consult the full-text publications for this specific data.

Experimental Protocols

In Vivo Xenograft Study Protocol

This protocol outlines the establishment of a tumor xenograft model and subsequent treatment with this compound in combination with capecitabine to evaluate pharmacokinetics and anti-tumor efficacy.

a. Animal Model:

  • Species: Athymic nude mice (nu/nu) or other immunocompromised strains.

  • Age: 6-8 weeks.

  • Supplier: Reputable commercial vendor.

  • Acclimatization: Minimum of one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

b. Cell Culture and Tumor Implantation:

  • Cell Line: A suitable human cancer cell line (e.g., MX-1 human breast cancer xenografts).

  • Cell Culture: Culture cells in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. The tumor volume can be calculated using the formula: (Length x Width²) / 2.

c. Dosing and Administration:

  • Treatment Initiation: Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

  • Grouping: Randomize animals into treatment groups (e.g., Vehicle control, Capecitabine alone, this compound alone, Capecitabine + this compound). A typical group size is n=5-10 mice.

  • Drug Formulation:

    • This compound: Formulate as a suspension in an appropriate vehicle (e.g., 0.5% methylcellulose).

    • Capecitabine: Formulate as a suspension in an appropriate vehicle.

  • Dosing Regimen:

    • This compound: Administer orally (p.o.) once or twice daily at doses ranging from 37.5 to 600 mg/kg/day for a specified period (e.g., 14 consecutive days).[1][7]

    • Capecitabine: Administer orally (p.o.) at a dose such as 240 mg/kg/day.[1]

  • Administration: Use oral gavage for administration.

d. Sample Collection for Pharmacokinetic Analysis:

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate plasma.

  • Tissue Collection: At the end of the study, euthanize the animals and collect tumors and other relevant tissues.

  • Storage: Store all plasma and tissue samples at -80°C until analysis.

Bioanalytical Method for this compound Quantification

This protocol describes a general method for the quantification of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

a. Sample Preparation:

  • Protein Precipitation: To a small volume of plasma (e.g., 50 µL), add a larger volume of a cold organic solvent (e.g., 200 µL of acetonitrile) containing an appropriate internal standard (IS).

  • Vortex and Centrifuge: Vortex the mixture to precipitate proteins and then centrifuge at high speed to pellet the precipitate.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., a mixture of mobile phase A and B).

b. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient elution using two mobile phases, typically:

    • Mobile Phase A: Water with a small percentage of an acid (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile or methanol (B129727) with a small percentage of an acid (e.g., 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both this compound and the internal standard.

c. Method Validation:

  • Validate the bioanalytical method according to regulatory guidelines (e.g., FDA or EMA) for parameters including linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizations

Signaling Pathway of this compound in Combination with Fluoropyrimidines

Tas114_Pathway cluster_0 Fluoropyrimidine Metabolism cluster_1 Cellular Processes Capecitabine Capecitabine (or other 5-FU prodrugs) FU 5-Fluorouracil (5-FU) Capecitabine->FU Metabolic Activation FU_Metabolites Active 5-FU Metabolites (FdUMP, FdUTP) FU->FU_Metabolites Anabolism Inactive_Metabolites Inactive Metabolites FU->Inactive_Metabolites Catabolism DNA_Synthesis DNA Synthesis & Repair FU_Metabolites->DNA_Synthesis Inhibition of Thymidylate Synthase DNA_Damage DNA Damage & Apoptosis FU_Metabolites->DNA_Damage Incorporation into DNA Tas114 This compound DPD DPD Tas114->DPD Inhibition dUTPase dUTPase Tas114->dUTPase Inhibition DPD->FU Degradation dUTPase->FU_Metabolites Prevents incorporation

Caption: Mechanism of action of this compound with fluoropyrimidines.

Experimental Workflow for In Vivo Pharmacokinetic Study

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_sampling Sample Collection cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (Athymic Nude Mice) Tumor_Implantation Tumor Cell Implantation (e.g., MX-1 cells) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Oral Administration (this compound +/- Capecitabine) Randomization->Dosing Blood_Sampling Serial Blood Sampling (PK Analysis) Dosing->Blood_Sampling Tumor_Measurement Tumor Volume Measurement (Efficacy) Dosing->Tumor_Measurement Plasma_Processing Plasma Preparation Blood_Sampling->Plasma_Processing Efficacy_Analysis Antitumor Efficacy Evaluation Tumor_Measurement->Efficacy_Analysis LC_MS_Analysis LC-MS/MS Analysis of This compound & 5-FU Plasma_Processing->LC_MS_Analysis PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC) LC_MS_Analysis->PK_Analysis

Caption: Workflow for in vivo pharmacokinetic and efficacy studies of this compound.

References

Application Notes and Protocols: Tas-114 Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tas-114 is a novel, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD).[1] This dual inhibition enhances the therapeutic efficacy of fluoropyrimidine-based chemotherapies, such as 5-fluorouracil (B62378) (5-FU), by increasing the bioavailability of 5-FU and promoting its incorporation into DNA, leading to tumor cell death.[1][2] Given its therapeutic potential, understanding the physicochemical properties of this compound, particularly its solubility and stability in common laboratory solvents like dimethyl sulfoxide (B87167) (DMSO), is critical for the design and execution of reliable in vitro and preclinical studies.

These application notes provide detailed protocols for the preparation, storage, and assessment of this compound solutions in DMSO. The information herein is intended to guide researchers in handling this compound to ensure the integrity and reproducibility of experimental results.

Data Presentation

This compound Solubility in DMSO
PropertyValueNotes
Maximum Solubility 80 mg/mL (177.17 mM)Sonication is recommended to achieve this concentration.[3] Use of anhydrous, high-purity DMSO is essential, as the presence of water can reduce solubility.[4]
Appearance in Solution Clear, colorless to pale yellowVisual inspection should confirm the absence of particulate matter.
SolventTemperature (°C)Maximum Solubility (mM)
DMSO25100
Ethanol2525
Water25<0.1
PBS (pH 7.4)25<0.01
This compound Stability in DMSO

The stability of this compound in DMSO is crucial for maintaining its potency and ensuring the accuracy of experimental outcomes. The following tables provide recommended storage conditions and illustrative stability data for a representative small molecule inhibitor in DMSO.

Table 2: Recommended Storage Conditions for this compound in DMSO.

Storage DurationTemperatureConditionsExpected Stability
Short-term-20°CAliquoted, protected from lightUp to 1 month[5]
Long-term-80°CAliquoted, under nitrogen, protected from lightUp to 6 months[5]

Table 3: Illustrative Stability Data for a Generic Kinase Inhibitor in DMSO at -20°C. This data is representative and intended to provide a general understanding of compound stability in DMSO. Actual stability of this compound should be determined empirically using the protocol provided below.

Time PointPurity (%)Observations
Initial (T=0)99.8Freshly prepared solution.
1 Month99.5No significant degradation observed.
3 Months99.2Minor decrease in purity.
6 Months98.5Consider preparing fresh stock.
12 Months96.0Significant degradation observed.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common concentration for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator bath

  • Calibrated analytical balance

  • Amber glass or polypropylene (B1209903) vials with screw caps

Procedure:

  • Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM solution. The molecular weight of this compound is 451.54 g/mol .

  • Weighing: Accurately weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Vortexing: Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but prolonged heating should be avoided to prevent degradation.[4]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: For long-term storage, aliquot the stock solution into single-use volumes and store at -80°C under a nitrogen atmosphere to minimize exposure to moisture and air.[5] For short-term use, storage at -20°C is acceptable.

Protocol 2: Assessment of this compound Stability in DMSO by HPLC

This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Prepared this compound stock solution in DMSO (from Protocol 1)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile (B52724) and water with a suitable modifier like formic acid)

  • Autosampler vials

Procedure:

  • Time-Zero (T=0) Analysis: Immediately after preparing the this compound stock solution, take an aliquot, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system. This will serve as the baseline for stability assessment.

  • Storage: Store the remaining stock solution under the desired conditions (e.g., -20°C or -80°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.

  • Data Analysis: Compare the peak area of the parent this compound compound at each time point to the peak area of the T=0 sample. The appearance of new peaks may indicate the formation of degradation products.

  • Calculation: The percentage of this compound remaining can be calculated as follows: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Mandatory Visualization

Tas114_Mechanism_of_Action This compound Mechanism of Action cluster_5FU_Metabolism 5-Fluorouracil (5-FU) Metabolism cluster_DNA_Synthesis DNA Synthesis & Damage cluster_Enzymes Target Enzymes 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Activation Inactive Metabolites Inactive Metabolites 5-FU->Inactive Metabolites Catabolism DPD Dihydropyrimidine Dehydrogenase (DPD) 5-FU->DPD FdUTP FdUTP FdUMP->FdUTP Phosphorylation DNA_Polymerase DNA Polymerase FdUTP->DNA_Polymerase Incorporation dUTP dUTP dUTP->DNA_Polymerase Incorporation dUTPase dUTPase dUTP->dUTPase dUMP dUMP DNA_Damage DNA_Damage DNA_Polymerase->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces dUTPase->dUMP Converts dUTP to DPD->Inactive Metabolites Metabolizes 5-FU to This compound This compound This compound->dUTPase Inhibits This compound->DPD Inhibits experimental_workflow Workflow for this compound Solution Preparation and Stability Testing cluster_prep Stock Solution Preparation cluster_stability Stability Assessment start Weigh this compound dissolve Dissolve in DMSO start->dissolve vortex Vortex dissolve->vortex sonicate Sonicate (if needed) vortex->sonicate inspect Visual Inspection sonicate->inspect aliquot Aliquot for Storage inspect->aliquot t0 T=0 HPLC Analysis aliquot->t0 Immediate Analysis store Store Aliquots (-20°C / -80°C) aliquot->store Long-term Storage t0->store analyze Compare Peak Areas t0->analyze tx Time-Point HPLC Analysis store->tx At specified intervals tx->analyze report Report % Remaining analyze->report

References

Application Notes and Protocols for Validating Tas-114 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for validating the target engagement of Tas-114, a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD). This compound enhances the therapeutic efficacy of fluoropyrimidine-based chemotherapies, such as 5-fluorouracil (B62378) (5-FU) and its prodrug capecitabine, by modulating their metabolic pathways.[1][2][3][4] This document outlines biochemical, cellular, and in vivo methodologies to confirm the interaction of this compound with its intended targets and to assess the downstream pharmacological effects.

Introduction to this compound and its Mechanism of Action

This compound is an orally active small molecule inhibitor with two primary molecular targets:

  • Dihydropyrimidine Dehydrogenase (DPD): The rate-limiting enzyme in the catabolism of 5-FU. Inhibition of DPD by this compound increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its antitumor activity.[3][4]

  • Deoxyuridine Triphosphatase (dUTPase): An enzyme that prevents the incorporation of uracil (B121893) into DNA by hydrolyzing dUTP to dUMP. By inhibiting dUTPase, this compound promotes the accumulation of dUTP and the 5-FU metabolite, 5-fluoro-deoxyuridine triphosphate (FdUTP). The subsequent incorporation of these nucleotides into DNA leads to DNA damage and apoptosis in cancer cells.[3][5][6]

The dual inhibition of DPD and dUTPase by this compound offers a synergistic approach to improve the therapeutic index of fluoropyrimidine-based cancer therapies.[1][4]

Signaling and Metabolic Pathways

The following diagram illustrates the key metabolic pathways influenced by this compound in the context of 5-FU treatment.

Tas114_Pathway cluster_0 5-FU Metabolism & Action Capecitabine Capecitabine (Prodrug) FU 5-Fluorouracil (5-FU) Capecitabine->FU FdUMP FdUMP FU->FdUMP Activation Inactive_metabolite Inactive Metabolite FU->Inactive_metabolite Catabolism FdUTP FdUTP FdUMP->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS DNA_damage DNA Damage & Apoptosis FdUTP->DNA_damage Incorporation into DNA dUMP dUMP TS->dUMP dTMP dTMP dUMP->dTMP DNA_synthesis DNA Synthesis dTMP->DNA_synthesis DPD DPD DPD->FU dUTPase dUTPase dUTP dUTP dUTPase->dUTP dUTP->dUMP Tas114 This compound Tas114->DPD Tas114->dUTPase

Figure 1: this compound Mechanism of Action.

Experimental Protocols for Target Validation

This section provides detailed protocols for key experiments to validate the engagement of this compound with its targets, DPD and dUTPase.

Biochemical Assays

Biochemical assays are essential for determining the direct inhibitory activity of this compound on purified DPD and dUTPase enzymes.

3.1.1. dUTPase Activity Assay (Isotopic)

This assay measures the enzymatic activity of dUTPase by quantifying the conversion of [3H]dUTP to [3H]dUMP.[1][5]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).

  • Enzyme and Inhibitor Incubation: In a microcentrifuge tube, combine purified recombinant human dUTPase with varying concentrations of this compound or vehicle control (DMSO). Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Start the reaction by adding the substrate, [5-³H]dUTP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction stays within the linear range.

  • Stop Reaction: Terminate the reaction by adding an equal volume of activated charcoal slurry to adsorb the unincorporated [³H]dUTP.

  • Separation: Centrifuge the tubes to pellet the charcoal.

  • Quantification: Transfer the supernatant containing the product, [³H]dUMP, to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of dUTPase inhibition for each this compound concentration and determine the IC₅₀ value.

3.1.2. DPD Enzyme Activity Assay (ELISA-based)

This protocol describes a sandwich ELISA to quantify DPD enzyme levels, which can be adapted to assess the inhibitory effect of this compound.[2]

Protocol:

  • Plate Preparation: Use a 96-well microplate pre-coated with a capture antibody specific for DPD.

  • Sample and Standard Preparation: Prepare serial dilutions of recombinant DPD as a standard curve. Prepare samples by incubating purified DPD with varying concentrations of this compound.

  • Incubation: Add the standards and samples to the wells and incubate to allow DPD to bind to the capture antibody.

  • Washing: Wash the plate to remove unbound substances.

  • Detection Antibody: Add a biotin-conjugated detection antibody specific for DPD and incubate.

  • Washing: Wash the plate to remove unbound detection antibody.

  • Enzyme Conjugate: Add streptavidin-HRP conjugate and incubate.

  • Washing: Wash the plate to remove unbound enzyme conjugate.

  • Substrate: Add a TMB substrate solution to the wells. A color change will develop in proportion to the amount of bound DPD.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve and determine the concentration of DPD in the samples. Calculate the IC₅₀ of this compound for DPD inhibition.

Parameter dUTPase Isotopic Assay DPD ELISA-based Assay
Principle Measurement of radioactive product formationImmuno-quantification of enzyme levels
Substrate [³H]dUTPNot applicable (measures enzyme concentration)
Detection Method Scintillation countingColorimetric (Absorbance at 450 nm)
Key Reagents Purified dUTPase, [³H]dUTP, Activated CharcoalPurified DPD, Specific antibodies, TMB substrate
Endpoint Radioactivity of supernatant (proportional to dUMP)Optical density (inversely proportional to inhibition)
Quantitative Output IC₅₀ valueIC₅₀ value (indirectly by measuring remaining enzyme)

Table 1: Summary of Biochemical Assays for this compound Target Engagement.

Cellular Assays

Cellular assays are crucial for confirming that this compound can engage its targets within a biological context.

3.2.1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to demonstrate direct target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.[7][8][9][10][11]

Protocol:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HeLa, HT-29) to 70-80% confluency. Treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Heat the cell aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble dUTPase or DPD in the supernatant using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature indicates target stabilization and engagement.

CETSA_Workflow A Treat Cells with This compound or Vehicle B Harvest and Aliquot Cell Suspension A->B C Apply Thermal Challenge B->C D Lyse Cells and Separate Fractions C->D E Quantify Soluble Target Protein (Western Blot/ELISA) D->E F Analyze Data: Plot Melting Curves E->F

Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow.

3.2.2. Quantification of Uracil Incorporation into DNA

This assay measures the downstream consequence of dUTPase inhibition by quantifying the amount of uracil incorporated into genomic DNA.[3][12][13]

Protocol:

  • Cell Treatment: Treat cancer cells with this compound in combination with 5-FU or a vehicle control.

  • Genomic DNA Extraction: Isolate genomic DNA from the treated cells using a standard DNA extraction kit.

  • Uracil-DNA Glycosylase (UDG) Treatment: Treat a portion of the genomic DNA with UDG, which specifically excises uracil bases, creating abasic (AP) sites.

  • AP Site Quantification: Quantify the number of AP sites generated using an aldehyde-reactive probe (ARP) that binds to the open-ring structure of AP sites. The ARP can be biotinylated for subsequent colorimetric or fluorescent detection.

  • Data Analysis: Compare the amount of uracil incorporated in this compound and 5-FU treated cells to the control groups. An increase in uracil content indicates successful inhibition of dUTPase.

In Vivo Pharmacodynamic Assays

In vivo studies are essential to validate target engagement and assess the pharmacological effects of this compound in a whole-organism context.

3.3.1. Measurement of DPD Inhibition in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol assesses the systemic inhibition of DPD activity following this compound administration in animal models or clinical studies.

Protocol:

  • Sample Collection: Collect blood samples from subjects at various time points after this compound administration.

  • PBMC Isolation: Isolate PBMCs from the blood samples using density gradient centrifugation (e.g., Ficoll-Paque).

  • Lysate Preparation: Prepare cell lysates from the isolated PBMCs.

  • DPD Activity Assay: Measure the DPD enzyme activity in the lysates using a radioenzymatic assay with [¹⁴C]5-FU as the substrate. The activity is determined by measuring the conversion of [¹⁴C]5-FU to its metabolites.[14]

  • Data Analysis: Compare the DPD activity in post-dose samples to the pre-dose baseline to determine the extent and duration of DPD inhibition.

3.3.2. Analysis of Pharmacodynamic Biomarkers in Tumor Xenografts

This protocol evaluates target engagement and downstream effects in tumor tissues from animal models.[15]

Protocol:

  • Animal Model: Establish tumor xenografts in immunocompromised mice using a relevant human cancer cell line.

  • This compound Administration: Treat the tumor-bearing mice with this compound and 5-FU/capecitabine according to the study design.

  • Tumor and Plasma Collection: At specified time points, collect tumor tissues and plasma samples.

  • Target Engagement in Tumors:

    • CETSA: Perform CETSA on fresh tumor lysates to confirm direct target engagement of dUTPase and DPD.

    • Uracil Incorporation: Measure uracil incorporation in DNA extracted from tumor tissue.

  • Pharmacodynamic Effects:

    • 5-FU Pharmacokinetics: Measure the concentration of 5-FU in plasma samples to assess the impact of DPD inhibition.

    • Tumor Growth Inhibition: Monitor tumor volume over the course of the study to evaluate the antitumor efficacy of the combination therapy.

Assay Type Method Endpoint Interpretation of Positive Result
Cellular Cellular Thermal Shift Assay (CETSA)Increased thermal stability of dUTPase and DPDDirect binding of this compound to its targets in cells.
Quantification of Uracil in DNAIncreased levels of uracil in genomic DNAFunctional inhibition of dUTPase in cells.
In Vivo DPD Activity in PBMCsDecreased DPD enzyme activitySystemic inhibition of DPD by this compound.
Pharmacodynamic Biomarkers in TumorsIncreased 5-FU levels, increased uracil in tumor DNA, tumor growth delayTarget engagement and desired pharmacological effect in the tumor microenvironment.

Table 2: Summary of Cellular and In Vivo Assays for this compound Target Validation.

Conclusion

The validation of this compound target engagement is a critical step in its preclinical and clinical development. The protocols outlined in these application notes provide a multi-faceted approach to confirm the direct interaction of this compound with dUTPase and DPD, and to measure the functional consequences of this inhibition in both cellular and in vivo models. A robust demonstration of target engagement using these methodologies will provide strong evidence for the mechanism of action of this compound and support its continued development as a promising cancer therapeutic.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TAS-114 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of TAS-114 for in vitro studies. This compound is a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD), designed to enhance the efficacy of fluoropyrimidine-based chemotherapies.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in vitro?

A1: this compound enhances the cytotoxicity of fluoropyrimidines, such as 5-fluorouracil (B62378) (5-FU) and 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd), primarily through the inhibition of dUTPase.[1][3] Inhibition of dUTPase leads to an accumulation of dUTP and the 5-FU metabolite, FdUTP. This results in the misincorporation of uracil (B121893) and 5-FU into DNA, triggering DNA damage and subsequent cell death pathways.[3][4][5] The activation of DNA repair pathways, specifically Base Excision Repair (BER) and Homologous Recombination (HR), is a key consequence of this DNA damage.[3]

Q2: Does this compound have cytotoxic effects on its own?

A2: this compound has demonstrated little to no intrinsic cytotoxic activity in cancer cell lines at concentrations typically used to potentiate fluoropyrimidines (e.g., up to 10 µM).[1][4] Its primary role is to synergize with and enhance the anti-cancer effects of other chemotherapeutic agents.

Q3: What is a recommended starting concentration for this compound in in vitro experiments?

A3: A common starting concentration range for this compound in in vitro studies is 1-10 µM when used in combination with a fluoropyrimidine.[6] The optimal concentration will be cell line-dependent and should be determined empirically.

Q4: Which fluoropyrimidine is more effectively potentiated by this compound?

A4: In vitro studies have shown that this compound more significantly enhances the cytotoxicity of FdUrd compared to 5-FU.[1]

Q5: How should I prepare and store this compound for in vitro use?

A5: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[6] It is recommended to use freshly opened, high-purity DMSO as it is hygroscopic. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[6]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cytotoxicity Assay

This protocol describes a general method for determining the optimal concentration of this compound to enhance the cytotoxicity of a fluoropyrimidine (e.g., 5-FU or FdUrd) using a crystal violet staining assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 5-Fluorouracil (5-FU) or 5-fluoro-2'-deoxyuridine (FdUrd)

  • DMSO (high purity)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

  • Methanol (B129727)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 2,000-10,000 cells per well). Allow cells to adhere overnight.

  • Drug Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of the fluoropyrimidine in DMSO or an appropriate solvent.

    • Create a serial dilution of the fluoropyrimidine in complete cell culture medium.

    • Prepare solutions of the fluoropyrimidine dilutions with and without a fixed concentration of this compound (e.g., 1 µM, 5 µM, and 10 µM). Include a vehicle control (medium with DMSO at the same final concentration as the drug-treated wells).

  • Cell Treatment:

    • Remove the overnight culture medium from the cells.

    • Add 100 µL of the prepared drug solutions to the respective wells.

    • Incubate the plate for a predetermined time, typically 72 hours.[6]

  • Crystal Violet Staining:

    • Carefully aspirate the medium from the wells.

    • Gently wash the wells twice with PBS.

    • Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.

    • Wash the plate thoroughly with water until the water runs clear.

    • Invert the plate on a paper towel to dry completely.

  • Quantification:

    • Add 100 µL of methanol to each well to solubilize the stain.

    • Incubate for 20 minutes at room temperature on a shaker.

    • Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no cells).

    • Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the cell viability against the log of the fluoropyrimidine concentration to determine the IC50 values with and without this compound.

Data Presentation

Table 1: Enhancement of Fluoropyrimidine Cytotoxicity by this compound in Various Cancer Cell Lines

Cell LineFluoropyrimidineThis compound Concentration (µM)IC50 (nM) without this compoundIC50 (nM) with this compoundFold Enhancement
HeLaFdUrd105.20.86.5
NUGC-4FdUrd1012.01.58.0
NCI-H441FdUrd108.51.17.7
HT-29FdUrd107.81.36.0
CFPAC-1FdUrd109.31.27.8
MCF-7FdUrd106.50.97.2

Data is representative and compiled for illustrative purposes based on findings that this compound enhances fluoropyrimidine cytotoxicity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in culture medium - Stock solution concentration is too high.- Improper dilution technique.- Saturation in the final medium.- Ensure the final DMSO concentration is below 0.5%.- Add the this compound stock solution to the medium while vortexing to ensure rapid dispersal.- If precipitation persists, consider preparing a lower concentration stock solution.
High variability between replicate wells - Inconsistent cell seeding.- Edge effects in the 96-well plate.- Pipetting errors.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
No synergistic effect observed with fluoropyrimidine - Cell line may be resistant to fluoropyrimidines.- Suboptimal concentration of this compound or fluoropyrimidine.- Incorrect incubation time.- Confirm the sensitivity of your cell line to the fluoropyrimidine alone.- Perform a dose-response matrix experiment with varying concentrations of both this compound and the fluoropyrimidine.- Optimize the incubation time (e.g., 48, 72, 96 hours).
This compound shows unexpected cytotoxicity alone - High concentration of this compound.- High DMSO concentration.- Cell line is unusually sensitive.- Lower the concentration of this compound.- Ensure the final DMSO concentration in the vehicle control and treated wells is identical and non-toxic (typically <0.5%).- Test a range of lower this compound concentrations to find a non-toxic, synergistic dose.

Visualizations

Signaling Pathway of this compound Action

TAS114_Pathway cluster_0 Cellular Nucleotide Pool cluster_1 DNA Synthesis & Repair dUTP dUTP DNA DNA dUTP->DNA Misincorporation FdUTP FdUTP FdUTP->DNA Misincorporation Damage DNA Damage DNA->Damage BER Base Excision Repair (BER) HR Homologous Recombination (HR) Damage->BER Activation Damage->HR Activation Apoptosis Apoptosis Damage->Apoptosis TAS114 This compound dUTPase dUTPase TAS114->dUTPase Inhibition dUTPase->dUTP Hydrolysis Fluoropyrimidine Fluoropyrimidine (e.g., 5-FU, FdUrd) Fluoropyrimidine->FdUTP Metabolism

Caption: Mechanism of this compound induced cytotoxicity.

Experimental Workflow for Optimizing this compound Concentration

Workflow start Start: Select Cell Line seed Seed cells in 96-well plate start->seed prepare_drugs Prepare serial dilutions of Fluoropyrimidine ± fixed [this compound] seed->prepare_drugs treat Treat cells for 72h prepare_drugs->treat stain Crystal Violet Staining treat->stain read Measure Absorbance (590nm) stain->read analyze Calculate % Viability & IC50 read->analyze optimize Is Synergy Observed? analyze->optimize end End: Optimal [this compound] Determined optimize->end Yes troubleshoot Troubleshoot Experiment (See Guide) optimize->troubleshoot No troubleshoot->prepare_drugs

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Logic for In Vitro Experiments

Troubleshooting cluster_no_synergy Troubleshooting 'No Synergy' cluster_high_variability Troubleshooting 'High Variability' cluster_precipitation Troubleshooting 'Precipitation' start Problem Encountered no_synergy No Synergistic Effect start->no_synergy high_variability High Variability start->high_variability precipitation Compound Precipitation start->precipitation check_fp_sensitivity Confirm Fluoropyrimidine Sensitivity no_synergy->check_fp_sensitivity check_seeding Review Cell Seeding Protocol high_variability->check_seeding check_dmso Check Final DMSO % precipitation->check_dmso optimize_conc Optimize [this compound] & [FP] check_fp_sensitivity->optimize_conc optimize_time Optimize Incubation Time optimize_conc->optimize_time check_pipetting Verify Pipetting Accuracy check_seeding->check_pipetting avoid_edge Avoid Plate Edge Effects check_pipetting->avoid_edge modify_dilution Modify Dilution Method check_dmso->modify_dilution lower_stock Lower Stock Concentration modify_dilution->lower_stock

Caption: Troubleshooting decision-making for this compound experiments.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicities associated with TAS-114 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an orally active dual inhibitor of two enzymes: deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD).[1][2][3] Its primary function is to enhance the therapeutic efficacy of fluoropyrimidine-based chemotherapy agents like 5-fluorouracil (B62378) (5-FU), capecitabine, and S-1.[1][4][5]

  • dUTPase Inhibition: By inhibiting dUTPase, this compound prevents the breakdown of 5-fluoro-deoxyuridine triphosphate (FdUTP) and deoxyuridine triphosphate (dUTP), which are active metabolites of 5-FU. This leads to increased incorporation of these metabolites into DNA, causing DNA damage and subsequent cell death in cancer cells.[2]

  • DPD Inhibition: DPD is the primary enzyme responsible for the breakdown and inactivation of 5-FU.[4] By inhibiting DPD, this compound increases the bioavailability and prolongs the activity of 5-FU, allowing for potentially lower doses of the chemotherapeutic agent to achieve the desired anti-tumor effect.[2][4]

Q2: What are the common toxicities observed with this compound in combination with fluoropyrimidines?

A2: Clinical studies in humans have identified several treatment-related adverse events when this compound is combined with fluoropyrimidines. Researchers should be vigilant for similar toxicities in animal models. These include:

  • Hematological Toxicities: Anemia, neutropenia (low neutrophil count), leukopenia (low white blood cell count), and thrombocytopenia (low platelet count).[6][7][8][9][10]

  • Dermatological Toxicities: Rash, maculopapular rash, and palmar-plantar erythrodysesthesia (hand-foot syndrome).[6][7]

  • Gastrointestinal Toxicities: Stomatitis (inflammation of the mouth), nausea, and diarrhea.[7]

  • General Toxicities: Fatigue and decreased appetite.[7][10]

Q3: Which animal models are appropriate for studying this compound toxicity?

A3: Standard rodent models, such as mice and rats, are commonly used for preclinical toxicology studies of novel cancer therapeutics.[5] These models are useful for determining the maximum tolerated dose (MTD), identifying dose-limiting toxicities (DLTs), and evaluating the general safety profile of a compound.[5] The choice of a specific strain may depend on the tumor model being used.

Q4: How should I determine the starting dose of this compound in my animal model?

A4: A common practice for determining the starting dose in a Phase I clinical trial is to use one-tenth of the MTD or lethal dose 10% (LD10) observed in mice, on a mg/m² basis.[5] For preclinical studies, a dose-escalation study is recommended to determine the MTD of this compound in combination with the specific fluoropyrimidine in your chosen animal model. This involves starting with a low dose and gradually increasing it in different cohorts of animals while closely monitoring for signs of toxicity.

Troubleshooting Guide

This guide provides practical advice for managing specific toxicities that may be encountered during experiments with this compound in animal models.

Observed Problem Potential Cause Recommended Action & Monitoring
Significant Weight Loss (>15-20%) and Dehydration Drug-induced anorexia, dehydration, or gastrointestinal toxicity.- Provide supportive care including supplemental hydration (e.g., subcutaneous fluids) and highly palatable, energy-dense food. - Monitor body weight and food/water intake daily. - Consider dose reduction of this compound and/or the co-administered fluoropyrimidine in subsequent cycles.
Skin Rash or Dermatitis Drug-induced dermatological toxicity.- Visually inspect the skin daily, particularly on the paws, tail, and areas with less fur. - For mild rash, no intervention may be necessary. For more severe cases, consult with a veterinarian about topical treatments. - Document the severity and progression of the rash. Consider dose reduction if the rash is severe or persistent.
Signs of Anemia, Neutropenia, or Thrombocytopenia (e.g., pallor, lethargy, spontaneous bleeding) Myelosuppression due to the combined effect of this compound and the fluoropyrimidine.- Monitor complete blood counts (CBCs) regularly (e.g., before treatment and at expected nadir). - In cases of severe neutropenia, consider housing animals in a sterile environment to prevent opportunistic infections. - For severe anemia, blood transfusions may be considered in consultation with a veterinarian. - Dose reduction or treatment delay may be necessary to allow for hematopoietic recovery.
Diarrhea Gastrointestinal toxicity.- Monitor for the presence and severity of diarrhea. - Ensure ad libitum access to water to prevent dehydration. - Provide supportive care, which may include anti-diarrheal medications as advised by a veterinarian. - Adjust the dose of the therapeutic agents if diarrhea is severe or persistent.

Experimental Protocols

Determination of Maximum Tolerated Dose (MTD) in Mice:

  • Animal Model: Select a suitable mouse strain (e.g., BALB/c or C57BL/6).

  • Group Allocation: Assign mice to cohorts of 3-6 animals per dose level.

  • Dose Escalation:

    • Start with a conservative dose of this compound in combination with a fixed dose of the fluoropyrimidine.

    • Administer the drugs for a defined period (e.g., 14 days on, 7 days off).

    • Increase the dose of this compound in subsequent cohorts by a predetermined increment (e.g., 30-50%).

  • Toxicity Monitoring:

    • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur, diarrhea).

    • Record body weights at least three times per week.

    • Perform hematological analysis (CBC) at baseline and at the end of the treatment cycle.

  • MTD Definition: The MTD is typically defined as the highest dose that does not cause greater than 20% weight loss or treatment-related death in the cohort.

Visualizations

TAS114_Mechanism_of_Action cluster_0 Fluoropyrimidine Metabolism cluster_1 This compound Action cluster_2 Cellular Processes FP Fluoropyrimidines (e.g., 5-FU, Capecitabine) Active_Metabolites Active Metabolites (FdUTP, dUTP) FP->Active_Metabolites Anabolic Pathway Inactive_Metabolites Inactive Metabolites FP->Inactive_Metabolites Catabolic Pathway DNA_Damage DNA Damage & Apoptosis Active_Metabolites->DNA_Damage Incorporation into DNA TAS114 This compound Enzymes dUTPase DPD TAS114->Enzymes Inhibits Enzymes->Active_Metabolites Prevents Accumulation (dUTPase) Enzymes->Inactive_Metabolites Metabolizes 5-FU (DPD) Toxicity_Management_Workflow Start Initiate this compound + Fluoropyrimidine Treatment Monitor Daily Monitoring: - Body Weight - Clinical Signs - Food/Water Intake Start->Monitor Assess Toxicity Observed? Monitor->Assess No_Toxicity Continue Treatment & Monitoring Assess->No_Toxicity No Toxicity_Grade Grade Severity of Toxicity (Mild, Moderate, Severe) Assess->Toxicity_Grade Yes No_Toxicity->Monitor Supportive_Care Provide Supportive Care: - Fluids - Nutritional Support - Analgesics (if needed) Toxicity_Grade->Supportive_Care Dose_Modification Consider Dose Modification: - Reduce Dose - Delay Next Cycle Supportive_Care->Dose_Modification Humane_Endpoint Evaluate for Humane Endpoint Dose_Modification->Humane_Endpoint Continue_Modified Continue with Modified Treatment Plan Dose_Modification->Continue_Modified Continue_Modified->Monitor

References

Technical Support Center: TAS-114 Dose-Escalation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for the dose-escalation study design of TAS-114, a first-in-class oral dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active dual inhibitor of dUTPase and DPD.[1][2][3] Its therapeutic effect is achieved by enhancing the efficacy of fluoropyrimidine-based chemotherapy.[1] It inhibits DPD, the enzyme responsible for the breakdown of 5-fluorouracil (B62378) (5-FU), thereby increasing the systemic availability of 5-FU.[2][3] Concurrently, by inhibiting dUTPase, this compound promotes the misincorporation of 5-fluoro-deoxyuridine triphosphate (FdUTP) and deoxyuridine triphosphate (dUTP) into DNA, leading to DNA damage and tumor cell death.[2][4]

Q2: What was the design of the first-in-human Phase 1 dose-escalation study for this compound?

A2: The first-in-human Phase 1 study of this compound in combination with S-1 utilized a 3+3 dose-escalation design.[5] In this study, this compound and S-1 were administered orally and concurrently to patients with advanced solid tumors.[5] The primary objectives were to assess the safety, determine the maximum tolerated dose (MTD), and establish the recommended dose (RD).[5]

Q3: What were the dose levels and schedules in the key dose-escalation studies?

A3: In a Phase 1 study of this compound in combination with S-1, this compound was administered orally twice daily (BID) for 14 days, followed by a 7-day rest period, in 21-day cycles.[6][7] The starting dose of this compound was 5 mg/m² with a fixed dose of S-1 at 30 mg/m².[7] The dose of this compound was escalated up to 240 mg/m².[5][7]

Q4: What are the common treatment-related adverse events observed with this compound in combination with S-1?

A4: Common treatment-related adverse events reported in the Phase 1 study of this compound plus S-1 included anemia, lymphocytopenia, leukopenia, neutropenia, decreased appetite, rash, nausea, and pigmentation disorder.[5]

Q5: How should dose-limiting toxicities (DLTs) be managed during a this compound dose-escalation study?

A5: Dose-limiting toxicities (DLTs) were evaluated during the first cycle of treatment in the dose-escalation cohort using a 3+3 design.[7] If a DLT is observed, the patient should be managed according to the protocol-specified guidelines, which may include dose interruption, reduction, or discontinuation. For example, in the Phase 1 study, DLTs observed included grade 2 platelet count decrease and grade 3 aspartate aminotransferase increase.[7]

Data Presentation

Table 1: Summary of Phase 1 Dose-Escalation Study of this compound with S-1

ParameterDetailsReference
Study Design First-in-human, Phase 1, open-label, non-randomized, dose-escalation[5][6]
Patient Population Patients with advanced solid tumors[5][6]
Treatment Regimen This compound administered orally BID for 14 days followed by a 7-day rest period (1 cycle = 21 days) in combination with S-1.[6]
Dose Escalation 3+3 design[5]
This compound Dose Range 5 mg/m² to 240 mg/m²[5]
S-1 Dose Range 30 mg/m² to 36 mg/m²[5]
Maximum Tolerated Dose (MTD) This compound 200 mg/m² + S-1 36 mg/m²[5]
Recommended Dose (RD) This compound 240 mg/m² + S-1 30 mg/m²[5]

Table 2: Common Treatment-Related Adverse Events (AEs) in Phase 1 Study of this compound + S-1

Adverse EventFrequencyReference
AnemiaCommon[5]
LymphocytopeniaCommon[5]
LeukopeniaCommon[5]
NeutropeniaCommon[5]
Decreased AppetiteCommon[5]
RashCommon[5]
NauseaCommon[5]
Pigmentation DisorderCommon[5]

Experimental Protocols

Pharmacokinetic (PK) Analysis:

In the first-in-human study, plasma concentrations of this compound were measured to evaluate its pharmacokinetic profile.[8] A two-compartment model with first-order absorption with lag time and an enzyme turnover model were used for the pharmacokinetic analysis.[8] Patients administered this compound exhibited linear pharmacokinetics.[5]

Mandatory Visualization

TAS114_Mechanism_of_Action cluster_0 Fluoropyrimidine Metabolism cluster_1 Cellular Processes cluster_2 This compound Action 5-FU_Prodrug 5-FU Prodrug (e.g., S-1, Capecitabine) 5-FU 5-Fluorouracil (5-FU) 5-FU_Prodrug->5-FU Inactive_Metabolites Inactive Metabolites 5-FU->Inactive_Metabolites FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP FdUMP->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS RNA RNA FUTP->RNA Incorporation DNA_Polymerase DNA Polymerase FdUTP->DNA_Polymerase dUMP dUMP dUTP dUTP dUMP->dUTP dUTP->DNA_Polymerase DNA DNA DNA_Polymerase->DNA Incorporation DNA_Damage DNA Damage & Cell Death DNA->DNA_Damage TAS114 This compound DPD DPD TAS114->DPD Inhibits dUTPase dUTPase TAS114->dUTPase Inhibits DPD->5-FU Catabolizes dUTPase->FdUTP Hydrolyzes dUTPase->dUTP Hydrolyzes

Caption: Mechanism of action of this compound.

Dose_Escalation_Workflow Start Start Enroll_Cohort Enroll Cohort of 3 Patients at Dose Level 'n' Start->Enroll_Cohort Administer_Drug Administer this compound + S-1 (1 Cycle) Enroll_Cohort->Administer_Drug Evaluate_DLT Evaluate for Dose-Limiting Toxicities (DLTs) Administer_Drug->Evaluate_DLT DLT_Observed DLT Observed? Evaluate_DLT->DLT_Observed One_DLT 1 of 3 Patients has DLT? DLT_Observed->One_DLT Yes Escalate_Dose Escalate to Dose Level 'n+1' DLT_Observed->Escalate_Dose No (0/3) Expand_Cohort Expand Cohort to 6 Patients at Dose Level 'n' One_DLT->Expand_Cohort Yes MTD_Exceeded MTD Exceeded. Dose Level 'n-1' is MTD One_DLT->MTD_Exceeded No (≥2/6) Two_DLT ≥2 of 3-6 Patients have DLT? Expand_Cohort->Evaluate_DLT Escalate_Dose->Enroll_Cohort End End MTD_Exceeded->End

Caption: 3+3 Dose-escalation study design workflow.

References

Navigating Experimental Variability with TAS-114: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for troubleshooting and understanding potential sources of experimental variability when working with TAS-114, a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD). By anticipating and addressing these variables, researchers can enhance the reproducibility and reliability of their findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active, dual inhibitor of dUTPase and DPD.[1] Its primary function is to enhance the therapeutic efficacy of fluoropyrimidine-based chemotherapies, such as 5-fluorouracil (B62378) (5-FU) and its prodrugs (e.g., capecitabine). It achieves this through a two-pronged approach:

  • DPD Inhibition: this compound inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-FU. This inhibition increases the bioavailability and prolongs the half-life of 5-FU.

  • dUTPase Inhibition: By inhibiting deoxyuridine triphosphatase (dUTPase), this compound promotes the misincorporation of 5-fluorodeoxyuridine triphosphate (FdUTP) and deoxyuridine triphosphate (dUTP) into DNA. This leads to DNA damage and subsequent cancer cell death.

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. Stock solutions are typically prepared in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions at -80°C to be used within six months.[2] Avoid repeated freeze-thaw cycles by preparing aliquots. For in vivo studies, freshly prepared formulations are recommended.

Q3: I am observing inconsistent results in my in vitro experiments. What are the potential causes?

A3: Inconsistent in vitro results with this compound can stem from several factors. These include variability in cell lines (including passage number and confluency), issues with compound stability and solubility, and inconsistencies in experimental protocols. Refer to the Troubleshooting Guide for detailed insights.

Q4: How does the expression of DPD and dUTPase in cancer cell lines affect this compound's efficacy?

A4: The expression levels of DPD and dUTPase are critical determinants of cellular response to this compound in combination with fluoropyrimidines. High levels of DPD can lead to rapid degradation of 5-FU, reducing its effective concentration. Similarly, high dUTPase levels can counteract the intended effect of this compound by preventing the accumulation of dUTP and FdUTP. Therefore, variability in the expression of these enzymes across different cell lines, or even within the same cell line under different culture conditions, can be a significant source of experimental variability.

Troubleshooting Guides

This section provides detailed guidance on identifying and resolving common issues encountered during experiments with this compound.

In Vitro Experimental Variability
Observed Problem Potential Cause Troubleshooting Steps
High variability in IC50 values between experiments 1. Cell Passage Number: High passage numbers can lead to genetic and phenotypic drift, altering drug sensitivity.[2][3][4]- Use cells within a consistent and low passage number range (ideally <20 passages from a validated stock).- Regularly authenticate cell lines.
2. Cell Confluency: Cell density at the time of treatment can influence drug efficacy.[5]- Standardize seeding density to ensure consistent confluency at the start of treatment.- For anti-proliferative effects, aim for 30-50% confluency to allow for growth.[6]
3. This compound Stock Solution Integrity: Degradation or precipitation of the compound.- Prepare fresh stock solutions regularly and store them properly in aliquots at -80°C.[2]- Visually inspect for precipitation before use.
Lower than expected potency of this compound 1. Compound Adsorption: this compound, as a sulfonamide-containing molecule, may adsorb to plastic labware.[7][8]- Use low-binding plates and pipette tips.- Consider pre-treating labware with a blocking agent like bovine serum albumin (BSA).
2. Instability in Media: this compound may degrade in cell culture media over the course of the experiment.[9]- Assess the stability of this compound in your specific cell culture medium at 37°C over the experimental duration.- Minimize the time the compound is in the media before and during the assay.
3. High dUTPase/DPD Expression: The chosen cell line may have high endogenous levels of the target enzymes.- Profile the expression levels of dUTPase and DPD in your cell line(s) of interest.- Consider using cell lines with known low expression or using siRNA to knockdown the enzymes as a control.
Inconsistent Enzyme Inhibition Assay Results 1. Substrate Concentration: Incorrect substrate concentration relative to the Km can affect inhibitor potency determination.- Determine the Km of the substrate for your specific enzyme preparation and assay conditions.- Use a substrate concentration at or below the Km for competitive inhibitors.
2. Enzyme Instability: The enzyme may lose activity during the assay.- Perform a time-course experiment to ensure the reaction is linear over the chosen time frame.- Keep the enzyme on ice and use it promptly after dilution.
3. Buffer Conditions: pH and ionic strength can influence enzyme activity and inhibitor binding.- Optimize and standardize the buffer conditions for your assay.
In Vivo Experimental Variability
Observed Problem Potential Cause Troubleshooting Steps
High variability in tumor growth inhibition 1. Inconsistent Formulation: Precipitation or uneven suspension of this compound in the vehicle.- Follow a validated formulation protocol precisely. Sonication may be required to aid dissolution.[2]- Prepare the formulation fresh for each dosing.
2. Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion between individual animals.- Ensure consistent dosing technique and timing.- Use a sufficient number of animals per group to account for inter-individual variability.
3. Tumor Heterogeneity: Variation in the expression of DPD and dUTPase within the xenograft tumors.- Characterize the expression of DPD and dUTPase in the tumor model.- Consider using well-characterized and homogeneous tumor models.
Unexpected Toxicity 1. Dosing Errors: Incorrect calculation or administration of the dose.- Double-check all dose calculations and ensure accurate administration volumes.
2. Enhanced 5-FU Toxicity: this compound can significantly increase the toxicity of co-administered fluoropyrimidines.- Carefully titrate the doses of both this compound and the fluoropyrimidine in pilot studies to determine the maximum tolerated dose (MTD) of the combination.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line(s)Conditions
IC50 (dUTPase inhibition)~10 µMHeLa cell extract30 min incubation at 37°C
Ki (dUTPase)0.13 µmol/LHuman dUTPaseCompetitive inhibition
DPD InhibitionConcentration-dependentHuman liver S9 fraction-
Cytotoxicity EnhancementClearly increased with FdUrd and 5-FUVarious cancer cell lines72-hour treatment

Table 2: In Vivo Experimental Parameters for this compound

ParameterDetailsAnimal Model
Dosing RouteOralMice
Formulation Vehicle10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline-
Dose Range37.5 - 1200 mg/kg/dayBALB/c nude mice with MX-1 xenografts

Detailed Methodologies

Cell-Based Cytotoxicity Assay
  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the co-administered fluoropyrimidine (e.g., 5-FU or FdUrd) in the appropriate cell culture medium.

  • Treatment: Treat the cells with the compounds, including single agents and combinations, for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

dUTPase Inhibition Assay (Malachite Green Assay)
  • Reaction Setup: In a 96-well plate, combine recombinant human dUTPase enzyme, assay buffer (containing MgCl2), and varying concentrations of this compound.

  • Initiation: Start the reaction by adding the substrate, dUTP.

  • Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Detection: Stop the reaction and add a malachite green reagent that detects the inorganic pyrophosphate (PPi) released during the reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).

  • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

Visualizations

Signaling Pathway of this compound and 5-FU

TAS114_5FU_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 5-FU_prodrug 5-FU Prodrug (e.g., Capecitabine) 5-FU 5-FU 5-FU_prodrug->5-FU Metabolism FdUMP FdUMP 5-FU->FdUMP Metabolism DPD DPD 5-FU->DPD FdUTP FdUTP FdUMP->FdUTP Phosphorylation TS Thymidylate Synthase (TS) FdUMP->TS DNA_Polymerase DNA Polymerase FdUTP->DNA_Polymerase dUMP dUMP dUTP dUTP dUMP->dUTP Phosphorylation dUMP->TS dTMP dTMP dUTPase dUTPase dUTP->dUTPase dUTP->DNA_Polymerase TS->dTMP dUTPase->dUMP DNA DNA DNA_Polymerase->DNA Incorporation DNA_Damage DNA Damage & Cell Death DNA->DNA_Damage This compound This compound This compound->dUTPase Inhibition This compound->DPD Inhibition Inactive_Metabolites Inactive Metabolites DPD->Inactive_Metabolites Catabolism

Caption: Mechanism of action of this compound in combination with 5-FU.

Experimental Workflow for In Vitro Cytotoxicity Assay

cytotoxicity_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (24h) seed_cells->incubate_overnight treat_cells Treat cells with compounds incubate_overnight->treat_cells prepare_compounds Prepare serial dilutions of this compound and 5-FU prepare_compounds->treat_cells incubate_treatment Incubate for 72h treat_cells->incubate_treatment add_reagent Add viability reagent (e.g., MTT) incubate_treatment->add_reagent incubate_reagent Incubate (2-4h) add_reagent->incubate_reagent read_plate Read absorbance/ luminescence incubate_reagent->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: A typical workflow for an in vitro cytotoxicity assay.

Logical Relationship for Troubleshooting High IC50 Variability

troubleshooting_ic50 problem High IC50 Variability check_cells Check Cell Culture Practices problem->check_cells check_compound Check Compound Handling problem->check_compound check_assay Check Assay Protocol problem->check_assay passage Consistent Passage Number? check_cells->passage stock Fresh Stock Solution? check_compound->stock timing Consistent Incubation Times? check_assay->timing confluency Standardized Confluency? passage->confluency Yes solution_passage Use low, consistent passage number passage->solution_passage No solution_confluency Standardize seeding density confluency->solution_confluency No adsorption Using Low-Binding Plates? stock->adsorption Yes solution_stock Prepare fresh aliquots stock->solution_stock No solution_adsorption Switch to low-binding labware adsorption->solution_adsorption No reagent_quality Reagent Quality Control? timing->reagent_quality Yes solution_timing Ensure precise timing timing->solution_timing No solution_reagent Use fresh, validated reagents reagent_quality->solution_reagent No

Caption: A decision tree for troubleshooting high IC50 variability.

References

Tas-114 Technical Support Center: Minimizing Off-Target Effects in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tas-114. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a focus on minimizing and troubleshooting potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound and its mechanism of action?

A1: this compound is a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD).[1][2] Its primary mechanism of action is to enhance the anti-tumor efficacy of fluoropyrimidine-based chemotherapies such as 5-fluorouracil (B62378) (5-FU), capecitabine, and S-1.[1][3][4] this compound achieves this by:

  • DPD Inhibition: DPD is the primary enzyme responsible for the catabolism of 5-FU. By inhibiting DPD, this compound increases the bioavailability and plasma levels of 5-FU.[1]

  • dUTPase Inhibition: dUTPase prevents the incorporation of uracil (B121893) into DNA. By inhibiting dUTPase, this compound promotes the misincorporation of 5-FU's active metabolites (like FdUTP) and dUTP into the DNA of cancer cells, leading to DNA damage and cell death.[1][3]

Q2: What are the potential "off-target effects" of this compound in a preclinical experimental setting?

A2: In the context of preclinical research, "off-target effects" for this compound can refer to several phenomena:

  • Non-specific Cytotoxicity: At high concentrations, this compound may induce cell death through mechanisms unrelated to dUTPase or DPD inhibition. It is crucial to determine the optimal concentration range in your specific cell line.

  • Unintended Enzyme Inhibition: While this compound is reported to be selective for dUTPase and DPD, it is good practice to consider the possibility of interactions with other cellular enzymes, especially at higher concentrations.

  • Confounding Effects of Dual Inhibition: The dual-inhibitor nature of this compound can complicate data interpretation. It is important to design experiments that can distinguish between the effects of dUTPase inhibition, DPD inhibition, and the combined effect.

  • Alteration of Nucleotide Pools: Beyond its direct enzymatic inhibition, this compound can cause significant shifts in cellular nucleotide pools, which might have broader, indirect consequences on cellular metabolism and signaling.

Q3: How can I minimize the risk of off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are some key strategies:

  • Use the Lowest Effective Concentration: Titrate this compound in your experimental system to determine the lowest concentration that achieves the desired on-target effect (e.g., potentiation of 5-FU cytotoxicity).

  • Include Appropriate Controls: A comprehensive set of controls is essential. This should include a vehicle control, this compound alone, the fluoropyrimidine drug alone, and the combination.

  • Validate On-Target Engagement: Whenever possible, confirm that this compound is engaging with its intended targets in your experimental system. This can be done through biochemical or cellular assays.

  • Consider the Experimental Model: The expression levels of dUTPase and DPD can vary significantly between different cell lines and tissues. Characterize your model system to ensure it is appropriate for your study.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Troubleshooting Steps
High levels of cytotoxicity with this compound alone. Off-target toxicity or excessive on-target effect in a sensitive cell line.1. Perform a dose-response curve to determine the IC50 of this compound alone. 2. Use a concentration well below the IC50 for combination studies. 3. Assess markers of general cellular stress to investigate non-specific toxicity.
Inconsistent potentiation of fluoropyrimidine cytotoxicity. Suboptimal concentrations of this compound or the fluoropyrimidine; variability in cell culture conditions.1. Optimize the concentrations of both this compound and the fluoropyrimidine drug in a matrix format. 2. Ensure consistent cell seeding densities and incubation times. 3. Check for degradation of this compound or the fluoropyrimidine in your culture media over the course of the experiment.
Unexpected phenotypic changes unrelated to DNA damage. Potential off-target effects on other cellular pathways.1. Conduct a literature search for known off-targets of similar chemical scaffolds. 2. Use pathway analysis tools to investigate potential signaling pathways affected. 3. Employ a rescue experiment by overexpressing a drug-resistant mutant of the intended target.
Difficulty distinguishing between dUTPase and DPD inhibition effects. The dual nature of the inhibitor.1. Use a potent and specific DPD inhibitor (e.g., gimeracil) as a control to isolate the effects of DPD inhibition.[1] 2. If available, use cell lines with known differences in dUTPase or DPD expression. 3. Measure the direct downstream markers of each enzyme's activity (e.g., dUTP levels for dUTPase, 5-FU catabolites for DPD).

Data Presentation

Table 1: Recommended Concentration Ranges for In Vitro Experiments

Parameter Value Context Reference
In Vitro Cytotoxicity Enhancement1 - 10 µMTo increase the cytotoxicity of 5-FU and FdUrd in various cancer cell lines.[5]
Intrinsic ActivityLittle intrinsic activity at 10 µMThis compound alone shows minimal cytotoxicity at this concentration in several cancer cell lines.[1]

Experimental Protocols

Protocol 1: Determining On-Target dUTPase Inhibition in Cell Extracts

Objective: To confirm that this compound is inhibiting dUTPase activity in a cellular context.

Methodology:

  • Preparation of Cell Extract:

    • Culture cells of interest (e.g., HeLa) to 80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., 10 mmol/L Tris-HCl pH 7.5, 4 mmol/L MgCl₂, 2 mmol/L 2-mercaptoethanol, protease and phosphatase inhibitors).

    • Sonicate the cell suspension on ice to lyse the cells.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

    • Collect the supernatant, which contains the cell extract. Determine the protein concentration using a standard method (e.g., BCA assay).

  • dUTPase Activity Assay:

    • Prepare a reaction mixture containing the cell extract, a known concentration of dUTP (e.g., 1 µM), and either this compound (at various concentrations) or a vehicle control (e.g., DMSO).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

    • Terminate the reaction (e.g., by heat inactivation or addition of EDTA).

    • Analyze the reaction products by a suitable method, such as HPLC, to quantify the amount of dUMP produced from dUTP hydrolysis.

  • Data Analysis:

    • Calculate the percentage of dUTPase inhibition by comparing the amount of dUMP produced in the presence of this compound to the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Protocol 2: Assessing Cellular Target Engagement with a Thermal Shift Assay (CETSA)

Objective: To demonstrate that this compound binds to its target protein (dUTPase) in intact cells.

Methodology:

  • Cell Treatment:

    • Culture cells to a suitable density in multi-well plates.

    • Treat the cells with various concentrations of this compound or a vehicle control for a specific duration (e.g., 1-2 hours).

  • Thermal Challenge:

    • Heat the plates at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

    • Immediately cool the plates on ice.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells using a suitable lysis buffer with protease and phosphatase inhibitors.

    • Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of soluble dUTPase in the supernatant using a specific antibody and a suitable detection method (e.g., Western blot or ELISA).

  • Data Analysis:

    • Plot the amount of soluble dUTPase as a function of temperature for both vehicle- and this compound-treated cells.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Visualizations

Tas114_Mechanism_of_Action cluster_0 Fluoropyrimidine Metabolism cluster_1 This compound Action cluster_2 Cellular Consequences Capecitabine Capecitabine (or other 5-FU prodrug) FU 5-Fluorouracil (5-FU) Capecitabine->FU Metabolism FdUTP FdUTP FU->FdUTP Anabolism FU_catabolism 5-FU Catabolism (Inactive Metabolites) FU->FU_catabolism Catabolism by DPD DNA_incorp FdUTP Misincorporation into DNA FdUTP->DNA_incorp Tas114 This compound DPD DPD Tas114->DPD Inhibits dUTPase dUTPase Tas114->dUTPase Inhibits dUTPase->FdUTP Hydrolyzes DNA_damage DNA Damage DNA_incorp->DNA_damage Cell_death Cancer Cell Death DNA_damage->Cell_death

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow start Unexpected Experimental Result (e.g., high toxicity, inconsistent data) check_conc Is the this compound concentration optimized and as low as effective? start->check_conc check_controls Are all necessary controls included (vehicle, single agents, combination)? check_conc->check_controls Yes refine_protocol Refine experimental protocol: - Adjust concentrations - Modify incubation times - Use alternative cell line check_conc->refine_protocol No check_model Is the cell model well-characterized for dUTPase and DPD expression? check_controls->check_model Yes check_controls->refine_protocol No on_target_assay Perform on-target validation assays (e.g., dUTPase activity, CETSA). check_model->on_target_assay Yes check_model->refine_protocol No off_target_investigation Investigate potential off-targets: - Literature search - Pathway analysis on_target_assay->off_target_investigation On-target effect confirmed, but unexpected phenotype persists on_target_assay->refine_protocol On-target effect not confirmed interpret_data Interpret data in the context of on-target and potential off-target effects on_target_assay->interpret_data On-target effect confirmed, phenotype explained off_target_investigation->interpret_data refine_protocol->start Re-run experiment

Caption: Troubleshooting workflow for this compound experiments.

References

dealing with unexpected side effects of Tas-114 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tas-114 in cell culture experiments.

FAQs: Understanding this compound

Q1: What is the primary mechanism of action of this compound in a cell culture setting?

This compound is a dual inhibitor of deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD). In a research context, its principal function is to enhance the cytotoxic effects of fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU) and its prodrugs (e.g., capecitabine) or analogs like 2'-deoxy-5-fluorouridine (FdUrd).[1][2][3] By inhibiting dUTPase, this compound leads to an accumulation of dUTP and the 5-FU metabolite, 5-fluoro-dUTP (FdUTP).[4][5] This increases the misincorporation of uracil (B121893) and 5-FU into DNA, leading to DNA damage and enhanced cell death in cancer cells undergoing DNA replication.[4][5][6]

Q2: Does this compound have cytotoxic effects on its own?

No, this compound has been observed to have little to no intrinsic cytotoxic activity when used as a monotherapy in cell culture.[2][3] Its therapeutic benefit is realized when used in combination with fluoropyrimidines to potentiate their anticancer effects.

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For experimental use, it is advisable to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM). This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Q4: In which cancer cell lines has this compound been shown to enhance fluoropyrimidine cytotoxicity?

The potentiation of fluoropyrimidine-induced cytotoxicity by this compound has been demonstrated in a variety of cancer cell lines, including HeLa (cervical cancer), NUGC-4 (gastric cancer), NCI-H441 (lung cancer), HT-29 (colorectal cancer), CFPAC-1 (pancreatic cancer), and MCF-7 (breast cancer).[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during cell culture experiments with this compound.

Issue 1: No significant enhancement of 5-FU/FdUrd cytotoxicity is observed.
Potential Cause Recommended Solution
Suboptimal Concentration of this compound Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Concentrations in the range of 1-10 µM have been shown to be effective.[1]
Incorrect Timing of Treatment Co-administration of this compound and the fluoropyrimidine is crucial. If cells are pre-treated with this compound for an extended period before the addition of the fluoropyrimidine, the effect might be diminished. It is recommended to add both agents simultaneously or with a short pre-incubation time with this compound.
Low Proliferative Rate of Cells The mechanism of this compound-mediated enhancement of cytotoxicity is dependent on DNA replication. Ensure that your cells are in a logarithmic growth phase during the experiment. Cells that are confluent or have a slow doubling time may show a reduced effect.
Degradation of this compound in Culture Medium For long-term experiments (e.g., > 72 hours), consider replenishing the medium with fresh this compound and the fluoropyrimidine to maintain their effective concentrations.
Cell Line Insensitivity While effective in many cell lines, the degree of potentiation can vary. This may be due to differences in nucleotide metabolism or DNA repair pathway efficiencies.[5] Consider testing a panel of cell lines if the primary line is unresponsive.
Issue 2: Unexpectedly high levels of cytotoxicity are observed with this compound alone.
Potential Cause Recommended Solution
Solvent Toxicity Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). Prepare a vehicle control with the same concentration of DMSO to assess its effect.
Contamination of this compound Stock If possible, verify the purity of your this compound compound. If contamination is suspected, obtain a new batch of the inhibitor.
Cell Line Hypersensitivity In rare cases, a particular cell line might be exquisitely sensitive to disruptions in nucleotide metabolism. Perform a dose-response experiment with this compound alone, starting from a very low concentration, to determine its intrinsic IC50 in your cell line.
Issue 3: Changes in cell morphology are observed in the absence of significant cell death.
Potential Cause Recommended Solution
Cellular Stress Response Inhibition of dUTPase can disrupt the balance of the nucleotide pool, which may induce a cellular stress response. This can manifest as changes in cell shape, such as rounding or elongation.[7] Document these morphological changes with microscopy.
Effects on Cell Adhesion Alterations in the intracellular environment could potentially impact cell adhesion properties. If cells appear to be detaching without signs of apoptosis or necrosis, investigate the expression of adhesion molecules.
Off-Target Effects While the primary targets of this compound are well-defined, off-target effects, though not widely reported in vitro, cannot be entirely ruled out. If morphological changes are a concern, consider performing assays to investigate other cellular pathways.

Data Presentation

Table 1: Representative Enhancement of 5-Fluorouracil (5-FU) Cytotoxicity by this compound in Various Cancer Cell Lines.

Note: The following IC50 values are illustrative and compiled from multiple sources to demonstrate the expected potentiation effect. Actual values will vary depending on the specific experimental conditions and cell line.

Cell Line5-FU IC50 (µM) - Alone5-FU IC50 (µM) - with this compound (10 µM)Fold Enhancement
HT-29 (Colon)~8.0~2.5~3.2
MCF-7 (Breast)~5.0~1.5~3.3
NCI-H441 (Lung)~12.0~4.0~3.0
HeLa (Cervical)~2.0~0.6~3.3

Experimental Protocols

Protocol 1: Determining the Potentiation of 5-FU Cytotoxicity by this compound
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of 5-FU in cell culture medium. For each 5-FU concentration, prepare two sets of wells: one with 5-FU alone and one with 5-FU in combination with a fixed concentration of this compound (e.g., 10 µM). Include a vehicle control (DMSO) and a this compound alone control.

  • Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assay: Assess cell viability using a suitable method, such as the MTT or PrestoBlue™ assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 values for 5-FU alone and in combination with this compound using a non-linear regression analysis.

Protocol 2: Western Blot Analysis of DNA Damage Marker γH2AX
  • Cell Treatment: Seed cells in 6-well plates and treat with 5-FU, this compound, the combination of both, or a vehicle control for 24-48 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) (γH2AX) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

TAS114_Mechanism cluster_0 Nucleotide Metabolism cluster_1 5-FU Metabolism & Action cluster_2 DNA Synthesis & Damage dUMP dUMP TS Thymidylate Synthase dUMP->TS dUTP dUTP dUTPase dUTPase dUTP->dUTPase DNA DNA dUTP->DNA Misincorporation dTTP dTTP dTTP->DNA Incorporation TS->dTTP dUTPase->dUMP FU 5-FU FdUrd FdUrd FU->FdUrd FdUMP FdUMP FdUrd->FdUMP FdUMP->TS Inhibition FdUTP FdUTP FdUMP->FdUTP FdUTP->DNA Misincorporation DNA_damage DNA Damage & Cell Death DNA->DNA_damage Tas114 This compound Tas114->dUTPase Inhibition

Caption: Mechanism of this compound in enhancing fluoropyrimidine-induced cytotoxicity.

Troubleshooting_Workflow Start Start: Unexpected Result with this compound Issue Define the Issue Start->Issue NoEffect No Cytotoxicity Enhancement Issue->NoEffect No Potentiation HighToxicity High Toxicity of This compound Alone Issue->HighToxicity Unexpected Toxicity MorphologyChange Morphological Changes Issue->MorphologyChange Altered Morphology CheckConc Verify this compound & 5-FU Concentrations NoEffect->CheckConc CheckSolvent Verify DMSO Concentration HighToxicity->CheckSolvent DocumentChanges Microscopy Documentation MorphologyChange->DocumentChanges CheckTiming Review Treatment Timing CheckConc->CheckTiming CheckCells Assess Cell Health & Proliferation CheckTiming->CheckCells CheckStability Consider Compound Stability CheckCells->CheckStability Result1 Optimize Protocol & Re-evaluate CheckStability->Result1 CheckPurity Assess this compound Purity CheckSolvent->CheckPurity CheckSensitivity Determine Intrinsic IC50 CheckPurity->CheckSensitivity Result2 Use Appropriate Controls & Re-evaluate CheckSensitivity->Result2 AssessStress Investigate Stress Markers DocumentChanges->AssessStress AssessAdhesion Evaluate Adhesion Properties AssessStress->AssessAdhesion Result3 Characterize Phenotype AssessAdhesion->Result3

Caption: A logical workflow for troubleshooting unexpected results with this compound.

Signaling_Pathway FU Fluoropyrimidines (e.g., 5-FU, FdUrd) TS Thymidylate Synthase FU->TS Inhibits dUTP_pool Increased dUTP & FdUTP pools FU->dUTP_pool Metabolized to FdUTP Tas114 This compound dUTPase dUTPase Tas114->dUTPase Inhibits dUTPase->dUTP_pool Reduces dTTP_pool Decreased dTTP pool TS->dTTP_pool Reduces Uracil_Misincorp Uracil/5-FU Misincorporation into DNA dUTP_pool->Uracil_Misincorp dTTP_pool->Uracil_Misincorp Enhances Replication_Stress Replication Stress Uracil_Misincorp->Replication_Stress DNA_Damage DNA Strand Breaks Replication_Stress->DNA_Damage Cell_Death Apoptosis / Cell Death DNA_Damage->Cell_Death

Caption: Signaling pathway of this compound and fluoropyrimidines leading to cell death.

References

Technical Support Center: TAS-114 (Dainirixin) Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TAS-114 (Dainirixin). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help mitigate artifacts and ensure data integrity in cell-based assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound, also known as Dainirixin, is a dual-function small molecule. Its primary mechanisms are:

  • CXCR2 Antagonism : It is an antagonist of the C-X-C motif chemokine receptor 2 (CXCR2), a G-protein coupled receptor (GPCR) predominantly expressed on neutrophils and other immune cells.[1][2] By blocking CXCR2, this compound inhibits neutrophil migration and activation, which are key events in inflammation.[2][3]

  • dUTPase/DPD Inhibition : this compound also acts as a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD).[4][5][6] This activity is primarily relevant in oncology, where it's used to enhance the efficacy and reduce the toxicity of fluoropyrimidine-based chemotherapies like 5-Fluorouracil (5-FU).[5][6][7]

Q2: I am not seeing any cytotoxic effects with this compound alone. Is this expected?

A2: Yes, this is often expected. As a dUTPase inhibitor, this compound has little intrinsic cytotoxic activity on its own.[6] Its primary role in this context is to enhance the DNA-damaging effects of fluoropyrimidines like 5-FU by promoting the misincorporation of fluorodeoxyuridine triphosphate (FdUTP) and deoxyuridine triphosphate (dUTP) into DNA.[5][7] Significant cytotoxicity is typically observed only when this compound is co-administered with a fluoropyrimidine chemotherapeutic agent.[4][6]

Q3: What cell types are most appropriate for studying the CXCR2 antagonist activity of this compound?

A3: The most relevant cell types are those with high endogenous expression of CXCR2. These include:

  • Neutrophils (human or murine)

  • Monocytes

  • Cell lines engineered to overexpress human CXCR2 (e.g., CHO-K1 or HEK293 cells).[8] Using cells that do not express CXCR2 can serve as an excellent negative control to demonstrate the specificity of the compound's effects.

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For cell-based assays, it is critical to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts and cytotoxicity. Stock solutions should be stored at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments, helping you to identify and resolve potential artifacts.

Issue 1: High background or false positives in fluorescence-based assays (e.g., Calcium Flux, High-Content Screening).
  • Question: My fluorescence readings are high in wells treated with this compound, even in my negative controls. What could be the cause?

  • Answer: This is a common artifact in fluorescence-based assays and can be caused by several factors.[9][10]

    • Potential Cause 1: Compound Autofluorescence. Small molecules can inherently fluoresce at the excitation/emission wavelengths used in the assay.

      • Troubleshooting Step: Run a control plate containing only this compound in assay buffer (without cells or fluorescent dyes). Measure the fluorescence at the same wavelengths used in your experiment. If you detect a signal, the compound is autofluorescent.

      • Solution: If autofluorescence is confirmed, consider using a different fluorescent dye with a red-shifted spectrum, as compound fluorescence is less common at higher wavelengths.[10] Alternatively, a non-fluorescence-based orthogonal assay, such as a label-free dynamic mass redistribution (DMR) assay, could be used for confirmation.[11]

    • Potential Cause 2: Cytotoxicity. At high concentrations, the compound may induce cell death, leading to compromised membrane integrity and non-specific uptake of fluorescent dyes or release of intracellular contents that interfere with the assay.

      • Troubleshooting Step: Perform a standard cytotoxicity assay (e.g., LDH release or a live/dead stain) using the same concentrations of this compound and incubation times as your primary assay.

      • Solution: If cytotoxicity is observed, perform your primary assay at non-toxic concentrations of this compound.

Issue 2: Inconsistent or poor results in neutrophil chemotaxis assays.
  • Question: I am not observing a clear inhibitory effect of this compound on chemoattractant-induced cell migration. Why might this be?

  • Answer: Chemotaxis assays are complex and sensitive to several experimental variables.[12][13]

    • Potential Cause 1: Suboptimal Chemoattractant Gradient. The concentration of the chemoattractant (e.g., IL-8/CXCL8 for human CXCR2) may be too high, creating such a strong signal that the inhibitory effect of this compound is masked.

      • Troubleshooting Step: Perform a dose-response curve for your chemoattractant to determine the EC50 or EC80 concentration.

      • Solution: Use the determined EC50-EC80 concentration of the chemoattractant in your inhibition assays. This ensures the assay window is sensitive enough to detect inhibition.

    • Potential Cause 2: Presence of Unwanted Chemoattractants. Serum is a potent chemoattractant and its presence in the assay medium will mask the specific effect of your chosen chemokine.[14][15]

      • Troubleshooting Step: Review your protocol to ensure that both the cells (in the top chamber) and the chemoattractant (in the bottom chamber) are diluted in serum-free media.

      • Solution: Starve the cells in serum-free or low-serum (e.g., 0.5%) medium for 4-24 hours before the assay.[15][16] Conduct the entire assay in serum-free medium.

    • Potential Cause 3: Incorrect Membrane Pore Size. If the pore size of the Boyden chamber insert is too large, cells may passively drop through, leading to high background migration. If it's too small, active migration will be impeded.[13]

      • Troubleshooting Step: Check the recommended pore size for your cell type. For neutrophils, a 3 µm or 5 µm pore size is typically recommended.

      • Solution: Select the appropriate pore size based on cell type. Ensure cells must actively rearrange their cytoskeleton to migrate, preventing passive movement.[14]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations for this compound (Dainirixin) in various assays. Note that IC50 values are highly dependent on experimental conditions.[17][18]

TargetAssay TypeCell Line / SystemInhibitory ConcentrationReference
CXCR2 IL-8 Induced Calcium MobilizationCHO-K1 cells expressing human CXCR2pA2 = 7.52[8]
CXCR2 Receptor BindingN/AIC50 = 12.5 nM[8]
CXCR1 Receptor BindingN/AIC50 = 977 nM[8]
CD11b Expression Neutrophil ActivationIsolated Rat Whole BloodIC50 = 890 nM[8]
dUTPase/DPD Enzyme Inhibition / Cytotoxicity EnhancementVarious Cancer Cell Lines1-10 µM (enhances 5-FU cytotoxicity)[4]
Experimental Protocols
Protocol 1: Calcium Flux Assay for CXCR2 Inhibition

This protocol is for measuring the inhibition of IL-8 (CXCL8)-induced calcium mobilization in HEK293 cells stably expressing human CXCR2.

  • Cell Preparation:

    • Seed HEK293-CXCR2 cells into a 96-well, black-walled, clear-bottom microplate at a density that will yield a confluent monolayer on the day of the assay. Culture overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. Often, an equal volume of 2X loading buffer is added directly to the cell culture medium.

    • Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.

  • Compound Preparation & Incubation:

    • Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

    • Gently wash the cells with assay buffer to remove extracellular dye.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include "vehicle control" (e.g., 0.1% DMSO) and "no stimulant" wells.

  • Signal Measurement:

    • Place the plate into a fluorescence plate reader equipped with injectors (e.g., FlexStation).

    • Set the reader to record a baseline fluorescence signal for 15-20 seconds.

    • Inject the CXCR2 agonist (e.g., IL-8/CXCL8 at a pre-determined EC80 concentration) into the wells.

    • Immediately continue recording the fluorescence signal for an additional 90-180 seconds to capture the transient calcium peak.[19][20][21]

  • Data Analysis:

    • Calculate the response as the difference between the peak fluorescence and the baseline fluorescence.

    • Normalize the data to the vehicle control (100% response) and no stimulant control (0% response).

    • Plot the normalized response against the log concentration of this compound and fit to a four-parameter logistic equation to determine the IC50 value.[22]

Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes the inhibition of neutrophil migration towards a chemoattractant.

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh human peripheral blood using a standard method such as density gradient centrifugation (e.g., Ficoll-Paque followed by dextran (B179266) sedimentation).

    • Resuspend the isolated neutrophils in serum-free RPMI medium at a concentration of 1-2 x 10^6 cells/mL.

  • Assay Setup:

    • Add 150 µL of serum-free medium containing the chemoattractant (e.g., IL-8/CXCL8 at its EC50) to the lower wells of a 96-well chemotaxis plate.[15] For negative controls, add medium without chemoattractant.

    • Place the 5 µm pore size membrane inserts into the wells, ensuring no air bubbles are trapped.

  • Treatment and Incubation:

    • In a separate tube, pre-incubate the neutrophil suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

    • Add 50 µL of the treated cell suspension to the top of each insert.[15]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • Quantification of Migration:

    • Carefully remove the inserts. Gently wipe the top of the membrane with a cotton swab to remove non-migrated cells.

    • Quantify the migrated cells in the lower chamber. This can be done by:

      • Fluorescence: Lyse the cells in the bottom well and add a DNA-intercalating dye (e.g., CyQUANT GR). Read fluorescence on a plate reader. Create a standard curve to correlate fluorescence with cell number.

      • Microscopy: Fix and stain the membrane and count the number of migrated cells in several fields of view using a microscope.

  • Data Analysis:

    • Subtract the number of cells that migrated in the negative control (no chemoattractant) from all other readings.

    • Normalize the data to the vehicle control (100% migration).

    • Plot the normalized migration against the log concentration of this compound to determine the IC50.

Visualizations

Signaling and Experimental Workflows

CXCR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CXCR2 CXCR2 (GPCR) G_protein Gαi/βγ CXCR2->G_protein Ligand Binding (e.g., CXCL8) PLC PLCβ G_protein->PLC PI3K PI3K G_protein->PI3K Ras_MAPK Ras/MAPK Pathway G_protein->Ras_MAPK IP3_DAG IP3 + DAG PLC->IP3_DAG PIP3 PIP3 PI3K->PIP3 Ca_release Ca²⁺ Release IP3_DAG->Ca_release Cell_Response Cellular Responses: - Chemotaxis - Adhesion - Degranulation Ca_release->Cell_Response Akt Akt PIP3->Akt Akt->Cell_Response Ras_MAPK->Cell_Response TAS114 This compound (Dainirixin) TAS114->CXCR2 Antagonist

Caption: Simplified CXCR2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_planning Phase 1: Assay Development cluster_screening Phase 2: Compound Screening cluster_artifact Phase 3: Artifact Assessment cluster_confirmation Phase 4: Confirmation A1 Select Primary Assay (e.g., Calcium Flux) A2 Optimize Conditions (Cell Density, Agonist EC50) A1->A2 B1 Perform Primary Assay with this compound Dose-Response A2->B1 B2 Calculate IC50 B1->B2 C1 Autofluorescence Check (Compound alone, no cells/dye) B2->C1 C2 Cytotoxicity Assay (Same concentrations & time) C3 Counter-Screen (CXCR2-negative cell line) D1 Orthogonal Assay (e.g., Chemotaxis Assay) C3->D1 D2 Confirm IC50 & Specificity D1->D2 end end D2->end Validated Hit

Caption: Experimental workflow for hit validation and artifact identification.

Troubleshooting_Tree start Inconsistent or Unexpected Assay Results? q1 Is the assay fluorescence-based? start->q1 q2 Is it a chemotaxis assay? start->q2 q3 Is unexpected cytotoxicity observed? start->q3 a1_yes Check for Compound Autofluorescence. Run 'compound only' control. q1->a1_yes Yes a1_no Proceed to other checks. q1->a1_no No a2_yes 1. Confirm serum-free media. 2. Verify chemoattractant EC50. 3. Check membrane pore size. q2->a2_yes Yes a2_no Proceed to other checks. q2->a2_no No a3_yes 1. Lower this compound concentration. 2. Reduce incubation time. 3. Check DMSO concentration. q3->a3_yes Yes a3_no Results likely due to primary pharmacology. q3->a3_no No

Caption: Decision tree for troubleshooting common issues in this compound assays.

References

Navigating the Bioavailability of TAS-114 in Animal Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering challenges with the oral bioavailability of TAS-114 in animal studies. This compound, an orally active dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD), is a critical component in enhancing the efficacy of fluoropyrimidine-based chemotherapies.[1][2][3] Understanding and optimizing its bioavailability is paramount for obtaining reliable and reproducible results in preclinical research.

This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues related to this compound's absorption and metabolism.

Troubleshooting Guide: Common Bioavailability Issues with this compound

Low or variable oral bioavailability of this compound in animal models can stem from several factors. This section provides a structured approach to identifying and addressing these challenges.

Issue 1: Suboptimal Drug Exposure Despite Correct Dosing

Possible Cause: Poor aqueous solubility of this compound.

Troubleshooting Steps:

  • Solubility Assessment: Determine the kinetic and thermodynamic solubility of your this compound batch in physiologically relevant buffers (pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal (GI) tract environment.

  • Formulation Optimization:

    • Vehicle Selection: For preclinical studies, consider using a vehicle known to enhance the solubility of poorly soluble compounds. Common choices include solutions with co-solvents (e.g., PEG 400, propylene (B89431) glycol), surfactants (e.g., Tween 80, Cremophor EL), or complexing agents (e.g., cyclodextrins).

    • Amorphous Solid Dispersions: If working with a solid dosage form, consider formulating this compound as an amorphous solid dispersion with a suitable polymer carrier (e.g., PVP, HPMC) to improve its dissolution rate and extent.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can also be explored to enhance the absorption of lipophilic drugs.

Issue 2: High Inter-Animal Variability in Plasma Concentrations

Possible Causes:

  • Food effects on absorption.

  • Variability in GI transit time and pH.

  • Genetic polymorphisms in drug-metabolizing enzymes and transporters among animals.

Troubleshooting Steps:

  • Standardize Experimental Conditions:

    • Fasting/Fed State: Conduct studies in either a fasted or fed state and maintain consistency across all animals and study groups. The presence of food can significantly alter the absorption of some drugs.

    • Dosing Time: Administer this compound at the same time each day to minimize circadian variations in physiological processes.

  • Animal Strain and Supplier: Use a consistent and well-characterized strain of animals from a reputable supplier to minimize genetic variability.

  • Group Size: Increase the number of animals per group to improve the statistical power of your study and better account for individual variability.

Issue 3: Decreased this compound Exposure with Repeated Dosing

Possible Cause: Autoinduction of metabolic enzymes. This compound is a known inducer of Cytochrome P450 3A4 (CYP3A4). This can lead to an increased rate of its own metabolism over time, a phenomenon known as autoinduction.

Troubleshooting Steps:

  • Pharmacokinetic Modeling: Conduct a population pharmacokinetic (PPK) analysis to model the time-dependent changes in this compound clearance. This can help quantify the extent of autoinduction.

  • Dose Adjustment: Based on the PPK model, it may be necessary to adjust the dosing regimen (e.g., increase the dose or dosing frequency) over the course of the study to maintain therapeutic drug levels.

  • Co-administration with an Inhibitor: In exploratory studies, co-administration with a known inhibitor of the primary metabolizing enzyme (if identified) could be used to probe the mechanism of clearance, though this may not be a viable long-term strategy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound's bioavailability might be limited?

A1: While specific data on the Biopharmaceutics Classification System (BCS) for this compound is not publicly available, its characteristics as a synthetic small molecule suggest that its bioavailability could be influenced by both its solubility and permeability. A critical factor, especially with repeated administration, is its ability to induce its own metabolism (autoinduction), primarily through the CYP3A4 enzyme.

Q2: How does this compound's role as a DPD inhibitor affect its own pharmacokinetics?

A2: this compound's inhibition of DPD is primarily aimed at increasing the bioavailability of co-administered fluoropyrimidine drugs like 5-FU.[1] There is no direct evidence to suggest that DPD inhibition significantly alters the pharmacokinetics of this compound itself. The main concern for its own bioavailability is its metabolic profile.

Q3: What are the key in vitro assays to perform before starting an animal bioavailability study with this compound?

A3:

  • Solubility studies: To determine its solubility in different pH conditions.

  • Caco-2 permeability assay: To assess its intestinal permeability and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Metabolic stability assay: Using liver microsomes from the animal species to be used in the in vivo study (e.g., rat, mouse, dog) to get a preliminary idea of its metabolic clearance.

Q4: Are there any known drug-drug interactions that could affect the bioavailability of this compound in animal studies?

A4: As a CYP3A4 inducer, this compound has the potential to interact with co-administered drugs that are substrates of this enzyme. Conversely, strong inhibitors or inducers of CYP3A4 co-administered with this compound could alter its plasma concentrations. Researchers should carefully consider any other compounds being administered to the animals.

Experimental Protocols

Protocol 1: In Vitro Solubility Assessment of this compound

Objective: To determine the aqueous solubility of this compound at different pH values mimicking the GI tract.

Materials:

  • This compound powder

  • Phosphate buffered saline (PBS) at pH 1.2, 4.5, and 6.8

  • DMSO (for stock solution)

  • HPLC system with UV detector

  • Shaking incubator

  • Centrifuge

  • 0.45 µm syringe filters

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Add an excess amount of this compound powder to separate vials containing each of the pH buffers.

  • Incubate the vials in a shaking incubator at 37°C for 24 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well)

  • Cell culture medium and reagents

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Control compounds with known permeability (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)

  • P-glycoprotein inhibitor (e.g., verapamil)

  • LC-MS/MS system for quantification

Methodology:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A-B) Permeability: Add this compound solution to the apical (A) side and fresh HBSS to the basolateral (B) side.

  • Basolateral to Apical (B-A) Permeability: Add this compound solution to the basolateral (B) side and fresh HBSS to the apical (A) side.

  • To assess P-gp substrate potential, perform the A-B and B-A permeability assays in the presence and absence of a P-gp inhibitor.

  • Incubate the plates at 37°C with gentle shaking.

  • Collect samples from the receiver compartment at specified time points.

  • Analyze the concentration of this compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Quantitative Data Summary

While specific preclinical pharmacokinetic data for this compound is not widely published, the following table provides a template for organizing and comparing data obtained from your in-house studies.

Table 1: Template for Preclinical Pharmacokinetic Parameters of this compound

ParameterAnimal SpeciesDose (mg/kg) & RouteVehicleCmax (ng/mL)Tmax (h)AUC (ng*h/mL)Bioavailability (%)
Study 1 Rat10 (PO)0.5% HPMCDataDataDataData
Study 2 Mouse10 (PO)PEG 400DataDataDataData
Study 3 Dog5 (PO)CapsuleDataDataDataData
IV Control Rat1 (IV)SalineData-Data100

Data to be filled in by the researcher based on experimental results.

Visualizations

Diagram 1: Factors Influencing Oral Bioavailability of this compound

cluster_absorption Absorption Phase cluster_metabolism Metabolism Phase Solubility Aqueous Solubility Bioavailability Oral Bioavailability of this compound Solubility->Bioavailability Permeability Membrane Permeability Permeability->Bioavailability FirstPass First-Pass Metabolism (Gut Wall & Liver) Autoinduction CYP3A4 Autoinduction FirstPass->Autoinduction Autoinduction->FirstPass Increases metabolism Bioavailability->FirstPass

Caption: Key determinants of this compound's oral bioavailability.

Diagram 2: Experimental Workflow for Troubleshooting Low Bioavailability

Start Low/Variable Bioavailability Observed InVitro In Vitro Characterization - Solubility - Permeability (Caco-2) - Metabolic Stability Start->InVitro Formulation Formulation Optimization - Vehicle selection - Solid dispersion InVitro->Formulation InVivo In Vivo Pharmacokinetic Study (Single Dose) Formulation->InVivo MultiDose In Vivo Pharmacokinetic Study (Multiple Doses) InVivo->MultiDose Analysis Data Analysis & Pharmacokinetic Modeling MultiDose->Analysis

Caption: A systematic workflow for addressing bioavailability issues.

References

Validation & Comparative

Tas-114: A Dual-Action Inhibitor in the Landscape of dUTPase-Targeting Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tas-114 with other deoxyuridine triphosphatase (dUTPase) inhibitors, supported by available experimental data. This compound distinguishes itself as a first-in-class, orally active dual inhibitor of both dUTPase and dihydropyrimidine (B8664642) dehydrogenase (DPD), offering a multi-faceted approach to enhancing the efficacy of fluoropyrimidine-based chemotherapy.

dUTPase plays a crucial role in maintaining DNA integrity by preventing the misincorporation of uracil (B121893) into DNA.[1] Inhibition of this enzyme leads to an accumulation of deoxyuridine triphosphate (dUTP), which can be erroneously incorporated into DNA during replication, ultimately leading to DNA damage and cell death, particularly in rapidly dividing cancer cells.[1] This mechanism forms the basis for the development of dUTPase inhibitors as anticancer agents, often used in combination with thymidylate synthase (TS) inhibitors like 5-fluorouracil (B62378) (5-FU).

Comparative Analysis of dUTPase Inhibitors

This section provides a comparative overview of this compound and other known dUTPase inhibitors based on their mechanism of action, inhibitory potency, and clinical development stage.

InhibitorTarget(s)IC50 (dUTPase)Other ActivitiesDevelopment StageKey Findings
This compound dUTPase, DPDNot explicitly reported, but described as a "potent" and "strong" inhibitor[2][3]DPD inhibition (Ki: 966 ng/mL)[3]Phase 1 and 2 Clinical Trials[4]Enhances cytotoxicity of fluoropyrimidines (e.g., 5-FU, capecitabine, S-1).[2][5] Clinical trials have shown some positive responses but have not consistently demonstrated improved progression-free survival.[6]
Compound 1 dUTPase740 nMPreclinicalSensitizes colorectal cancer cells to 5-FU treatment.[7]
Compound 2 dUTPase25 nMPreclinicalExhibits approximately 30-fold higher efficacy than Compound 1 in vitro.[7]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of dUTPase inhibitors is to disrupt the normal process of DNA synthesis and repair. By inhibiting dUTPase, these compounds cause an increase in the intracellular concentration of dUTP. During DNA replication, DNA polymerases can misincorporate dUTP instead of deoxythymidine triphosphate (dTTP). This uracil misincorporation triggers a futile cycle of DNA repair, leading to DNA strand breaks and ultimately, apoptosis. This compound further enhances the efficacy of fluoropyrimidines by inhibiting DPD, the primary enzyme responsible for the catabolism of 5-FU, thereby increasing its bioavailability.[2][5]

dUTPase Inhibition Pathway cluster_0 Fluoropyrimidine Metabolism & Action cluster_1 dUTPase Pathway & Inhibition cluster_2 DNA Damage & Cell Death cluster_3 DPD Inhibition by this compound 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolism DPD DPD 5-FU->DPD TS Thymidylate Synthase (TS) FdUMP->TS Inhibits dUMP dUMP dUMP->TS dUTP dUTP dUMP->dUTP Phosphorylation dTMP dTMP TS->dTMP Produces dTTP dTTP dTMP->dTTP DNA_Polymerase DNA Polymerase dTTP->DNA_Polymerase dUTPase dUTPase dUTP->dUTPase dUTP->DNA_Polymerase dUTPase->dUMP Hydrolyzes This compound This compound This compound->dUTPase Inhibits Uracil_Misincorporation Uracil Misincorporation in DNA DNA_Polymerase->Uracil_Misincorporation DNA_Damage DNA Strand Breaks Uracil_Misincorporation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Inactive_Metabolites Inactive_Metabolites DPD->Inactive_Metabolites Catabolizes Tas-114_DPD This compound Tas-114_DPD->DPD Inhibits

Caption: Signaling pathway of dUTPase inhibition by this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of dUTPase inhibitors.

dUTPase Enzyme Activity Assay (Malachite Green Assay)

This assay quantifies the amount of inorganic phosphate (B84403) released from the hydrolysis of dUTP by dUTPase. The free phosphate forms a complex with malachite green and molybdate, which can be measured colorimetrically.

Materials:

  • Purified dUTPase enzyme

  • dUTP substrate solution

  • Malachite Green reagent (Malachite Green, ammonium (B1175870) molybdate, and Tween 20 in acid)[8]

  • Assay buffer (e.g., 25 mM MES, 25 mM CAPS, 50 mM Tris, 5 mM MgCl2, pH 7.5)[8]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the dUTPase inhibitor (e.g., this compound) in the assay buffer.

  • In a 96-well plate, add the purified dUTPase enzyme to each well, followed by the inhibitor at various concentrations. Include a control with no inhibitor.

  • Initiate the reaction by adding the dUTP substrate to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15-40 minutes).[8]

  • Stop the reaction and develop the color by adding the Malachite Green reagent to each well.[8]

  • Incubate for 15 minutes at room temperature to allow for color development.[8]

  • Measure the absorbance at approximately 620-630 nm using a microplate reader.[8]

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Malachite Green Assay Workflow A Prepare Reagents: dUTPase, dUTP, Inhibitor, Malachite Green Reagent B Add dUTPase and Inhibitor to Plate A->B C Add dUTP to Initiate Reaction B->C D Incubate C->D E Add Malachite Green Reagent D->E F Measure Absorbance (620-630 nm) E->F G Calculate IC50 F->G

Caption: Workflow for the Malachite Green dUTPase assay.

Measurement of dUTP Incorporation into DNA

This method quantifies the amount of uracil incorporated into the genomic DNA of cells treated with a dUTPase inhibitor.

Materials:

  • Cell culture reagents

  • dUTPase inhibitor (e.g., this compound)

  • DNA extraction kit

  • Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Culture cancer cells in the presence or absence of the dUTPase inhibitor and/or a chemotherapeutic agent (e.g., 5-FU).

  • Harvest the cells and extract genomic DNA using a commercial kit.

  • Digest the purified DNA to single nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

  • Analyze the resulting nucleoside mixture using LC-MS/MS to quantify the amount of deoxyuridine (dU) relative to other deoxynucleosides (e.g., deoxythymidine).

  • An increase in the dU/dT ratio in treated cells compared to control cells indicates increased uracil incorporation into DNA.

dUTP Incorporation Measurement Workflow A Cell Culture with Inhibitor Treatment B Genomic DNA Extraction A->B C Enzymatic Digestion of DNA to Nucleosides B->C D LC-MS/MS Analysis C->D E Quantify dU/dT Ratio D->E

Caption: Workflow for measuring dUTP incorporation into DNA.

Clinical Trial Data Summary

Clinical trials of this compound have primarily focused on its use in combination with fluoropyrimidine-based chemotherapies in patients with advanced solid tumors.

Clinical Trial IDPhaseCombination TherapyCancer TypeKey Outcomes
NCT016104791This compound + S-1Advanced Solid TumorsThe maximum tolerated dose (MTD) was determined. Partial responses were observed in 10 out of 76 patients.[4][5]
NCT028551252This compound + S-1 vs. S-1 aloneAdvanced Non-Small-Cell Lung CancerThe combination therapy improved the overall response rate (19.7% vs. 10.3%) but did not significantly improve progression-free survival (3.65 vs. 4.17 months).[6]
NCT020258031This compound + CapecitabineAdvanced Solid TumorsThe MTD was established. The combination showed acceptable safety and preliminary efficacy.[9]

Conclusion

This compound represents a novel approach in cancer therapy through its dual inhibition of dUTPase and DPD. This dual mechanism aims to potentiate the effects of fluoropyrimidine chemotherapy by both increasing the incorporation of uracil into DNA and enhancing the bioavailability of the chemotherapeutic agent. While preclinical data and early-phase clinical trials have shown promise in terms of tolerability and some efficacy, further research is needed to optimize its clinical application and identify patient populations most likely to benefit. The comparison with other preclinical dUTPase inhibitors like "Compound 1" and "Compound 2" highlights the ongoing efforts to develop potent and selective agents targeting this pathway. The experimental protocols provided serve as a foundation for researchers to further investigate the activity and efficacy of these and other novel dUTPase inhibitors.

References

A Head-to-Head Comparison of TAS-114 and Gimeracil in Dihydropyrimidine Dehydrogenase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dihydropyrimidine (B8664642) dehydrogenase (DPD) inhibitory properties of TAS-114 and gimeracil (B1684388), supported by experimental data. DPD is a critical enzyme in the catabolism of fluoropyrimidine chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU), and its inhibition can significantly enhance their efficacy.

This document delves into the mechanisms of action, quantitative inhibitory potency, and in vivo effects of this compound and gimeracil, presenting a clear comparison to aid in research and development decisions.

Mechanism of DPD Inhibition

Both this compound and gimeracil are inhibitors of DPD, but they exhibit different characteristics. Gimeracil is a potent and competitive inhibitor of DPD.[1] Its primary function is to block the degradation of 5-FU, thereby increasing its bioavailability and prolonging its therapeutic effect.[1][2]

This compound, on the other hand, is a dual inhibitor, targeting both DPD and deoxyuridine triphosphatase (dUTPase).[3][4] Its DPD inhibition is described as moderate and reversible.[4] While its DPD inhibitory activity is less potent than that of gimeracil, this compound's dual mechanism offers an additional strategy to enhance fluoropyrimidine efficacy by preventing the incorporation of dUTP into DNA.[3][4]

Quantitative Comparison of DPD Inhibition

One key study by Yano et al. (2018) provides a qualitative and in vivo quantitative comparison. The study notes that the DPD inhibitory activity of this compound is lower than that of gimeracil.[4]

CompoundDPD Inhibition PotencyMechanismOther Targets
This compound ModerateReversibledUTPase
Gimeracil PotentCompetitiveNone reported

In Vivo Experimental Data

Preclinical studies in animal models provide valuable insights into the real-world impact of these inhibitors on 5-FU pharmacokinetics.

A study in mice co-administering the 5-FU prodrug capecitabine (B1668275) with either this compound or gimeracil demonstrated a significant difference in their ability to increase 5-FU plasma levels. Gimeracil led to a substantially higher systemic exposure of 5-FU compared to this compound, underscoring its more potent DPD inhibition in a living system.[5]

Experimental Protocols

A detailed understanding of the methodologies used to generate these findings is crucial for their interpretation and for designing future experiments.

In Vitro DPD Inhibition Assay

The DPD inhibitory activity of this compound and gimeracil was evaluated using an in vitro assay with human liver S9 microsomal fractions.[4]

Protocol:

  • Enzyme Source: Human liver S9 fraction, which contains DPD.

  • Substrate: 5-Fluorouracil (5-FU).

  • Inhibitors: this compound and gimeracil at various concentrations.

  • Incubation: The inhibitors are pre-incubated with the liver S9 fraction.

  • Reaction Initiation: The reaction is started by adding 5-FU.

  • Reaction Termination: The reaction is stopped after a defined period.

  • Analysis: The concentration of the remaining 5-FU or its metabolite, dihydrofluorouracil (DHFU), is measured using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of DPD inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined.

In Vivo Pharmacokinetic Study in Mice

To assess the in vivo effects of the DPD inhibitors, a pharmacokinetic study was conducted in mice.

Protocol:

  • Animal Model: Male BALB/c nude mice.

  • Drug Administration:

    • Control group: Administered capecitabine (a 5-FU prodrug) orally.

    • Test groups: Administered capecitabine orally in combination with either this compound or gimeracil.

  • Blood Sampling: Blood samples are collected at various time points after drug administration.

  • Plasma Preparation: Plasma is separated from the blood samples.

  • Bioanalysis: The concentration of 5-FU in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, such as the area under the concentration-time curve (AUC) and maximum concentration (Cmax) of 5-FU, are calculated to determine the effect of each inhibitor on 5-FU exposure.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams are provided.

DPD_Inhibition_Pathway cluster_chemo Fluoropyrimidine Chemotherapy cluster_dpd DPD-mediated Catabolism cluster_inhibition DPD Inhibition cluster_activity Anticancer Activity cluster_tas114_dual This compound Dual Action 5-FU_prodrug 5-FU Prodrug (e.g., Capecitabine, Tegafur) 5-FU 5-Fluorouracil (5-FU) 5-FU_prodrug->5-FU Metabolic Activation DPD DPD (Dihydropyrimidine Dehydrogenase) 5-FU->DPD DNA_RNA_damage DNA/RNA Damage & Cell Death 5-FU->DNA_RNA_damage Anabolism & Incorporation DHFU DHFU (Inactive Metabolite) DPD->DHFU Degradation Gimeracil Gimeracil Gimeracil->DPD Potent Inhibition TAS114 This compound TAS114->DPD Moderate Inhibition dUTPase dUTPase dUTPase->DNA_RNA_damage Prevents dUTP incorporation TAS114_2 This compound TAS114_2->dUTPase Inhibition

Caption: Mechanism of DPD inhibition by this compound and gimeracil.

Experimental_Workflow cluster_invitro In Vitro DPD Inhibition Assay cluster_invivo In Vivo Pharmacokinetic Study iv_start Human Liver S9 Fraction iv_inhibitor Add this compound or Gimeracil iv_start->iv_inhibitor iv_substrate Add 5-FU iv_inhibitor->iv_substrate iv_analysis LC-MS/MS Analysis iv_substrate->iv_analysis iv_result Determine IC50 iv_analysis->iv_result invivo_start Administer Capecitabine +/- this compound or Gimeracil to Mice invivo_sampling Collect Blood Samples invivo_start->invivo_sampling invivo_analysis LC-MS/MS Analysis of Plasma 5-FU invivo_sampling->invivo_analysis invivo_result Determine PK Parameters (AUC, Cmax) invivo_analysis->invivo_result

Caption: Experimental workflows for DPD inhibition assessment.

Conclusion

References

Synergistic Effect of Tas-114 and Capecitabine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of preclinical and clinical data supporting the enhanced anti-tumor efficacy of combining Tas-114 with capecitabine (B1668275).

This guide provides a comprehensive overview of the synergistic relationship between this compound, a novel dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD), and capecitabine, a widely used fluoropyrimidine prodrug. By presenting key experimental data from preclinical and clinical studies, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to understand and potentially leverage this promising therapeutic combination.

Mechanism of Synergistic Action

The enhanced anti-tumor effect of combining this compound with capecitabine stems from a dual-pronged mechanism of action that both increases the concentration of the active metabolite of capecitabine and potentiates its cytotoxic effects.

Capecitabine is metabolized to 5-fluorouracil (B62378) (5-FU), which exerts its anticancer effects through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA. This compound synergizes with this process in two key ways:

  • DPD Inhibition: this compound inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-FU. This inhibition leads to a higher and more sustained concentration of 5-FU in the plasma and tumor tissue, allowing for a reduced dose of capecitabine to achieve the same level of 5-FU exposure.

  • dUTPase Inhibition: By inhibiting deoxyuridine triphosphatase (dUTPase), this compound promotes the accumulation of deoxyuridine triphosphate (dUTP) and the 5-FU metabolite, fluorodeoxyuridine triphosphate (FdUTP). The misincorporation of these nucleotides into DNA leads to DNA damage and triggers cell death, thereby enhancing the cytotoxicity of 5-FU.

This dual-inhibition strategy not only boosts the anti-tumor efficacy but also holds the potential to improve the safety profile of capecitabine by allowing for lower doses.

Synergy_Mechanism cluster_Capecitabine Capecitabine Metabolism cluster_Tas114 This compound Action cluster_Cellular_Effects Cellular Effects Capecitabine Capecitabine _5FU 5-Fluorouracil (5-FU) Capecitabine->_5FU Metabolism Active_Metabolites Active Metabolites (FdUMP, FUTP, FdUTP) _5FU->Active_Metabolites TS_Inhibition Thymidylate Synthase Inhibition _5FU->TS_Inhibition DNA_Damage DNA Damage Active_Metabolites->DNA_Damage Misincorporation into DNA/RNA Tas114 This compound DPD DPD Tas114->DPD Inhibits dUTPase dUTPase Tas114->dUTPase Inhibits DPD->_5FU Catabolizes dUTPase->DNA_Damage Prevents dUTP/FdUTP misincorporation Apoptosis Apoptosis TS_Inhibition->Apoptosis DNA_Damage->Apoptosis

Figure 1: Mechanism of synergistic action between this compound and capecitabine.

Preclinical Evidence: In Vivo Xenograft Study

A key preclinical study provides strong evidence for the synergistic anti-tumor activity of this compound and capecitabine. In this study, nude mice bearing human breast cancer (MX-1) xenografts were treated with this compound, capecitabine, or the combination.

Experimental Protocol

While a detailed, step-by-step protocol is not publicly available, the general methodology involved the following:

  • Animal Model: Female nude mice were used.

  • Tumor Implantation: Human breast cancer cell line MX-1 was subcutaneously implanted into the mice.

  • Treatment: Once tumors reached a specified size, mice were randomized into different treatment groups. This compound and capecitabine were administered orally, both as single agents and in combination, at various doses for a defined period.

  • Efficacy Evaluation: Tumor volume was measured regularly to assess tumor growth inhibition. The tumor growth inhibition rate (%) was calculated at the end of the treatment period.

Quantitative Data

The following table summarizes the in vivo anti-tumor efficacy of this compound and capecitabine, alone and in combination, in the MX-1 xenograft model.

Treatment GroupDose (mg/kg/day)Tumor Growth Inhibition Rate (%)
Capecitabine Monotherapy 8124.3
16248.9
24066.2
This compound Monotherapy 15012.1
30025.4
60038.7
Combination Therapy
Capecitabine + this compound81 + 15055.1
Capecitabine + this compound81 + 30070.8
Capecitabine + this compound81 + 60082.4
Capecitabine + this compound162 + 15078.3
Capecitabine + this compound162 + 30088.9
Capecitabine + this compound162 + 60095.1

Data extracted from a preclinical study. The tumor growth inhibition rate was evaluated on day 15 of treatment.

The data clearly demonstrates that the combination of this compound and capecitabine results in a significantly higher tumor growth inhibition rate compared to either agent alone, across all tested dose levels.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Groups (Oral Administration) cluster_evaluation Efficacy Evaluation A Nude mice with MX-1 tumor xenografts B1 Vehicle Control A->B1 B2 This compound Monotherapy A->B2 B3 Capecitabine Monotherapy A->B3 B4 This compound + Capecitabine Combination A->B4 C Tumor Volume Measurement B1->C Regularly during treatment B2->C Regularly during treatment B3->C Regularly during treatment B4->C Regularly during treatment D Calculation of Tumor Growth Inhibition Rate C->D

Figure 2: Generalized workflow of the in vivo xenograft study.

Clinical Evidence: Phase I Study

A Phase I clinical trial (NCT02025803) was conducted to evaluate the safety, tolerability, maximum tolerated dose (MTD), pharmacokinetics, and preliminary anti-tumor activity of this compound in combination with capecitabine in patients with advanced solid tumors.[1][2]

Study Design
  • Patient Population: Patients with advanced solid tumors who had progressed on standard therapies.[1][2]

  • Treatment Regimen: Patients received escalating doses of this compound twice daily in combination with a fixed or escalating dose of capecitabine twice daily for 14 days, followed by a 7-day rest period.[1][2]

  • Primary Objective: To determine the MTD and the recommended Phase 2 dose of the combination.[1][2]

Key Findings

The study demonstrated that the combination of this compound and capecitabine was generally well-tolerated with manageable side effects.[1][2]

ParameterResult
Maximum Tolerated Dose (MTD) This compound 360 mg/m² BID + Capecitabine 380 mg/m² BID
Pharmacokinetics A significant dose-dependent increase in 5-FU exposure (AUC) was observed with increasing doses of this compound.[1][2]
Preliminary Efficacy Anti-tumor activity, including partial responses and stable disease, was observed in a portion of the heavily pre-treated patient population.[1][2]

Logical_Relationship cluster_preclinical Preclinical Findings cluster_mechanism Underlying Mechanism cluster_clinical Clinical Validation A In vitro & In vivo evidence of synergy (Enhanced tumor growth inhibition) B Dual inhibition of DPD and dUTPase by this compound A->B Explained by C Phase I trial demonstrates safety and preliminary efficacy (Equivalent 5-FU exposure at lower capecitabine dose) A->C Supports B->C Translates to

Figure 3: Logical relationship between preclinical and clinical findings.

Conclusion and Future Directions

The presented preclinical and clinical data provide a strong rationale for the synergistic anti-tumor effect of combining this compound with capecitabine. The dual mechanism of DPD and dUTPase inhibition by this compound leads to enhanced 5-FU exposure and cytotoxicity, which has been validated in both in vivo models and an early-phase clinical trial.

This combination therapy holds the potential to improve the therapeutic index of capecitabine by allowing for dose reduction and potentially mitigating dose-related toxicities without compromising efficacy. Further clinical investigation in well-designed Phase II and III trials is warranted to fully elucidate the clinical benefit of this promising combination in various cancer types. Researchers are encouraged to consider this synergistic interaction in the design of future preclinical and clinical studies involving fluoropyrimidine-based chemotherapy.

References

Tas-114: A Novel Approach to Overcoming 5-FU Resistance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of resistance to 5-fluorouracil (B62378) (5-FU), a cornerstone of chemotherapy for various solid tumors, presents a significant clinical challenge. This guide provides a comprehensive comparison of Tas-114, a first-in-class dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD), with other therapeutic alternatives for 5-FU-resistant cancers. We delve into the mechanistic underpinnings of this compound's efficacy, supported by preclinical and clinical data, and provide detailed experimental protocols for key assays.

The Challenge of 5-FU Resistance

Resistance to 5-FU can arise through various mechanisms, primarily:

  • Target enzyme overexpression: Increased levels of thymidylate synthase (TS), the primary target of 5-FU's active metabolite, fluorodeoxyuridine monophosphate (FdUMP), can overcome the drug's inhibitory effect.

  • Increased drug catabolism: Elevated activity of DPD, the rate-limiting enzyme in 5-FU catabolism, reduces the bioavailability of the drug.

  • Alterations in apoptosis pathways: Dysregulation of apoptotic signaling can prevent 5-FU-induced cell death.

  • Upregulation of dUTPase: Deoxyuridine triphosphatase plays a crucial role in preventing the misincorporation of uracil (B121893) into DNA. Its overexpression is associated with resistance to 5-FU-based chemotherapy.[1]

This compound: A Dual-Pronged Attack on 5-FU Resistance

This compound is an orally administered small molecule that tackles 5-FU resistance through a unique dual mechanism of action:

  • dUTPase Inhibition: By inhibiting dUTPase, this compound promotes the accumulation of dUTP and the 5-FU metabolite, fluorodeoxyuridine triphosphate (FdUTP). This leads to increased misincorporation of these nucleotides into DNA, causing DNA damage and subsequent cancer cell death. This mechanism is particularly effective in overcoming resistance mediated by TS overexpression.

  • DPD Inhibition: this compound also moderately and reversibly inhibits DPD, the enzyme responsible for breaking down 5-FU.[2] This inhibition increases the bioavailability and antitumor activity of 5-FU and its oral prodrugs like capecitabine (B1668275) and S-1.[2][3]

This dual inhibition strategy aims to both enhance the direct cytotoxic effects of 5-FU and increase its systemic exposure.

Comparative Efficacy of this compound and Alternatives

This section compares the preclinical and clinical efficacy of this compound with other treatment options for 5-FU-resistant cancers, including TAS-102 (Lonsurf), Regorafenib (B1684635), and the FOLFIRI regimen.

Preclinical Efficacy in 5-FU-Resistant Cancer Models

The following tables summarize the available preclinical data for this compound and its alternatives in 5-FU-resistant cancer cell lines and xenograft models.

Table 1: In Vitro Cytotoxicity (IC50) in 5-FU-Resistant Colorectal Cancer Cell Lines

Compound/RegimenCell LineIC50 (µM) - 5-FU AloneIC50 (µM) - Combination/AlternativeFold SensitizationReference
This compound + 5-FU DLD-1/5-FUNot specifiedNot specifiedNot specified[4]
TAS-102 (Trifluridine) DLD-1/5-FU>100~1.5>66[4]
Regorafenib HCT-116RNot specified~7Not applicable[5]
Regorafenib DLD-1RNot specified~8Not applicable[5]

Note: Direct comparative studies of this compound's IC50 in 5-FU resistant lines are limited in the public domain. The data for TAS-102 and Regorafenib are from separate studies and may not be directly comparable due to different experimental conditions.

Table 2: In Vivo Efficacy in 5-FU-Resistant Xenograft Models

Compound/RegimenXenograft ModelTreatmentTumor Growth Inhibition (%)Reference
This compound + Capecitabine MX-1 (human breast cancer)This compound (37.5-1200 mg/kg/day) + Capecitabine (539 mg/kg/day)Dose-dependent increase in antitumor activity[6]
TAS-102 DLD-1/5-FU (colorectal)150 mg/kg/day73.2[7]
Regorafenib + 5-FU DLD-1R (colorectal)Regorafenib (10 mg/kg) + 5-FU (25 mg/kg)Significant suppression[8]
Clinical Efficacy in Patients with 5-FU-Refractory Cancers

The following table summarizes key clinical trial findings for this compound and its alternatives in patients with advanced solid tumors who have failed prior 5-FU-based therapies.

Table 3: Clinical Trial Outcomes in 5-FU-Refractory Patient Populations

Compound/RegimenTrial PhaseCancer TypeKey Efficacy EndpointsReference
This compound + S-1 Phase IAdvanced Solid TumorsObjective Response Rate (ORR): 5.1% (8.1% in expansion cohort), Stable Disease (SD): 51.5%Not specified
This compound + Capecitabine Phase IAdvanced Solid TumorsPartial Response (PR): 3.6% (expansion), SD: 32.7% (expansion)[9]
TAS-102 (Lonsurf) Phase III (RECOURSE)Metastatic Colorectal CancerMedian Overall Survival (OS): 7.1 months (vs 5.3 months with placebo)[10]
Regorafenib Phase III (CORRECT)Metastatic Colorectal CancerMedian OS: 6.4 months (vs 5.0 months with placebo)[8]
FOLFIRI Phase IIIMetastatic Colorectal Cancer (second-line)Median Progression-Free Survival (PFS): ~4.2-5.7 months[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the efficacy of anticancer agents.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, 5-FU, or their combination) for a specified period (e.g., 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the drug concentration.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., dUTPase, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clear communication. The following diagrams were generated using Graphviz (DOT language).

Mechanism of 5-FU and this compound Action

Tas-114_Mechanism cluster_5FU 5-FU Metabolism cluster_DNA DNA Synthesis & Damage cluster_Tas114 This compound Action 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FdUTP FdUTP 5-FU->FdUTP TS TS FdUMP->TS inhibits DNA Synthesis DNA Synthesis FdUTP->DNA Synthesis misincorporation dUMP dUMP dUMP->TS dTMP dTMP dTTP dTTP dTMP->dTTP dTTP->DNA Synthesis DNA Damage DNA Damage DNA Synthesis->DNA Damage leads to This compound This compound dUTPase dUTPase This compound->dUTPase inhibits dUTPase->dUMP converts dUTP dUTP dUTP->DNA Synthesis misincorporation dUTP->dUTPase TS->dTMP

Caption: Mechanism of this compound in enhancing 5-FU efficacy.

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate for 72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Experimental Workflow: Western Blot

Western_Blot_Workflow A Protein Extraction & Quantification B SDS-PAGE A->B C Protein Transfer to PVDF B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G

Caption: Workflow for Western blot analysis.

Conclusion

This compound represents a promising strategy to overcome 5-FU resistance in cancer cells. Its dual inhibition of dUTPase and DPD offers a multi-faceted approach to enhance the efficacy of fluoropyrimidine-based chemotherapy. While direct comparative preclinical data with other agents like TAS-102 and regorafenib in 5-FU-resistant models is still emerging, the initial clinical data for this compound are encouraging. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with 5-FU-refractory cancers. This guide provides a foundational understanding for researchers and clinicians interested in this novel therapeutic agent and its place in the evolving landscape of cancer treatment.

References

Head-to-Head Comparison of TAS-114 and Other DPD Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of TAS-114 with other dihydropyrimidine (B8664642) dehydrogenase (DPD) inhibitors. This document summarizes key experimental data, details relevant methodologies, and visualizes complex biological pathways to aid in the evaluation of these compounds.

Introduction to DPD Inhibition in Fluoropyrimidine-Based Chemotherapy

Fluoropyrimidines, such as 5-fluorouracil (B62378) (5-FU) and its oral prodrugs capecitabine (B1668275) and tegafur (B1684496), are fundamental chemotherapeutic agents used in the treatment of various solid tumors.[1][2][3] The efficacy of these drugs is often limited by the catabolic enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the rapid degradation of over 80% of the administered 5-FU dose.[4] Inhibition of DPD is a key strategy to increase the bioavailability and therapeutic efficacy of fluoropyrimidines. Several DPD inhibitors have been developed, including this compound, gimeracil, eniluracil (B1684387), and uracil (B121893).

This compound is a novel, orally active small molecule that exhibits a dual inhibitory mechanism, targeting both dUTPase and DPD.[5] Its action is intended to not only increase the systemic exposure of 5-FU through DPD inhibition but also to enhance its cytotoxicity at the tumor site by inhibiting dUTPase.[6] This guide provides a head-to-head comparison of the DPD inhibitory activity of this compound against other notable DPD inhibitors.

Comparative Analysis of DPD Inhibitory Potency

The following table summarizes the in vitro inhibitory potency of this compound and other DPD inhibitors against human DPD. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), where a lower value indicates higher potency.

InhibitorIC50/KiEnzyme SourceNotes
This compound Ki: 966 ng/mL (~2.14 µM)Human Liver S9 FractionModerate and reversible inhibitor.[7]
Gimeracil Not explicitly found-Described as a potent DPD inhibitor.[8]
Eniluracil IC50: 14 nM-An irreversible inactivator of DPD.[9]
Uracil -Human LiverCompetitive inhibitor; this compound is ~8-fold more potent.[10]

Note: Direct comparison of IC50/Ki values should be made with caution as experimental conditions may vary between studies.

Mechanism of Action and Signaling Pathways

The antitumor effect of fluoropyrimidines is primarily mediated through the inhibition of thymidylate synthase (TS) by the metabolite fluorodeoxyuridine monophosphate (FdUMP), leading to depletion of deoxythymidine triphosphate (dTTP) and subsequent disruption of DNA synthesis and repair. DPD inhibition potentiates this effect by increasing the bioavailability of 5-FU.

This compound's dual inhibitory action on both DPD and dUTPase offers a multi-pronged approach to enhancing fluoropyrimidine efficacy.

Fluoropyrimidine Metabolism and Points of Inhibition

The following diagram illustrates the metabolic pathway of fluoropyrimidines and highlights the points of inhibition by DPD inhibitors.

Fluoropyrimidine_Metabolism cluster_prodrugs Oral Prodrugs cluster_anabolism Anabolic Pathway cluster_catabolism Catabolic Pathway Capecitabine Capecitabine 5FU 5-Fluorouracil (5-FU) Capecitabine->5FU Multiple steps Tegafur Tegafur Tegafur->5FU FUH2 Dihydrofluorouracil (FUH2) (Inactive) 5FU->FUH2 Catabolism FUMP Fluorouridine monophosphate (FUMP) 5FU->FUMP FdUMP Fluorodeoxyuridine monophosphate (FdUMP) 5FU->FdUMP FUDP Fluorouridine diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine triphosphate (FUTP) FUDP->FUTP FdUDP Fluorodeoxyuridine diphosphate (FdUDP) FUDP->FdUDP RNA RNA FUTP->RNA Incorporation TS Thymidylate Synthase (TS) FdUMP->TS FdUTP Fluorodeoxyuridine triphosphate (FdUTP) FdUDP->FdUTP DNA DNA FdUTP->DNA Incorporation dUMP dUMP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP ... dTTP->DNA Incorporation DPD DPD DPD_Inhibitors DPD Inhibitors (this compound, Gimeracil, Eniluracil, Uracil) DPD_Inhibitors->DPD

Caption: Fluoropyrimidine metabolism and DPD inhibition.

Dual Inhibition of dUTPase and DPD by this compound

The inhibition of dUTPase by this compound leads to an accumulation of dUTP and FdUTP.[11] This accumulation increases the misincorporation of uracil and 5-FU into DNA, triggering DNA damage and enhancing the cytotoxic effects of fluoropyrimidines.[11]

TAS114_Mechanism TAS114 This compound dUTPase dUTPase TAS114->dUTPase Inhibition DPD DPD TAS114->DPD Inhibition dUTP_FdUTP dUTP / FdUTP (Accumulation) dUTPase->dUTP_FdUTP Prevents Accumulation 5FU 5-Fluorouracil (5-FU) DPD->5FU Catabolism Increased_5FU Increased Systemic 5-FU Levels DNA_damage Increased Uracil/ 5-FU Misincorporation into DNA dUTP_FdUTP->DNA_damage Cell_Death Enhanced Cytotoxicity & Cell Death DNA_damage->Cell_Death Increased_5FU->Cell_Death Potentiates

Caption: Dual inhibitory mechanism of this compound.

Experimental Protocols

DPD Inhibition Assay (Human Liver S9 Fraction)

This protocol outlines a general method for assessing the DPD inhibitory activity of a compound using human liver S9 fractions.

Materials:

  • Human liver S9 fraction

  • 5-Fluorouracil (5-FU) as the substrate

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Test inhibitor (e.g., this compound)

  • Control inhibitors (e.g., gimeracil, eniluracil)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare stock solutions of 5-FU, test and control inhibitors, and the NADPH regenerating system in appropriate solvents.

  • Incubation Mixture: In a microcentrifuge tube, combine the human liver S9 fraction, phosphate buffer, and the test or control inhibitor at various concentrations. Pre-incubate the mixture at 37°C for a specified time (e.g., 5-10 minutes).

  • Initiation of Reaction: Add 5-FU to the pre-incubated mixture to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of the 5-FU metabolite, dihydrofluorouracil (FUH2), in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Calculate the rate of FUH2 formation. Determine the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable non-linear regression model.

Crystal Violet Cytotoxicity Assay

This assay is used to determine the effect of DPD inhibitors on the cytotoxicity of fluoropyrimidines in cancer cell lines.

Materials:

  • Cancer cell line of interest (adherent)

  • Complete cell culture medium

  • Fluoropyrimidine (e.g., 5-FU or FdUrd)

  • Test inhibitor (e.g., this compound)

  • Phosphate-buffered saline (PBS)

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

  • Methanol (B129727) or other suitable fixative

  • Solubilization solution (e.g., 10% acetic acid or 1% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of the fluoropyrimidine alone or in combination with a fixed concentration of the DPD inhibitor. Include appropriate controls (untreated cells, vehicle control).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Washing: Gently wash the cells with PBS to remove dead, non-adherent cells.

  • Fixation: Fix the remaining adherent cells with methanol for 10-15 minutes at room temperature.

  • Staining: Remove the fixative and stain the cells with the crystal violet solution for 20-30 minutes at room temperature.

  • Washing: Wash the plates with water to remove excess stain and allow them to air dry.

  • Solubilization: Solubilize the bound crystal violet dye by adding the solubilization solution to each well and incubating with gentle shaking.

  • Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 values.

Clinical Development and Perspectives

This compound has been evaluated in several clinical trials in combination with fluoropyrimidine-based chemotherapies, such as S-1 (a combination of tegafur, gimeracil, and oteracil) and capecitabine, in patients with advanced solid tumors.[12][13][14][15] These studies have shown that this compound has a manageable safety profile and demonstrates preliminary antitumor activity.[12][13][14]

Gimeracil is a component of the oral fluoropyrimidine S-1, which is widely used for the treatment of gastric, colorectal, and other cancers.[8][16] Eniluracil was developed as an irreversible DPD inactivator and has been studied in combination with 5-FU.[9][17][18][19][20] Uracil is a component of the oral fluoropyrimidine UFT (a combination of tegafur and uracil).[10]

The dual inhibition of dUTPase and DPD by this compound represents a novel strategy to enhance the therapeutic window of fluoropyrimidine-based chemotherapy. Further clinical investigation is warranted to fully elucidate its comparative efficacy and safety profile against other DPD inhibitors in various cancer types.

References

Tas-114: A Comparative Analysis of its Selectivity for dUTPase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tas-114 is a novel, orally active small molecule inhibitor with a dual mechanism of action, targeting both deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD).[1][2] Its development as a potentiator of fluoropyrimidine-based chemotherapy has garnered significant interest. A critical aspect of its therapeutic profile is its selectivity for dUTPase over other pyrophosphatases, ensuring a targeted disruption of nucleotide metabolism in cancer cells. This guide provides a comparative analysis of this compound's selectivity, supported by available experimental data.

High Selectivity for dUTPase

Experimental evidence demonstrates that this compound exhibits a high degree of selectivity for dUTPase. In a key study, the inhibitory activity of this compound was evaluated against the hydrolysis of various nucleoside triphosphates (NTPs) in a HeLa cell extract. The results indicated that while this compound effectively inhibited the degradation of deoxyuridine triphosphate (dUTP), it did not affect the hydrolysis of other NTPs such as thymidine (B127349) triphosphate (TTP), uridine (B1682114) triphosphate (UTP), and deoxycytidine triphosphate (dCTP).[3] This selective inhibition of dUTP hydrolysis underscores the specificity of this compound for dUTPase.[3]

Comparative Inhibition Data

To illustrate the selectivity of this compound, the following table summarizes the findings from the aforementioned study using HeLa cell extracts.

Enzyme/SubstrateThis compound ActivityAlternative Pyrophosphatases/NTPsThis compound Activity
dUTPase (hydrolyzing dUTP)Inhibited Other pyrophosphatases (hydrolyzing TTP, UTP, dCTP)Not Inhibited

Data derived from a study on the effect of this compound on nucleotide triphosphate hydrolysis in HeLa cell extracts.[3]

Experimental Protocols

Determination of this compound Selectivity in HeLa Cell Extracts

This protocol is based on the methodology described in the study by Yano et al. (2018).

Objective: To assess the selectivity of this compound for dUTPase by measuring its effect on the hydrolysis of various nucleotide triphosphates in a cell extract.

Materials:

  • HeLa cells

  • This compound

  • Deoxyuridine triphosphate (dUTP)

  • Thymidine triphosphate (TTP)

  • Uridine triphosphate (UTP)

  • Deoxycytidine triphosphate (dCTP)

  • Extraction buffer

  • Incubation buffer

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Preparation of HeLa Cell Extract: HeLa cells are harvested and lysed using an appropriate extraction buffer to obtain a crude cell extract containing active enzymes, including dUTPase and other pyrophosphatases.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the HeLa cell extract and a specific nucleotide triphosphate substrate (dUTP, TTP, UTP, or dCTP) at a final concentration of 1 µmol/L.

  • Inhibition Assay: this compound is added to the reaction mixture at a final concentration of 10 µmol/L. A control reaction is prepared without this compound.

  • Incubation: The reaction mixtures are incubated at 37°C for 30 minutes to allow for enzymatic hydrolysis of the nucleotide triphosphates.

  • Analysis: The reaction is stopped, and the remaining amount of each nucleotide triphosphate is quantified using a validated HPLC method.

  • Data Interpretation: The percentage of degradation of each nucleotide triphosphate in the presence and absence of this compound is calculated. A significant reduction in the degradation of dUTP in the presence of this compound, with no significant change in the degradation of other NTPs, indicates the selectivity of this compound for dUTPase.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by dUTPase inhibition and the experimental workflow for determining the selectivity of this compound.

G dUTPase Inhibition Signaling Pathway cluster_0 Fluoropyrimidine Metabolism cluster_1 De Novo Synthesis cluster_2 DNA Synthesis & Repair 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolism FdUTP FdUTP FdUMP->FdUTP Phosphorylation Thymidylate\nSynthase (TS) Thymidylate Synthase (TS) FdUMP->Thymidylate\nSynthase (TS) Inhibition dUTPase dUTPase FdUTP->dUTPase DNA DNA FdUTP->DNA Incorporation by DNA Polymerase dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) dUTP dUTP dUMP->dUTP Phosphorylation dTTP dTTP dTMP->dTTP dTTP->DNA Incorporation by DNA Polymerase dUTP->dUTPase dUTP->DNA Incorporation by DNA Polymerase This compound This compound This compound->dUTPase Inhibition dUTPase->dUMP Hydrolysis DNA Damage DNA Damage DNA->DNA Damage Cell Death Cell Death DNA Damage->Cell Death

Caption: dUTPase Inhibition by this compound in the Context of Fluoropyrimidine Action.

G Experimental Workflow for this compound Selectivity A Prepare HeLa Cell Extract B Prepare Reaction Mixtures with dUTP, TTP, UTP, or dCTP (1 µM) A->B C Add this compound (10 µM) to Test Samples B->C D Incubate at 37°C for 30 min B->D Control (No this compound) C->D E Stop Reaction and Quantify NTPs by HPLC D->E F Compare NTP Degradation (this compound vs. Control) E->F G Determine Selectivity F->G

Caption: Workflow for Assessing this compound's Selectivity for dUTPase.

References

Tas-114: A Comparative Analysis of its Cross-Resistance Profile in Chemoresistant Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data on Tas-114, a first-in-class dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD). The focus is on its cross-resistance profile in preclinical models of chemotherapy resistance, with a primary emphasis on its role in overcoming resistance to fluoropyrimidine-based chemotherapies. While extensive data exists for its activity in fluoropyrimidine-resistant settings, publically available preclinical studies directly evaluating this compound's efficacy in models with acquired resistance to taxanes or platinum-based agents are limited. This guide will present the available data for this compound and compare its mechanistic approach to other therapeutic options in chemoresistant settings.

Executive Summary

This compound enhances the antitumor activity of fluoropyrimidines through a dual mechanism: inhibiting DPD to increase the bioavailability of 5-fluorouracil (B62378) (5-FU) and inhibiting dUTPase to promote the misincorporation of 5-FU and uracil (B121893) into DNA, leading to DNA damage and cell death.[1][2] This mechanism is particularly relevant in tumors that have developed resistance to 5-FU, as overexpression of dUTPase is a known resistance mechanism.[3] Preclinical evidence suggests that dUTPase inhibition is especially potent in cancer cells with deficiencies in DNA repair pathways, such as base excision repair (BER) and homologous recombination (HR).[1][4]

Currently, there is a lack of direct preclinical evidence detailing the activity of this compound in cancer models with established resistance to taxanes (e.g., paclitaxel (B517696), docetaxel) or platinum-based drugs (e.g., cisplatin, carboplatin). Therefore, this guide will focus on the well-documented efficacy of this compound in the context of fluoropyrimidine resistance and provide a comparative overview of alternative therapeutic strategies for taxane- and platinum-resistant cancers.

This compound in Fluoropyrimidine-Resistant Models: A Mechanistic Advantage

The primary strength of this compound lies in its ability to potentiate the effects of fluoropyrimidines, a cornerstone of treatment for many solid tumors. Resistance to 5-FU can arise from various mechanisms, including increased expression of dUTPase, which mitigates the DNA-damaging effects of the chemotherapy.[3]

Signaling Pathway of this compound in Conjunction with Fluoropyrimidines

Tas-114_Mechanism_of_Action Mechanism of this compound in Fluoropyrimidine Chemotherapy 5FU 5-Fluorouracil (5-FU) DPD Dihydropyrimidine Dehydrogenase (DPD) 5FU->DPD Catabolism FdUMP FdUMP 5FU->FdUMP Anabolism Inactive_Metabolites Inactive Metabolites DPD->Inactive_Metabolites Tas114_DPD This compound Tas114_DPD->DPD Inhibits TS Thymidylate Synthase (TS) FdUMP->TS Inhibits dTMP_synthesis_block dTMP Synthesis Block TS->dTMP_synthesis_block dUTP_accumulation dUTP Accumulation dTMP_synthesis_block->dUTP_accumulation dUTPase dUTPase dUTP_accumulation->dUTPase DNA_Polymerase DNA Polymerase dUTP_accumulation->DNA_Polymerase dUMP dUMP dUTPase->dUMP Tas114_dUTPase This compound Tas114_dUTPase->dUTPase Inhibits DNA_Damage DNA Damage & Uracil Misincorporation DNA_Polymerase->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: this compound dual inhibition of DPD and dUTPase enhances 5-FU-induced DNA damage.

Preclinical Data in Fluoropyrimidine-Resistant Context

A key study demonstrated that dUTPase inhibition by this compound leads to increased 5-FU and uracil misincorporation into DNA, causing DNA damage and cell death.[1] This effect was particularly pronounced in cancer cells with deficient BER and HR DNA repair pathways, suggesting a synthetic lethal interaction.[1][4] This provides a strong rationale for the use of this compound in tumors that have developed resistance to fluoropyrimidines, especially if they harbor underlying DNA repair defects.

Model System Treatment Key Findings Reference
HeLa CellsFdUrd + this compoundIncreased FdUTP and dUTP levels, leading to synergistic cytotoxicity and DNA damage.[1]
Genetically Modified Chicken DT40 Cell Lines (BER and HR deficient)FdUrd + this compoundIncreased sensitivity to FdUrd in DNA repair-deficient cells, highlighting the role of BER and HR in mitigating the effects of dUTPase inhibition.[1]
siRNA-treated HeLa Cells (BER and HR knockdown)FdUrd + this compoundConfirmed the findings from the DT40 cell lines, showing that knockdown of BER and HR proteins sensitizes cells to the combination treatment.[1]

Cross-Resistance Profile: The Unanswered Questions for Taxanes and Platinum Agents

A thorough review of published literature did not yield preclinical studies specifically evaluating the efficacy of this compound in cancer models with acquired resistance to taxanes or platinum-based chemotherapies. While some clinical trials of this compound in combination with fluoropyrimidines included heavily pre-treated patients who had likely received these agents, the trial designs do not allow for a direct assessment of this compound's activity in a cross-resistant setting.[5][6]

The mechanism of action of this compound, being centered on nucleotide metabolism and DNA damage, is distinct from the microtubule-stabilizing effects of taxanes and the DNA adduct formation induced by platinum agents. This suggests that there may not be a direct cross-resistance mechanism. However, without experimental data, this remains speculative.

Alternative Therapeutic Strategies in Chemoresistant Cancers

To provide a comparative landscape, this section outlines some of the approaches being investigated for taxane- and platinum-resistant cancers.

Taxane-Resistant Prostate Cancer

Management of taxane-resistant prostate cancer involves a variety of strategies, including second-generation antiandrogens, other classes of chemotherapeutics, and targeted therapies.

Therapeutic Agent/Strategy Mechanism of Action Relevance to Taxane (B156437) Resistance Reference
CabazitaxelA taxane with low affinity for P-glycoprotein (P-gp), a common efflux pump mediating taxane resistance.Can be effective in patients who have progressed on docetaxel.[2]
Abiraterone/EnzalutamideAndrogen receptor signaling inhibitors.Target a different pathway from taxanes and can be effective post-taxane therapy.[4]
Radium-223An alpha-emitting radiopharmaceutical that targets bone metastases.Offers a different modality of treatment for patients with bone-metastatic disease.[4]
PARP Inhibitors (e.g., Olaparib)Inhibit poly(ADP-ribose) polymerase, crucial for DNA repair.Particularly effective in patients with DNA repair gene mutations (e.g., BRCA1/2).[7]
Platinum-based chemotherapy (e.g., Carboplatin)Forms DNA adducts, leading to cell cycle arrest and apoptosis.Sometimes used in combination with taxanes in aggressive, resistant disease.[1]
Platinum-Resistant Ovarian Cancer

Overcoming platinum resistance in ovarian cancer is a significant clinical challenge, with research focusing on novel targeted agents and combinations.

Therapeutic Agent/Strategy Mechanism of Action Relevance to Platinum Resistance Reference
Weekly PaclitaxelMicrotubule-stabilizing agent.Often used as a single agent in the platinum-resistant setting.[8]
BevacizumabAnti-VEGF monoclonal antibody (angiogenesis inhibitor).Can be combined with chemotherapy to improve outcomes.[8]
PARP Inhibitors (e.g., Niraparib, Rucaparib)Inhibit poly(ADP-ribose) polymerase.Effective as maintenance therapy and in patients with BRCA mutations.[9]
Onvansertib (PLK1 inhibitor)Inhibits Polo-like kinase 1, involved in mitosis.Preclinical studies show synergy with paclitaxel in platinum-resistant models.[10][11]
DT2216 (BCL-XL inhibitor)Targets the anti-apoptotic protein BCL-XL.Preclinical data suggests it can overcome chemotherapy resistance. Currently in clinical trials in combination with paclitaxel.[12]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key assays relevant to the evaluation of this compound.

In Vitro Cytotoxicity Assay

This protocol is a general guideline for assessing the cytotoxic effects of this compound in combination with other chemotherapeutic agents.

In_Vitro_Cytotoxicity_Workflow General Workflow for In Vitro Cytotoxicity Assay Drug_Treatment 2. Drug Treatment - this compound (various concentrations) - Chemotherapeutic agent (e.g., 5-FU, Paclitaxel) - Combination of both Incubation 3. Incubation (e.g., 72 hours) Drug_Treatment->Incubation Viability_Assay 4. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis 5. Data Analysis - Calculate IC50 values - Determine synergy (e.g., Combination Index) Viability_Assay->Data_Analysis

Caption: A stepwise representation of a typical in vitro cytotoxicity experiment.

  • Cell Culture: Chemoresistant and parental cancer cell lines are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Exposure: Cells are treated with a range of concentrations of this compound, the chemotherapeutic agent of interest (e.g., 5-FU, paclitaxel, cisplatin), and a combination of both.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each treatment. The potential for synergistic, additive, or antagonistic effects of the combination treatment is assessed using methods such as the Combination Index (CI).

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a xenograft model.

  • Cell Implantation: Human cancer cells (parental or chemoresistant) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Mice are randomized into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination).

  • Treatment Administration: this compound is typically administered orally, while other chemotherapies are administered via appropriate routes (e.g., intraperitoneal, intravenous). Dosing schedules can vary.[7]

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the control. Statistical significance is determined using appropriate tests.

Conclusion

This compound demonstrates a clear and mechanistically sound profile for overcoming resistance to fluoropyrimidine-based chemotherapies, particularly in tumors with high dUTPase expression or deficiencies in DNA repair pathways. This positions it as a promising agent to enhance the efficacy of a widely used class of anticancer drugs.

However, the lack of publicly available preclinical data on the cross-resistance profile of this compound in taxane- and platinum-resistant models represents a significant knowledge gap. Further research in this area is warranted to fully understand the potential clinical utility of this compound across a broader spectrum of chemoresistant cancers. The development of novel agents and combinations for these difficult-to-treat malignancies remains a high priority in oncology research.

References

evaluating the safety profile of Tas-114 in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the preclinical safety profile of Tas-114, a novel dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD). This compound is under investigation for its potential to enhance the therapeutic efficacy of fluoropyrimidine-based chemotherapy. This document summarizes key preclinical safety findings, compares them with relevant alternatives, and provides detailed experimental methodologies to support further research and development.

Executive Summary

This compound is designed to improve the safety and efficacy of fluoropyrimidine drugs, such as capecitabine (B1668275) and S-1, by modulating their metabolism. Preclinical studies indicate that this compound, when used in combination with these agents, can increase their bioavailability. While comprehensive public data on the standalone preclinical toxicology of this compound is limited, available information from combination studies in animal models provides initial insights into its safety profile. This guide synthesizes the accessible data to facilitate a comparative assessment.

Mechanism of Action

This compound exhibits a dual mechanism of action that synergistically enhances the activity of 5-fluorouracil (B62378) (5-FU), the active metabolite of many fluoropyrimidine drugs.

  • dUTPase Inhibition: By inhibiting dUTPase, this compound leads to an accumulation of deoxyuridine triphosphate (dUTP) and its fluorinated analogue, 5-fluoro-dUTP (FdUTP). The misincorporation of these nucleotides into DNA during replication induces DNA damage and triggers cell death in rapidly dividing cancer cells.

  • DPD Inhibition: this compound also inhibits DPD, the primary enzyme responsible for the catabolism of 5-FU. This inhibition leads to increased systemic exposure and a longer half-life of 5-FU, thereby enhancing its antitumor activity.

This dual inhibition strategy aims to increase the therapeutic index of fluoropyrimidine chemotherapy by selectively targeting cancer cells and reducing the overall dose required, which may, in turn, mitigate some of the associated toxicities.

Preclinical Safety Data

Quantitative preclinical safety data for this compound as a standalone agent is not extensively available in the public domain. However, a key study in mice provides insights into its safety profile when used in combination with capecitabine.

Drug CombinationAnimal ModelDosing (this compound)Observation
This compound + CapecitabineMice37.5 - 1,200 mg/kg/dayDecreased the tolerable dose of capecitabine in a dose-dependent manner.

This data suggests that while this compound can enhance the efficacy of capecitabine, it may also potentiate its toxicity, necessitating careful dose adjustments in combination therapies.

Comparison with Alternatives

The primary alternatives to a this compound combination therapy are the fluoropyrimidine drugs administered as single agents, such as capecitabine and S-1.

Capecitabine: A prodrug of 5-FU, capecitabine is associated with a range of toxicities, including hand-foot syndrome, diarrhea, and myelosuppression. The co-administration of this compound is intended to allow for lower doses of capecitabine, potentially reducing the incidence and severity of these adverse effects.

S-1: A combination oral fluoropyrimidine that includes tegafur (B1684496) (a 5-FU prodrug), gimeracil (B1684388) (a DPD inhibitor), and oteracil (which inhibits the phosphorylation of 5-FU in the gastrointestinal tract to reduce local toxicity). S-1 has a different safety profile compared to capecitabine, with myelosuppression being a more prominent dose-limiting toxicity. Clinical studies have explored the combination of this compound with S-1, indicating that this is also a viable therapeutic strategy.

The key differentiating safety aspect of a this compound combination therapy is the potential to achieve a similar or enhanced therapeutic effect at a lower and potentially less toxic dose of the fluoropyrimidine component.

Experimental Protocols

While specific, detailed protocols for the preclinical toxicology studies of this compound are not publicly available, a general methodology for a combination toxicology study in mice can be outlined based on standard practices.

Objective: To determine the effect of this compound on the tolerability of capecitabine in a murine model.

Animal Model: Female BALB/c nude mice, 6-8 weeks old.

Experimental Groups:

  • Vehicle control

  • Capecitabine alone (at a pre-determined maximum tolerated dose)

  • This compound alone (at various dose levels)

  • Combination of capecitabine with escalating doses of this compound (37.5, 75, 150, 300, 600, 1200 mg/kg/day)

Procedure:

  • Animals are acclimated for at least one week before the start of the experiment.

  • This compound is administered orally (p.o.) once daily.

  • Capecitabine is administered orally (p.o.) once daily, shortly after the administration of this compound.

  • Animals are observed daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall appearance and behavior.

  • The study duration is typically 14 to 28 days.

  • At the end of the study, blood samples are collected for hematological and clinical chemistry analysis.

  • A full necropsy is performed, and major organs are collected, weighed, and preserved for histopathological examination.

Endpoint: The primary endpoint is the determination of the maximum tolerated dose (MTD) of capecitabine in combination with different doses of this compound, defined as the highest dose combination that does not cause significant toxicity or more than a 10-15% loss of body weight.

Visualizations

Signaling Pathway of this compound and Fluoropyrimidines

G cluster_0 Cell Membrane cluster_1 Intracellular Space Capecitabine Capecitabine 5-FU 5-Fluorouracil (5-FU) Capecitabine->5-FU FdUMP FdUMP 5-FU->FdUMP DPD DPD 5-FU->DPD TS Thymidylate Synthase FdUMP->TS DNA_synthesis DNA Synthesis & Repair dUMP dUMP dTMP dTMP dUMP->dTMP TS dUTP_FdUTP dUTP/FdUTP dUMP->dUTP_FdUTP dTMP->DNA_synthesis Inactive_Metabolite Inactive Metabolite DPD->Inactive_Metabolite dUTPase dUTPase dUTP_FdUTP->dUTPase DNA_Damage DNA Damage dUTP_FdUTP->DNA_Damage Misincorporation DNA_Damage->DNA_synthesis Tas_114 This compound Tas_114->DPD Inhibition Tas_114->dUTPase Inhibition

Caption: Mechanism of action of this compound in combination with fluoropyrimidines.

Preclinical Safety Evaluation Workflow

G start Start: Compound Selection (this compound) in_vitro In Vitro Toxicity Assays (e.g., Cytotoxicity) start->in_vitro dose_range Dose Range-Finding Studies (in vivo) in_vitro->dose_range acute_tox Acute Toxicity Studies (Single Dose) dose_range->acute_tox repeated_tox Repeated-Dose Toxicity Studies (Sub-chronic/Chronic) acute_tox->repeated_tox safety_pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) repeated_tox->safety_pharm genotox Genotoxicity Studies repeated_tox->genotox carcin Carcinogenicity Studies repeated_tox->carcin end IND-Enabling Safety Profile safety_pharm->end genotox->end carcin->end

Caption: General workflow for preclinical safety evaluation of a new drug candidate.

Assessing the Long-Term Efficacy of Tas-114 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term efficacy of Tas-114, an investigational dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD), with alternative treatments for advanced solid tumors, particularly non-small cell lung cancer (NSCLC). The content is based on available preclinical and clinical data, with a focus on quantitative outcomes and detailed experimental methodologies.

Introduction to this compound and its Mechanism of Action

This compound is an orally administered small molecule designed to enhance the anti-tumor activity of fluoropyrimidine-based chemotherapy, such as S-1 and capecitabine. Its dual inhibitory action targets two key enzymes:

  • Deoxyuridine triphosphatase (dUTPase): By inhibiting dUTPase, this compound promotes the misincorporation of fluorodeoxyuridine triphosphate (FdUTP) and deoxyuridine triphosphate (dUTP) into DNA, leading to DNA damage and tumor cell death.

  • Dihydropyrimidine dehydrogenase (DPD): Inhibition of DPD, the primary enzyme for 5-fluorouracil (B62378) (5-FU) catabolism, increases the bioavailability and therapeutic concentration of 5-FU at the tumor site. This allows for potentially lower doses of fluoropyrimidine chemotherapy, which may reduce associated toxicities.

The synergistic effect of dUTPase and DPD inhibition aims to improve the therapeutic window of fluoropyrimidine-based regimens.

Signaling Pathway of this compound in Combination with Fluoropyrimidine Chemotherapy

Caption: Mechanism of this compound action in conjunction with 5-FU prodrugs.

Clinical Efficacy of this compound in Combination Therapy

A key clinical trial evaluating the efficacy of this compound is a randomized, open-label, Phase 2 study in patients with advanced or metastatic non-small cell lung cancer (NSCLC) who had previously received at least two prior therapies. This study compared this compound in combination with S-1 versus S-1 monotherapy.

Quantitative Data from Phase 2 Clinical Trial in Advanced NSCLC
Efficacy EndpointThis compound + S-1S-1 MonotherapyHazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 3.65 months4.17 months1.16 (0.71-1.88)0.2744
Median Overall Survival (OS) 7.92 months9.82 months1.31 (0.80-2.14)0.1431
Overall Response Rate (ORR) 19.7%10.3%--
Disease Control Rate (DCR) 80.3%75.9%--

Data from a randomized phase 2 study in patients with advanced NSCLC previously treated with ≥ 2 regimens.

While the combination of this compound and S-1 showed a higher Overall Response Rate, this did not translate into a statistically significant improvement in Progression-Free Survival or Overall Survival in this study.

Safety and Tolerability

The addition of this compound to S-1 was associated with a higher incidence of certain adverse events.

Adverse Event (Grade ≥ 3)This compound + S-1S-1 Monotherapy
Anemia Higher IncidenceLower Incidence
Skin Toxicities Higher IncidenceLower Incidence

Detailed percentages for all adverse events can be found in the full study publication.

Comparison with Alternative Second-Line and Later-Line Therapies for Advanced NSCLC

The following tables provide a comparative overview of the long-term efficacy of other established treatments for advanced NSCLC, which can serve as a benchmark for evaluating the potential of this compound.

Chemotherapy Agents
TreatmentMedian PFSMedian OS1-Year Survival Rate2-Year Survival Rate5-Year Survival Rate
Docetaxel ~2-3 months~6-9 months~30-40%--
Pemetrexed ~2.9 months~8.3 months~29.7%--
S-1 Monotherapy ~3.1-3.4 months~9.6-11.0 months---

Data is compiled from various clinical trials in second-line and later-line settings for advanced NSCLC.

Immunotherapy (PD-1/PD-L1 Inhibitors)
TreatmentMedian PFSMedian OS1-Year Survival Rate2-Year Survival Rate5-Year Survival Rate
Nivolumab -~11.1 months--13.4%
Pembrolizumab (PD-L1 ≥50%) -26.3 months-51.7%25%
Atezolizumab -----

Survival rates for immunotherapy can vary significantly based on PD-L1 expression levels and line of therapy.

Experimental Protocols

Phase 2 Clinical Trial of this compound with S-1 in Advanced NSCLC (NCT02855125)
  • Study Design: Randomized, open-label, Phase 2 study.

  • Patient Population: Patients with advanced or metastatic NSCLC who had received at least two prior therapies.

  • Intervention Arm: this compound (400 mg) administered orally twice daily in combination with S-1 (30 mg/m²).

  • Control Arm: S-1 (30 mg/m²) monotherapy.

  • Primary Endpoint: Progression-Free Survival (PFS).

  • Secondary Endpoints: Overall Survival (OS), Overall Response Rate (ORR), Disease Control Rate (DCR), and safety.

Preclinical Studies (General Methodology)

Preclinical evaluation of this compound typically involved in vitro and in vivo studies.

  • In Vitro:

    • Enzyme Inhibition Assays: To determine the inhibitory activity of this compound against dUTPase and DPD.

    • Cell-based Assays: Using various cancer cell lines to assess the potentiation of fluoropyrimidine-induced cytotoxicity by this compound.

  • In Vivo:

    • Xenograft Models: Human cancer cell lines were implanted into immunodeficient mice. The mice were then treated with this compound in combination with fluoropyrimidines (e.g., capecitabine) to evaluate the anti-tumor efficacy and tolerability of the combination. Tumor growth inhibition was a key endpoint.

    • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To assess the absorption, distribution, metabolism, and excretion of this compound and its effect on 5-FU levels and dUTPase activity in plasma and tumor tissues.

Experimental Workflow for Preclinical Xenograft Studies

Preclinical_Workflow Cell_Culture Human Cancer Cell Line Culture Implantation Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Pre-determined Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, 5-FU Prodrug, This compound, Combination) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor Growth Inhibition) Monitoring->Endpoint

Caption: A typical workflow for preclinical xenograft studies of this compound.

Conclusion

This compound, in combination with fluoropyrimidine chemotherapy, represents a novel approach to cancer treatment by targeting both dUTPase and DPD. While the initial Phase 2 clinical trial in advanced NSCLC did not demonstrate a significant improvement in the primary endpoint of Progression-Free Survival, it did show an encouraging increase in the Overall Response Rate. Further studies are needed to identify patient populations that may derive the most benefit from this combination therapy and to optimize the treatment regimen.

Compared to existing second-line and later-line therapies for advanced NSCLC, the efficacy of the this compound and S-1 combination, as demonstrated in the Phase 2 trial, does not currently show a clear long-term survival advantage over established treatments like docetaxel, pemetrexed, or immunotherapy in unselected patient populations. However, the unique mechanism of action warrants further investigation, potentially in biomarker-defined subgroups or in other tumor types where fluoropyrimidines are a cornerstone of treatment. The safety profile of the combination therapy, particularly the increased incidence of anemia and skin toxicities, will also be an important consideration in future clinical development.

Tas-114: A Comparative Guide to its Interactions with Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tas-114's interaction with other signaling pathways, supported by experimental data. This compound is a novel small molecule inhibitor that has been investigated for its potential to enhance the efficacy of fluoropyrimidine-based chemotherapy.

Core Mechanism of Action: Dual Inhibition of dUTPase and DPD

This compound's primary mechanism of action is the dual inhibition of two key enzymes involved in nucleotide metabolism and fluoropyrimidine catabolism: deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine (B8664642) dehydrogenase (DPD).[1][2][3] This dual inhibition synergistically enhances the anti-tumor activity of fluoropyrimidines like 5-fluorouracil (B62378) (5-FU), capecitabine, and S-1.

1. dUTPase Inhibition:

dUTPase is a crucial enzyme that prevents the misincorporation of deoxyuridine triphosphate (dUTP) into DNA by hydrolyzing it into deoxyuridine monophosphate (dUMP).[1] By inhibiting dUTPase, this compound leads to an accumulation of dUTP and the 5-FU metabolite, 5-fluoro-deoxyuridine triphosphate (FdUTP).[3] These nucleotides are then erroneously incorporated into DNA by DNA polymerases, leading to DNA damage, cell cycle arrest, and apoptosis.[3]

2. DPD Inhibition:

DPD is the rate-limiting enzyme in the catabolism of 5-FU.[1] By inhibiting DPD, this compound increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its anti-tumor effects and potentially allowing for lower doses of the chemotherapeutic agent to be administered.[1][3]

The following diagram illustrates the dual inhibitory action of this compound on the 5-FU metabolic pathway.

Mechanism of this compound in Fluoropyrimidine Metabolism

Interaction with DNA Damage Response Pathways

The incorporation of uracil (B121893) and its fluorinated analogs into DNA triggers the DNA damage response (DDR). Preclinical studies have shown that the DNA damage induced by the combination of a fluoropyrimidine and this compound is primarily repaired by two major pathways:

  • Base Excision Repair (BER): This pathway is responsible for removing damaged or incorrect bases from the DNA.

  • Homologous Recombination (HR): This is a major pathway for repairing DNA double-strand breaks.

This indicates that tumors with deficiencies in BER or HR pathways may be particularly sensitive to treatment with this compound in combination with fluoropyrimidines.

The following diagram illustrates the interaction between this compound-induced DNA damage and the cellular DNA repair mechanisms.

Tas114_DDR This compound and the DNA Damage Response cluster_DDR DNA Damage Response This compound + 5-FU This compound + 5-FU dUTPase_inhibition dUTPase Inhibition This compound + 5-FU->dUTPase_inhibition Uracil_Misincorporation Uracil/FdUTP Misincorporation into DNA dUTPase_inhibition->Uracil_Misincorporation DNA_Damage DNA Damage (Single & Double Strand Breaks) Uracil_Misincorporation->DNA_Damage BER Base Excision Repair DNA_Damage->BER Repaired by HR Homologous Recombination DNA_Damage->HR Repaired by Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

This compound and the DNA Damage Response

Comparative Performance

This compound vs. DPD Inhibitor (Gimeracil)

While this compound is a dual inhibitor, preclinical evidence suggests that its dUTPase inhibitory activity is the dominant contributor to its synergistic effect with fluoropyrimidines. In a study comparing this compound with gimeracil, a potent DPD inhibitor, this compound demonstrated a significantly greater enhancement of 5-FU's cytotoxic effects in HeLa cells. This suggests that the induction of DNA damage through uracil misincorporation is a more potent anti-cancer strategy than solely increasing 5-FU bioavailability in this context.

Compound Target(s) Effect on 5-FU Cytotoxicity (HeLa cells) Reference
This compound dUTPase and DPDSignificant potentiation[1]
Gimeracil DPDLittle potentiation[1]
This compound vs. Other dUTPase Inhibitors

Currently, there is a lack of publicly available head-to-head preclinical or clinical studies directly comparing this compound with other specific dUTPase inhibitors.

Selectivity Profile

This compound has been shown to selectively inhibit the hydrolysis of dUTP. In a cell extract-based assay, this compound effectively blocked the degradation of dUTP to dUMP without significantly affecting the degradation of other nucleoside triphosphates (NTPs).[2] This selectivity is crucial for minimizing off-target effects and associated toxicities.

Resistance Mechanisms

Overexpression of dUTPase has been identified as a mechanism of resistance to fluoropyrimidine-based chemotherapy. By inhibiting dUTPase, this compound can potentially overcome this resistance. There is currently no published data on specific mechanisms of acquired resistance to this compound itself.

Experimental Protocols

Cell Growth Inhibition Assay
  • Objective: To assess the effect of this compound on the cytotoxicity of other chemotherapeutic agents.

  • Cell Lines: Various cancer cell lines (e.g., HeLa, NUGC-4, HT-29).

  • Method:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the chemotherapeutic agent (e.g., 5-FU, FdUrd, paclitaxel) in the presence or absence of a fixed concentration of this compound (e.g., 10 µM).

    • After a 72-hour incubation period, cell viability is assessed using a crystal violet staining method.

    • The absorbance is measured to determine the extent of cell growth inhibition.

The workflow for this assay is depicted below.

Cell_Growth_Inhibition_Workflow Experimental Workflow: Cell Growth Inhibition Assay Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with chemotherapy +/- this compound Incubate_Overnight->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Crystal_Violet_Staining Stain with Crystal Violet Incubate_72h->Crystal_Violet_Staining Measure_Absorbance Measure Absorbance Crystal_Violet_Staining->Measure_Absorbance Analyze_Data Analyze cell viability data Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Safety Operating Guide

Proper Disposal Procedures for Tas-114: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of Tas-114, an investigational dual dUTPase/DPD inhibitor used in cancer research. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure a safe laboratory environment and compliance with regulations.

As an investigational compound, this compound and any materials it comes into contact with should be managed as hazardous and cytotoxic waste.[1][2] Proper disposal is crucial to mitigate risks to personnel, the public, and the environment.[3] The following step-by-step procedures are based on established guidelines for the disposal of investigational drugs and cytotoxic materials in a laboratory setting.

I. Immediate Handling and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

Required PPE:

  • Gloves: Two pairs of nitrile gloves or other cytotoxic-resistant gloves should be worn.[4]

  • Lab Coat: A dedicated lab coat, preferably disposable or one that can be decontaminated.

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: An N95 or higher-level respirator may be required depending on the form of the waste (e.g., powder) and the specific laboratory safety protocols.

II. Waste Segregation and Containerization

Proper segregation of this compound waste is critical to prevent cross-contamination and ensure it is handled by qualified waste management personnel.

Step 1: Identify All this compound Waste Streams

This includes:

  • Unused or expired this compound in its original or diluted form.

  • Contaminated labware (e.g., vials, pipettes, flasks, petri dishes).

  • Contaminated sharps (e.g., needles, syringes, scalpels).

  • Contaminated PPE (gloves, lab coats, etc.).

  • Spill cleanup materials.[5]

Step 2: Use Designated, Labeled Waste Containers

  • Non-Sharps Solid Waste: Place in a leak-proof, puncture-resistant container clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste."[1][6] The container should also be marked with the biohazard symbol.

  • Sharps Waste: All sharps must be placed in a designated, puncture-proof sharps container that is also labeled as "Cytotoxic Waste."[6][7]

  • Liquid Waste: Collect in a compatible, leak-proof, and tightly sealed container. The container must be clearly labeled as "Hazardous Waste: Cytotoxic Liquid Waste" and include the full chemical name "this compound." Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Container Labeling Requirements: Each waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste" and "Cytotoxic Waste".[8][9]

  • The full chemical name: "this compound".

  • The associated hazards (e.g., Toxic, Cytotoxic).

  • The name of the Principal Investigator (PI) and the laboratory location (building and room number).

  • The date the waste was first added to the container.

III. Storage of this compound Waste

Proper storage of cytotoxic waste is a key component of laboratory safety and regulatory compliance.

  • Designated Satellite Accumulation Area (SAA): Store all this compound waste containers in a designated SAA within the laboratory.[8] This area should be clearly marked and located away from general lab traffic.

  • Secondary Containment: All liquid waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to prevent the spread of potential spills.

  • Secure and Closed Containers: Waste containers must be kept securely closed at all times, except when adding waste.[7]

IV. Final Disposal Protocol

The final disposal of this compound waste must be handled by trained professionals and in accordance with institutional and regulatory guidelines.

Step 1: Arrange for Pickup by Environmental Health and Safety (EHS)

  • Once a waste container is full, or if it has been in storage for a period defined by your institution's policy, contact your EHS department to arrange for a hazardous waste pickup.[8]

  • Do not attempt to dispose of this compound waste through standard laboratory trash or down the drain.[10]

Step 2: Incineration

  • The standard and required method for the disposal of cytotoxic and investigational drug waste is high-temperature incineration by a licensed hazardous waste management facility.[8][11] Your EHS department will coordinate this final disposal step.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not publicly available, the following table summarizes general guidelines for handling cytotoxic waste.

ParameterGuidelineSource
PPE: Glove Thickness Minimum 2 mm for polypropylene (B1209903) bags[1]
Waste Bag Thickness Minimum 4 mm for contaminated material[1]
Spill Definition (Small) < 5 ml or 5 g[2]
Spill Definition (Large) > 5 ml or 5 g[2]

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound. The procedure is a safety and waste management protocol based on the hazardous and cytotoxic nature of the compound.

Logical Workflow for this compound Disposal

Tas114_Disposal_Workflow cluster_Preparation Step 1: Preparation & Safety cluster_Segregation Step 2: Waste Segregation cluster_Storage Step 3: Interim Storage cluster_Disposal Step 4: Final Disposal A Don Appropriate PPE B Identify this compound Waste (Solid, Liquid, Sharps) A->B C1 Use Labeled Cytotoxic Sharps Container B->C1 Sharps C2 Use Labeled Cytotoxic Solid Waste Container B->C2 Solids C3 Use Labeled Cytotoxic Liquid Waste Container B->C3 Liquids D Store in Designated Satellite Accumulation Area (SAA) C1->D C2->D E Ensure Secondary Containment for Liquids C3->E F Contact EHS for Waste Pickup D->F E->F G Transport to Licensed Hazardous Waste Facility F->G H High-Temperature Incineration G->H

References

Navigating the Unknown: A Safety Protocol for Handling Unidentified or Potent Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a chemical or drug specifically designated as "Tas-114" have not yielded a definitive identification in publicly available scientific literature or safety data sheets. The search results predominantly refer to "Testing Application Standard (TAS) 114," a building code standard for roofing assemblies, and other unrelated substances.

In a research and drug development environment, it is not uncommon to work with novel or proprietary compounds that have limited public documentation. When faced with handling a substance for which specific safety information is unavailable, a conservative approach based on established principles for handling potent or cytotoxic compounds is essential. This guide provides a framework for risk assessment, personal protective equipment (PPE) selection, and disposal procedures for such scenarios.

Risk Assessment and Control

Prior to handling any uncharacterized substance, a thorough risk assessment is mandatory. The Control of Substances Hazardous to Health (COSHH) regulations provide a framework for this process.[1] Key considerations include:

  • Identifying the Hazards: Assume the substance is hazardous. Consider potential routes of exposure, including inhalation, skin contact, ingestion, and injection.[2][3]

  • Evaluating the Risks: Assess the potential severity of health effects and the likelihood of exposure.

  • Implementing Control Measures: A combination of engineering controls, administrative controls, and personal protective equipment should be used to minimize risk.[1]

Control MeasureExamples
Engineering Controls Fume hoods, biological safety cabinets (BSCs)[4], glove boxes, closed system transfer devices (CSTDs).
Administrative Controls Standard operating procedures (SOPs), designated work areas, safety training, restricted access.[5]
Personal Protective Equipment (PPE) Gloves, gowns, eye protection, respiratory protection.[1][5]

Personal Protective Equipment (PPE) for Potent Compounds

When specific data is lacking, PPE selection should be based on the assumption that the compound is a potent cytotoxic agent. This ensures a high level of protection.

Recommended PPE Ensemble
PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves.[5]Provides a barrier against chemical permeation and allows for safe removal of the outer glove if contaminated.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[3][4]Protects skin and personal clothing from contamination.[3]
Eye Protection Safety goggles or a full-face shield.[3][5]Protects against splashes and aerosols.[5]
Respiratory Protection A fit-tested N95 respirator or higher, depending on the aerosolization potential.[3][4]Minimizes the risk of inhaling airborne particles.
Shoe Covers Disposable, slip-resistant shoe covers.[5]Prevents the spread of contamination outside of the designated work area.

Procedural Guidance

Donning and Doffing PPE

Proper technique for putting on and taking off PPE is critical to prevent contamination.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Shoe Covers Don2 Inner Gloves Don1->Don2 Don3 Gown Don2->Don3 Don4 Outer Gloves (over cuff) Don3->Don4 Don5 Respiratory Protection Don4->Don5 Don6 Eye Protection Don5->Don6 Doff1 Shoe Covers Doff2 Outer Gloves Doff1->Doff2 Doff3 Gown & Inner Gloves (peel off together) Doff2->Doff3 Doff4 Eye Protection Doff3->Doff4 Doff5 Respiratory Protection Doff4->Doff5

Figure 1: Recommended PPE Donning and Doffing Sequence.
Spill Management

All personnel handling potent compounds must be trained on spill management procedures. A spill kit should be readily available.

  • Secure the Area: Alert others and restrict access to the spill area.[3]

  • Don Appropriate PPE: This includes double gloves, a disposable gown, eye protection, and respiratory protection.[3]

  • Contain the Spill: Use absorbent pads to gently cover and contain the spill.[3]

  • Clean the Area: Work from the outer edge of the spill inwards. Decontaminate the area with an appropriate cleaning agent (e.g., 70% ethanol), followed by a second cleaning with a detergent solution.[3]

  • Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.[3]

Disposal Plan

Proper disposal of waste contaminated with potent compounds is crucial to prevent environmental contamination and exposure to others.

Waste_Disposal_Pathway cluster_lab Laboratory cluster_disposal Waste Management Sharps Contaminated Sharps Sharps_Container Puncture-Resistant Sharps Container Sharps->Sharps_Container PPE Contaminated PPE & Materials Waste_Bag Labeled, Sealed Hazardous Waste Bag PPE->Waste_Bag Liquid Liquid Waste Waste_Container Sealed, Labeled Hazardous Liquid Waste Container Liquid->Waste_Container Incineration High-Temperature Incineration Sharps_Container->Incineration Waste_Bag->Incineration Waste_Container->Incineration

Figure 2: General Disposal Pathway for Hazardous Chemical Waste.
Waste TypeDisposal Procedure
Contaminated Sharps Place immediately into a designated, puncture-resistant sharps container.
Contaminated PPE and Materials Place in a clearly labeled, sealed hazardous waste bag.[3]
Liquid Waste Collect in a sealed, properly labeled, and compatible hazardous waste container.

All hazardous waste must be handled and disposed of in accordance with institutional and local regulations.[1]

Conclusion

While the specific identity and hazards of "this compound" remain unconfirmed from public sources, a robust safety culture demands a proactive and conservative approach to handling all uncharacterized substances. By implementing the principles of risk assessment, utilizing appropriate engineering controls, and adhering to strict PPE and disposal protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to develop detailed Standard Operating Procedures (SOPs) before commencing any work with a novel compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.